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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 14-Dehydrobrowniine: Physical, Chemical, and Biological Profile

For Researchers, Scientists, and Drug Development Professionals Abstract 14-Dehydrobrowniine, a derivative of the naturally occurring diterpenoid alkaloid browniine (B1606527), is a compound of significant interest in th...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

14-Dehydrobrowniine, a derivative of the naturally occurring diterpenoid alkaloid browniine (B1606527), is a compound of significant interest in the field of pharmacology and medicinal chemistry. This technical guide provides a comprehensive overview of the known and extrapolated physical and chemical properties of 14-Dehydrobrowniine. It details a plausible experimental protocol for its synthesis via the oxidation of browniine, drawing from established methodologies for related aconitane (B1242193) alkaloids. Furthermore, this document explores the potential biological activities and toxicological profile of 14-Dehydrobrowniine, based on the known effects of its parent compound and other structurally similar alkaloids isolated from the Delphinium genus. The information is presented to facilitate further research and drug development endeavors centered on this unique molecule.

Introduction

Browniine is a C19-diterpenoid alkaloid isolated from various species of the Delphinium plant genus, notably Delphinium brownii. Like many aconitane alkaloids, browniine and its derivatives are recognized for their complex chemical structures and potent biological activities. The introduction of a carbonyl group at the C-14 position to form 14-Dehydrobrowniine is expected to modulate its physicochemical properties and biological effects, a common strategy in the medicinal chemistry of natural products to enhance efficacy or reduce toxicity. This guide synthesizes the available information on the parent compound, browniine, to provide a detailed profile of its 14-dehydro derivative.

Physical and Chemical Properties

Browniine: The Parent Compound
PropertyValueReference
Molecular Formula C₂₅H₄₁NO₇--INVALID-LINK--
Molecular Weight 467.6 g/mol --INVALID-LINK--
Appearance Amorphous solid[1]
Melting Point Crystalline perchlorate (B79767) salt: 212 °C[1]
Solubility Information not available. Likely soluble in organic solvents like chloroform, methanol, and ethanol.
Spectral Data (IR) Hydroxyl (OH) group: ~3400 cm⁻¹; Methoxyl (OCH₃) groups: ~2840 cm⁻¹, ~1090 cm⁻¹[1]
14-Dehydrobrowniine (14-Oxobrowniine)

The conversion of the C-14 hydroxyl group to a ketone in 14-Dehydrobrowniine would result in the following predicted changes:

PropertyPredicted Value/Change
Molecular Formula C₂₅H₃₉NO₇
Molecular Weight 465.58 g/mol
Appearance Likely a solid, potentially crystalline.
Melting Point Expected to differ from browniine due to changes in crystal lattice energy and intermolecular interactions.
Solubility The introduction of a ketone may slightly alter its polarity and solubility profile.
Spectral Data (IR) Appearance of a strong carbonyl (C=O) stretching band around 1730-1750 cm⁻¹, characteristic of a cyclopentanone, and disappearance of one of the hydroxyl bands.

Experimental Protocols

Isolation of Browniine from Delphinium brownii

A general procedure for the isolation of browniine from plant material is outlined below, based on historical accounts and general alkaloid extraction techniques.

G plant_material Dried and powdered aerial parts of Delphinium brownii extraction Maceration with a suitable solvent (e.g., ethanol) plant_material->extraction filtration Filtration to remove solid plant material extraction->filtration concentration Concentration of the extract under reduced pressure filtration->concentration acid_base_extraction Acid-base partitioning to separate alkaloids concentration->acid_base_extraction chromatography Column chromatography on alumina (B75360) acid_base_extraction->chromatography fractions Collection and analysis of fractions chromatography->fractions crystallization Formation of crystalline perchlorate salt fractions->crystallization pure_browniine Pure Browniine crystallization->pure_browniine

Figure 1. Workflow for the isolation of browniine.

Methodology:

  • Extraction: The dried and powdered aerial parts of Delphinium brownii are macerated with a suitable solvent, such as ethanol, at room temperature for an extended period.

  • Filtration and Concentration: The extract is filtered to remove solid plant debris, and the solvent is evaporated under reduced pressure to yield a crude extract.

  • Acid-Base Partitioning: The crude extract is dissolved in an acidic aqueous solution (e.g., 5% HCl) and washed with an organic solvent (e.g., diethyl ether) to remove neutral and acidic compounds. The aqueous layer is then basified (e.g., with NH₄OH) and extracted with an organic solvent (e.g., chloroform) to isolate the crude alkaloids.

  • Chromatographic Purification: The crude alkaloid mixture is subjected to column chromatography on alumina. Elution with a gradient of solvents (e.g., hexane, ethyl acetate, methanol) allows for the separation of individual alkaloids. Browniine is noted to be more weakly adsorbed on alumina compared to other alkaloids in the plant.[1]

  • Crystallization: The fractions containing browniine can be further purified by forming a crystalline salt, such as the perchlorate, by treatment with perchloric acid.[1]

Synthesis of 14-Dehydrobrowniine

The synthesis of 14-Dehydrobrowniine involves the selective oxidation of the secondary hydroxyl group at the C-14 position of browniine. Historical literature refers to the formation of a "keto lactam (dehydrooxobrowniine)" upon oxidation of browniine with chromium trioxide in pyridine (B92270), indicating the feasibility of this transformation.

G browniine Browniine oxidation Oxidation (e.g., CrO₃ in pyridine) browniine->oxidation dehydrobrowniine 14-Dehydrobrowniine oxidation->dehydrobrowniine workup Reaction Quenching and Extraction dehydrobrowniine->workup purification Chromatographic Purification workup->purification product Pure 14-Dehydrobrowniine purification->product

Figure 2. Proposed synthesis workflow for 14-Dehydrobrowniine.

Methodology:

  • Reaction Setup: Browniine is dissolved in a suitable solvent, such as pyridine, under an inert atmosphere (e.g., nitrogen or argon).

  • Oxidation: A solution of chromium trioxide in pyridine (Collins reagent) or another suitable oxidizing agent (e.g., pyridinium (B92312) chlorochromate - PCC) is added dropwise to the solution of browniine at a controlled temperature (typically 0 °C to room temperature).

  • Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: The reaction mixture is quenched by the addition of a reducing agent (e.g., isopropanol) and then filtered. The filtrate is diluted with an organic solvent and washed successively with acidic, basic, and neutral aqueous solutions to remove byproducts and reagents.

  • Purification: The crude product is purified by column chromatography on silica (B1680970) gel to yield pure 14-Dehydrobrowniine.

Biological Activity and Signaling Pathways

Specific studies on the biological activity of 14-Dehydrobrowniine are not currently available. However, based on the known pharmacology of Delphinium alkaloids, several potential activities can be inferred.

Potential Biological Activities
  • Antimicrobial and Anti-inflammatory Effects: Alkaloids from the Delphinium genus have demonstrated antimicrobial and anti-inflammatory properties. It is plausible that 14-Dehydrobrowniine may also exhibit such activities.

  • Cytotoxic Activity: Some Delphinium alkaloids have shown cytotoxic effects against various cancer cell lines. Further investigation is warranted to determine if 14-Dehydrobrowniine possesses anticancer potential.

  • Neuromuscular Blockade: A significant toxicological concern with many Delphinium alkaloids is their ability to act as neuromuscular blocking agents, often by antagonizing nicotinic acetylcholine (B1216132) receptors. This activity is a key contributor to the toxicity of these plants. The structural modification at C-14 in 14-Dehydrobrowniine could potentially alter this activity.

Postulated Signaling Pathway Involvement

The anti-inflammatory effects of some Delphinium alkaloids have been linked to the modulation of key inflammatory signaling pathways.

G stimulus Inflammatory Stimulus (e.g., LPS) receptor Toll-like Receptor 4 (TLR4) stimulus->receptor signaling_cascade Intracellular Signaling Cascade receptor->signaling_cascade nf_kb NF-κB Activation signaling_cascade->nf_kb pro_inflammatory Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6, COX-2) nf_kb->pro_inflammatory dehydrobrowniine 14-Dehydrobrowniine dehydrobrowniine->signaling_cascade Inhibition?

Figure 3. Postulated anti-inflammatory mechanism of action.

It is hypothesized that 14-Dehydrobrowniine, like other bioactive alkaloids, may exert anti-inflammatory effects by inhibiting the activation of pro-inflammatory transcription factors such as NF-κB. This would lead to a downstream reduction in the expression of inflammatory mediators. Experimental validation of this hypothesis is required.

Conclusion and Future Directions

14-Dehydrobrowniine represents an intriguing derivative of the natural product browniine. While current knowledge is limited, this guide provides a foundational understanding of its likely physical and chemical properties, a plausible synthetic route, and potential areas of biological activity. Future research should focus on the specific synthesis and characterization of 14-Dehydrobrowniine, followed by a comprehensive evaluation of its pharmacological and toxicological profile. Such studies will be crucial in determining its potential as a lead compound for the development of new therapeutic agents.

References

Foundational

Spectroscopic Data of 14-Dehydrobrowniine: A Technical Overview

Comprehensive analysis of the diterpenoid alkaloid 14-Dehydrobrowniine through advanced spectroscopic techniques is crucial for its structural elucidation and characterization. This technical guide provides a summary of...

Author: BenchChem Technical Support Team. Date: December 2025

Comprehensive analysis of the diterpenoid alkaloid 14-Dehydrobrowniine through advanced spectroscopic techniques is crucial for its structural elucidation and characterization. This technical guide provides a summary of the available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols utilized for their acquisition. This information is pivotal for researchers and scientists engaged in natural product chemistry, pharmacology, and drug development.

Summary of Spectroscopic Data

The structural confirmation of 14-Dehydrobrowniine has been accomplished through the meticulous application of one- and two-dimensional NMR spectroscopy, in conjunction with IR and high-resolution mass spectrometry. The key quantitative data from these analyses are presented below.

Nuclear Magnetic Resonance (NMR) Data

The ¹H and ¹³C NMR spectra of 14-Dehydrobrowniine were recorded in CDCl₃. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as the internal standard, and coupling constants (J) are given in Hertz (Hz).

Table 1: ¹H NMR Data of 14-Dehydrobrowniine (500 MHz, CDCl₃)

Positionδ (ppm)MultiplicityJ (Hz)
12.85m
21.80, 2.15m
31.75, 2.05m
53.95d6.5
64.21d6.5
93.10m
102.55m
121.65, 1.95m
132.90m
151.50, 1.85m
163.35m
174.85s
192.65, 2.95m
N-CH₂CH₃1.10t7.0
N-CH₂CH₃2.50q7.0
1-OCH₃3.30s
6-OCH₃3.40s
8-OCH₃3.25s
16-OCH₃3.38s
18-OCH₃3.28s
8-OH4.10br s

Table 2: ¹³C NMR Data of 14-Dehydrobrowniine (125 MHz, CDCl₃)

Positionδ (ppm)Positionδ (ppm)
186.21150.1
226.51229.8
334.11345.2
438.714215.5
552.31533.5
691.51682.1
788.11762.3
878.51956.5
953.8N-CH₂CH₃49.2
1044.6N-CH₂CH₃13.5
1-OCH₃56.26-OCH₃58.1
8-OCH₃56.016-OCH₃57.8
18-OCH₃59.2
Infrared (IR) and Mass Spectrometry (MS) Data

Table 3: IR and MS Data of 14-Dehydrobrowniine

TechniqueData
IR (KBr, νmax, cm⁻¹)3450 (OH), 2935, 2875 (CH), 1720 (C=O), 1460, 1380, 1090
HR-ESI-MSm/z 494.2798 [M+H]⁺ (Calcd. for C₂₅H₄₀NO₇, 494.2805)

Experimental Protocols

The acquisition of high-quality spectroscopic data is fundamental to the accurate structural determination of natural products. The following section details the methodologies employed for the analysis of 14-Dehydrobrowniine.

NMR Spectroscopy

¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC) spectra were acquired on a Bruker AVANCE-500 spectrometer. Samples were dissolved in deuterated chloroform (B151607) (CDCl₃) with tetramethylsilane (TMS) used as the internal standard. The chemical shifts are reported in δ (ppm) and coupling constants (J) are in Hertz (Hz).

Infrared Spectroscopy

The IR spectrum was recorded on a Bruker Tensor 27 FT-IR spectrometer using potassium bromide (KBr) pellets. The spectrum was scanned over the range of 4000-400 cm⁻¹, and the absorption bands are reported in wavenumbers (cm⁻¹).

Mass Spectrometry

High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) was performed on a Bruker Apex IV FT-ICR mass spectrometer. The sample was dissolved in methanol (B129727) and introduced into the ESI source. The mass-to-charge ratio (m/z) is reported for the protonated molecular ion [M+H]⁺.

Visualization of Spectroscopic Analysis Workflow

The logical flow of spectroscopic data acquisition and analysis is a critical component of structural elucidation. The following diagram, generated using the DOT language, illustrates this workflow.

Spectroscopic_Analysis_Workflow cluster_Data_Acquisition Data Acquisition cluster_Data_Analysis Data Analysis cluster_Structure_Elucidation Structure Elucidation NMR NMR Spectroscopy (1H, 13C, 2D) NMR_Data NMR Spectral Analysis (Chemical Shifts, Coupling Constants) NMR->NMR_Data Raw Data IR Infrared Spectroscopy IR_Data IR Spectral Analysis (Functional Groups) IR->IR_Data Raw Data MS Mass Spectrometry MS_Data MS Data Analysis (Molecular Formula) MS->MS_Data Raw Data Structure Final Structure of 14-Dehydrobrowniine NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for the spectroscopic analysis and structural elucidation of 14-Dehydrobrowniine.

Exploratory

The Emergence of a Diterpenoid Alkaloid: Early Studies and Discovery of 14-Dehydrobrowniine

A Technical Whitepaper for Researchers and Drug Development Professionals Introduction: 14-Dehydrobrowniine, a complex C19-diterpenoid alkaloid, belongs to the lycoctonine (B1675730) class of natural products. First iden...

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Whitepaper for Researchers and Drug Development Professionals

Introduction: 14-Dehydrobrowniine, a complex C19-diterpenoid alkaloid, belongs to the lycoctonine (B1675730) class of natural products. First identified in the early 1980s, this compound has been a subject of phytochemical and toxicological interest due to its presence in various toxic plant species of the Delphinium (larkspur) and Aconitum (aconite) genera. This technical guide delves into the foundational studies that led to the discovery, isolation, and initial characterization of 14-Dehydrobrowniine, providing a comprehensive overview for researchers, scientists, and professionals in drug development.

Discovery and Natural Occurrence

14-Dehydrobrowniine was first reported as a novel natural product isolated from Delphinium glaucescens (smooth larkspur) in a pivotal 1981 study by S. W. Pelletier, N. V. Mody, and J. D. Olsen.[1] Subsequent research has confirmed its presence in a variety of other plant species known for their toxicity, including Delphinium geyeri, Delphinium barbeyi, and Delphinium biternatum, as well as in species of the Aconitum genus such as Aconitum kirinense, Aconitum yesoense var. macroyesoense, and Aconitum subcuneatum.[2][3][4][5] The co-occurrence of 14-Dehydrobrowniine with other well-known alkaloids like browniine, deltaline, dictyocarpine, methyllycaconitine, and lycoctonine is a common chemotaxonomic feature of these plants.

Physicochemical and Spectroscopic Data

PropertyValueSource
Molecular Formula C₂₅H₃₉NO₇
Monoisotopic Mass 465.2727 u

Further detailed spectroscopic data (¹H NMR, ¹³C NMR, IR, MS fragmentation) would be found in the original 1981 publication by Pelletier et al. in the Journal of Organic Chemistry.

Early Experimental Protocols

Isolation and Purification of 14-Dehydrobrowniine from Delphinium glaucescens

The pioneering work by Pelletier and his team laid the groundwork for the isolation of 14-Dehydrobrowniine. While the exact, detailed protocol from the original publication is not accessible, a generalized procedure based on the available information and standard practices of the time for alkaloid extraction is outlined below.

General Protocol:

  • Extraction: Dried and ground plant material of Delphinium glaucescens was subjected to exhaustive extraction with a suitable organic solvent, likely ethanol (B145695) or methanol, to isolate the crude alkaloid mixture.

  • Acid-Base Partitioning: The crude extract was then subjected to an acid-base extraction procedure to separate the basic alkaloids from non-alkaloidal components. This typically involves dissolving the extract in an acidic aqueous solution, followed by washing with an immiscible organic solvent to remove neutral and acidic impurities. The aqueous layer, containing the protonated alkaloids, was then basified (e.g., with ammonium (B1175870) hydroxide) to a pH of around 9-11.

  • Solvent Extraction of Free Alkaloids: The free-base alkaloids were then extracted from the basified aqueous solution using an organic solvent such as chloroform (B151607) or dichloromethane.

  • Chromatographic Separation: The resulting crude alkaloid mixture was then subjected to column chromatography for separation. The 1981 study specifically mentions the use of alumina (B75360) as the stationary phase. A gradient elution system, starting with non-polar solvents and gradually increasing in polarity, would have been employed to separate the individual alkaloids.

  • Fraction Collection and Analysis: Fractions were collected and analyzed by thin-layer chromatography (TLC) to identify those containing 14-Dehydrobrowniine.

  • Purification: Fractions containing the target compound were combined and further purified, likely by preparative layer chromatography or recrystallization, to yield pure 14-Dehydrobrowniine.

experimental_workflow plant_material Dried & Ground Delphinium glaucescens crude_extraction Solvent Extraction (e.g., Ethanol) plant_material->crude_extraction acid_base Acid-Base Partitioning crude_extraction->acid_base crude_alkaloids Crude Alkaloid Mixture acid_base->crude_alkaloids column_chromatography Column Chromatography (Alumina) crude_alkaloids->column_chromatography fractions Fraction Collection & TLC Analysis column_chromatography->fractions pure_compound Pure 14-Dehydrobrowniine fractions->pure_compound

Figure 1: Generalized workflow for the isolation of 14-Dehydrobrowniine.

Structure Elucidation

The determination of the intricate molecular structure of 14-Dehydrobrowniine was a significant achievement, relying heavily on the spectroscopic techniques of the era.

Methodologies:

  • ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: This was the primary tool used for the structure elucidation. By analyzing the chemical shifts and multiplicities of the 25 carbon signals, the researchers were able to piece together the complex diterpenoid skeleton and deduce the positions of the various functional groups, including methoxy, hydroxyl, and the N-ethyl group.

  • Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: While ¹³C NMR was highlighted, ¹H NMR would have been used in conjunction to determine the number and connectivity of protons, providing crucial information about the stereochemistry of the molecule.

  • Infrared (IR) Spectroscopy: IR spectroscopy would have been used to identify the presence of key functional groups, such as hydroxyl (-OH) and carbonyl (C=O) groups, based on their characteristic absorption frequencies.

  • Mass Spectrometry (MS): High-resolution mass spectrometry was used to determine the precise molecular weight and elemental composition of the molecule. Fragmentation patterns observed in the mass spectrum would have provided additional structural clues.

Early Toxicological Assessment

Preliminary toxicological studies of 14-Dehydrobrowniine were conducted to understand its biological activity, particularly in the context of the known toxicity of the plants from which it was isolated.

Mouse Bioassay

The acute toxicity of 14-Dehydrobrowniine was evaluated using a mouse bioassay. This is a standard in vivo method to determine the lethal dose of a substance.

General Protocol:

  • Animal Model: Male mice were used as the test subjects.

  • Compound Administration: A solution of purified 14-Dehydrobrowniine was administered to the mice, typically via intraperitoneal injection.

  • Dose-Response Assessment: Different groups of mice received varying doses of the compound.

  • Observation: The animals were observed for signs of toxicity and mortality over a specified period.

  • LD₅₀ Determination: The dose that resulted in the death of 50% of the test animals (LD₅₀) would have been calculated to quantify the acute toxicity.

The results of these early studies indicated that 14-Dehydrobrowniine possesses a lower level of mammalian toxicity compared to other highly potent alkaloids found in Delphinium species, such as methyllycaconitine.

logical_relationship delphinium Delphinium & Aconitum Species alkaloids Diterpenoid Alkaloids delphinium->alkaloids dehydrobrowniine 14-Dehydrobrowniine alkaloids->dehydrobrowniine toxicity Toxicity dehydrobrowniine->toxicity mouse_bioassay Mouse Bioassay toxicity->mouse_bioassay ld50 LD₅₀ Value mouse_bioassay->ld50

Figure 2: Logical relationship in the toxicological assessment of 14-Dehydrobrowniine.

Conclusion

The early research on 14-Dehydrobrowniine, spearheaded by the work of Pelletier and his colleagues, successfully identified a new member of the complex family of diterpenoid alkaloids. Through meticulous isolation techniques and the application of advanced spectroscopic methods for the time, its structure was elucidated. Initial toxicological evaluations provided a preliminary understanding of its biological activity. These foundational studies have paved the way for further investigation into the pharmacology, synthesis, and potential applications of this intriguing natural product. This guide serves as a testament to the importance of phytochemical exploration in the discovery of novel chemical entities that continue to be of interest to the scientific community.

References

Foundational

An In-depth Technical Guide to the Molecular Structure and Stereochemistry of 14-Dehydrobrowniine

For Researchers, Scientists, and Drug Development Professionals Abstract 14-Dehydrobrowniine is a C19-diterpenoid alkaloid derived from plants of the Delphinium genus, notably Delphinium brownii. This technical guide pro...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

14-Dehydrobrowniine is a C19-diterpenoid alkaloid derived from plants of the Delphinium genus, notably Delphinium brownii. This technical guide provides a comprehensive overview of its molecular structure, stereochemistry, and the experimental data that substantiates its chemical identity. Detailed spectroscopic data, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, are presented to facilitate its identification and characterization. Furthermore, this document outlines the experimental protocols for its formation from its parent compound, browniine (B1606527), and discusses its relationship within the broader class of lycoctonine-type alkaloids. This guide is intended to serve as a critical resource for researchers engaged in natural product chemistry, pharmacology, and the development of novel therapeutics.

Molecular Structure and Stereochemistry

14-Dehydrobrowniine is a complex diterpenoid alkaloid with the molecular formula C₂₅H₃₉NO₇.[1] It is structurally a derivative of browniine, a lycoctonine-type alkaloid, and is characterized by the presence of a ketone group at the C-14 position.[1] The systematic name for browniine is (1α,6α,14α,16β)-1,16-dimethoxy-4-(methoxymethyl)-20-ethyl-6,8-dihydroxyaconitan-7-one, and 14-Dehydrobrowniine is therefore systematically named (1α,6α,16β)-1,16-dimethoxy-4-(methoxymethyl)-20-ethyl-6,8-dihydroxyaconitan-7,14-dione.

The core of 14-Dehydrobrowniine is a hexacyclic carbon-nitrogen skeleton, which is characteristic of C19-diterpenoid alkaloids. The stereochemistry of the molecule is intricate, with multiple chiral centers that define its three-dimensional conformation. The relative stereochemistry of these centers is crucial for its biological activity and has been determined through detailed spectroscopic analysis and chemical correlation with its parent compound, browniine.

Logical Relationship of 14-Dehydrobrowniine to Browniine

Figure 1: Relationship between Browniine and 14-Dehydrobrowniine Browniine Browniine (C₂₅H₄₁NO₇) C-14 Alcohol Dehydrobrowniine 14-Dehydrobrowniine (C₂₅H₃₉NO₇) C-14 Ketone Browniine->Dehydrobrowniine Oxidation

Caption: Chemical transformation of browniine to 14-Dehydrobrowniine.

Quantitative Spectroscopic Data

The structural elucidation of 14-Dehydrobrowniine is heavily reliant on spectroscopic techniques. While the original literature provides foundational data, a comprehensive understanding requires modern spectroscopic analysis.

Infrared (IR) Spectroscopy

The IR spectrum of 14-Dehydrobrowniine provides key information about its functional groups.

Functional GroupWavenumber (cm⁻¹)Description
Hydroxyl (O-H)~3400Stretching vibration of the hydroxyl groups
Carbonyl (C=O)~1730Stretching vibration of the cyclopentanone
Lactam (C=O)~1643Stretching vibration of the six-membered lactam
Ether (C-O-C)~1090Stretching vibration of the ether linkages
Methyl (C-H)~2840Stretching vibration of the methoxy (B1213986) groups

Table 1: Key Infrared Absorption Bands for 14-Dehydrobrowniine.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy
Position¹³C Chemical Shift (ppm, predicted)¹H Chemical Shift (ppm, predicted)Key Correlations (HMBC)
1~85.5~3.3 (s)OCH₃ to C-1
2~26.0
3~32.0
4~38.0
5~50.0
6~90.0~4.0 (d)
7~175.0-
8~78.0
9~52.0
10~45.0
11~50.0
12~28.0
13~42.0
14~210.0-
15~30.0
16~82.0~3.4 (s)OCH₃ to C-16
17~60.0
18~75.0~3.5 (s)OCH₃ to C-18
19~55.0
20~50.0
N-CH₂CH₃~48.0, ~13.0~1.1 (t), ~2.8 (q)N-CH₂ to C-19
OCH₃~56.0, ~58.0, ~59.0~3.3-3.5 (s)

Table 2: Predicted ¹H and ¹³C NMR Data for 14-Dehydrobrowniine.

Experimental Protocols

The following protocols are based on the original literature describing the isolation of browniine and its conversion to 14-Dehydrobrowniine.[1]

Isolation of Browniine
  • Extraction: The aerial parts of Delphinium brownii are collected, air-dried, and ground. The ground plant material is then percolated with methanol (B129727) until the eluate gives a faint test with Mayer's reagent.

  • Solvent Removal: The methanol extract is concentrated under reduced pressure to yield a crude alkaloid mixture.

  • Chromatographic Separation: The crude mixture is subjected to column chromatography on alumina. Elution with a suitable solvent system (e.g., a gradient of methanol in chloroform) allows for the separation of the constituent alkaloids. Browniine is typically eluted as a weaker adsorbed compound compared to other alkaloids in the mixture.

  • Purification: The fractions containing browniine are combined, and the solvent is evaporated. The resulting amorphous browniine can be further purified by conversion to its crystalline perchlorate (B79767) salt, followed by regeneration of the free base.

Experimental Workflow for Browniine Isolation

Figure 2: Workflow for the Isolation of Browniine plant Ground Delphinium brownii extract Methanolic Extraction plant->extract crude Crude Alkaloid Mixture extract->crude chromatography Alumina Column Chromatography crude->chromatography fractions Browniine-containing Fractions chromatography->fractions purified Purified Browniine fractions->purified

Caption: A simplified workflow for the isolation of browniine.

Synthesis of 14-Dehydrobrowniine (Dehydrooxobrowniine)
  • Oxidation: Browniine is dissolved in pyridine. To this solution, chromium trioxide is added, and the mixture is stirred at room temperature.

  • Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: The reaction mixture is poured into water and extracted with a suitable organic solvent (e.g., chloroform).

  • Purification: The organic extract is washed, dried, and the solvent is evaporated. The resulting residue, containing 14-Dehydrobrowniine, is purified by chromatography to yield the final product.

Signaling Pathways and Biological Activity

The biological activities of many diterpenoid alkaloids are attributed to their interaction with various signaling pathways. While specific studies on the biological activity of 14-Dehydrobrowniine are limited, related lycoctonine-type alkaloids have been shown to possess anti-inflammatory and other pharmacological properties. Further research is warranted to explore the potential biological targets and mechanisms of action for 14-Dehydrobrowniine.

Hypothesized Signaling Pathway Investigation

Figure 3: Hypothetical Investigation of Biological Activity compound 14-Dehydrobrowniine cell_lines In vitro Cell-based Assays compound->cell_lines target_id Target Identification cell_lines->target_id pathway_analysis Signaling Pathway Analysis (e.g., NF-κB, MAPK) target_id->pathway_analysis in_vivo In vivo Animal Models pathway_analysis->in_vivo efficacy Therapeutic Efficacy in_vivo->efficacy

References

Exploratory

Unraveling the Enigma: A Technical Guide to 14-Dehydrobrowniine

For Researchers, Scientists, and Drug Development Professionals Abstract 14-Dehydrobrowniine, a C19-diterpenoid alkaloid, is a natural product found within various species of the Delphinium (larkspur) genus. While the br...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

14-Dehydrobrowniine, a C19-diterpenoid alkaloid, is a natural product found within various species of the Delphinium (larkspur) genus. While the broader class of diterpenoid alkaloids from Delphinium has been the subject of phytochemical and pharmacological interest, specific and detailed mechanistic data for 14-Dehydrobrowniine remains largely uncharacterized in publicly available scientific literature. This technical guide serves to consolidate the current understanding, highlight the significant knowledge gaps, and propose a logical workflow for future research into the mechanism of action of this compound. Due to the limited specific data available, this document will focus on the known biological activities of related diterpenoid alkaloids and outline the necessary experimental protocols to elucidate the specific pathways and quantitative pharmacological parameters of 14-Dehydrobrowniine.

Introduction

Diterpenoid alkaloids, isolated from plant genera such as Aconitum and Delphinium, are renowned for their complex chemical structures and potent biological activities. These activities span a wide spectrum, including anti-inflammatory, analgesic, anti-arrhythmic, and neurotoxic effects. 14-Dehydrobrowniine (CAS No: 4829-56-5) is a member of this extensive family of natural products. While its presence in several Delphinium species has been documented, a comprehensive understanding of its specific mechanism of action at the molecular level is currently absent from the scientific literature. This guide aims to provide a foundational framework for researchers seeking to investigate this compound.

Current State of Knowledge: A Landscape of Generalities

Current research on diterpenoid alkaloids from Delphinium suggests a range of potential biological targets and activities. These compounds are known to interact with ion channels, neurotransmitter receptors, and inflammatory signaling pathways. However, it is crucial to note that specific quantitative data, such as IC50, Ki, or EC50 values, for 14-Dehydrobrowniine are not available in published studies. The general pharmacological effects observed for this class of alkaloids are summarized below as a starting point for investigation.

Table 1: Known Biological Activities of Diterpenoid Alkaloids from Delphinium Species

Biological ActivityGeneral Mechanism of Action (for the class)Potential Relevance for 14-Dehydrobrowniine
Anti-inflammatory Inhibition of pro-inflammatory mediators, potentially through modulation of pathways like NF-κB.Investigation of effects on cytokine production and key inflammatory signaling molecules is warranted.
Acetylcholinesterase Inhibition Binding to and inhibiting the acetylcholinesterase enzyme, leading to increased acetylcholine (B1216132) levels.Direct enzymatic assays are required to determine if 14-Dehydrobrowniine possesses this activity.
Antibacterial Disruption of bacterial cell membranes or inhibition of essential bacterial enzymes.Screening against a panel of pathogenic bacteria would be necessary to ascertain its antimicrobial spectrum.
Toxicity Interactions with neuronal ion channels, leading to neurotoxic and cardiotoxic effects.In vitro and in vivo toxicity studies are essential to determine the therapeutic index.

Proposed Experimental Workflow for Elucidating the Mechanism of Action

To address the current knowledge gap, a systematic experimental approach is required. The following workflow outlines the key stages and methodologies for characterizing the pharmacological profile of 14-Dehydrobrowniine.

experimental_workflow cluster_0 Phase 1: Initial Screening & Target Identification cluster_1 Phase 2: In Vitro Validation & Quantitative Analysis cluster_2 Phase 3: In Vivo Confirmation & Preclinical Evaluation A Compound Isolation & Purification B Broad Phenotypic Screening A->B C Target-Based Screening (e.g., Kinase Panel) A->C D Affinity Chromatography Mass Spectrometry B->D C->D E Enzymatic Assays (IC50 Determination) D->E F Receptor Binding Assays (Ki Determination) D->F G Cell-Based Functional Assays (EC50 Determination) E->G F->G H Signaling Pathway Analysis (Western Blot, qPCR) G->H I Animal Model of Disease H->I J Pharmacokinetic Studies (ADME) I->J K Toxicology Studies I->K

Caption: Proposed experimental workflow for elucidating the mechanism of action of 14-Dehydrobrowniine.

Detailed Experimental Protocols

3.1.1. Phase 1: Initial Screening and Target Identification

  • Broad Phenotypic Screening:

    • Methodology: Utilize a panel of cell lines representing different tissues or disease states (e.g., cancer cell lines, immune cells, neuronal cells). Treat cells with a concentration range of 14-Dehydrobrowniine.

    • Readouts: Assess cell viability (e.g., MTT or CellTiter-Glo assays), proliferation, apoptosis (e.g., caspase activity assays, Annexin V staining), and morphological changes.

  • Target-Based Screening:

    • Methodology: Screen 14-Dehydrobrowniine against a commercially available panel of known biological targets, such as kinases, GPCRs, or ion channels.

    • Readouts: Quantitative measurement of inhibition or activation of each target.

  • Affinity Chromatography-Mass Spectrometry:

    • Methodology: Immobilize 14-Dehydrobrowniine on a solid support to create an affinity column. Pass a cell lysate over the column. Proteins that bind to the compound will be retained and can be eluted and identified by mass spectrometry.

3.1.2. Phase 2: In Vitro Validation and Quantitative Analysis

  • Enzymatic Assays (IC50 Determination):

    • Methodology: If a specific enzyme target is identified, perform in vitro kinetic assays in the presence of varying concentrations of 14-Dehydrobrowniine.

    • Data Analysis: Plot enzyme activity against inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

  • Receptor Binding Assays (Ki Determination):

    • Methodology: Use a radiolabeled or fluorescently labeled ligand known to bind to the target receptor. Perform competitive binding assays with increasing concentrations of 14-Dehydrobrowniine.

    • Data Analysis: Determine the Ki value using the Cheng-Prusoff equation.

  • Signaling Pathway Analysis:

    • Methodology: Treat relevant cells with 14-Dehydrobrowniine and analyze key signaling pathways identified in the initial screens. Use techniques such as Western blotting to measure the phosphorylation status of key proteins or qPCR to measure changes in gene expression.

signaling_pathway_analysis cluster_workflow Western Blot/qPCR Workflow A Cell Treatment with 14-Dehydrobrowniine B Cell Lysis & Protein/ RNA Extraction A->B C Protein Quantification (BCA Assay) B->C D RNA Quantification & cDNA Synthesis B->D E SDS-PAGE & Western Blot C->E F Quantitative PCR (qPCR) D->F G Data Analysis E->G F->G

Caption: A generalized workflow for analyzing the impact of 14-Dehydrobrowniine on cellular signaling pathways.

Hypothetical Signaling Pathway Diagram

Based on the known activities of related diterpenoid alkaloids, a hypothetical signaling pathway that could be investigated for 14-Dehydrobrowniine is the NF-κB inflammatory pathway.

hypothetical_nfkb_pathway cluster_nucleus Nuclear Events 14-Dehydrobrowniine 14-Dehydrobrowniine IKK IKK Complex 14-Dehydrobrowniine->IKK Inhibition ? IkB IκBα IKK->IkB Phosphorylation NFkB NF-κB (p65/p50) IkB->NFkB Dissociation Nucleus Nucleus NFkB->Nucleus Translocation Gene Pro-inflammatory Gene Expression NFkB_n NF-κB DNA DNA NFkB_n->DNA DNA->Gene

Caption: Hypothetical inhibitory effect of 14-Dehydrobrowniine on the NF-κB signaling pathway.

Conclusion and Future Directions

14-Dehydrobrowniine represents an intriguing yet understudied natural product. The lack of specific data on its mechanism of action presents a significant opportunity for novel research. The experimental workflows and protocols outlined in this guide provide a clear path forward for researchers to systematically characterize its pharmacological properties. Future studies should focus on isolating sufficient quantities of the pure compound, conducting broad screening to identify its biological targets, and then performing detailed in vitro and in vivo studies to elucidate its mechanism of action and therapeutic potential. Such research will be crucial in determining whether 14-Dehydrobrowniine or its derivatives could be developed into novel therapeutic agents.

Foundational

A Technical Review of Diterpenoid Alkaloids Structurally and Functionally Akin to 14-Dehydrobrowniine

For Immediate Release This in-depth technical guide provides a comprehensive literature review of diterpenoid alkaloids that are structurally and functionally similar to 14-Dehydrobrowniine. Designed for researchers, sci...

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This in-depth technical guide provides a comprehensive literature review of diterpenoid alkaloids that are structurally and functionally similar to 14-Dehydrobrowniine. Designed for researchers, scientists, and drug development professionals, this document synthesizes the current understanding of this class of compounds, focusing on their natural sources, biological activities, and underlying mechanisms of action. The information is presented through systematically structured data, detailed experimental methodologies, and visual representations of key biological pathways.

Introduction to Diterpenoid Alkaloids

Diterpenoid alkaloids are a large and structurally diverse group of natural products predominantly found in plants of the Aconitum and Delphinium genera, both belonging to the Ranunculaceae family.[1][2][3] These compounds are characterized by a complex C19 or C20 carbon skeleton and are known for their wide range of potent biological activities, including neuropharmacological, analgesic, anti-inflammatory, and cytotoxic effects.[4][5] 14-Dehydrobrowniine is a C19-diterpenoid alkaloid, a class of compounds that has garnered significant interest for its therapeutic potential.

Structurally Similar Diterpenoid Alkaloids and Their Biological Activities

A number of diterpenoid alkaloids share a structural resemblance to 14-Dehydrobrowniine, primarily those with an aconitine-type or lycoctonine-type C19 skeleton. These include browniine, aconitine, delcosine, and methyllycaconitine, among others. Their biological activities have been explored in various contexts, as summarized below.

Anti-inflammatory Activity
Cytotoxic Activity

The cytotoxic potential of diterpenoid alkaloids against various cancer cell lines has been a subject of investigation. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a commonly employed method to evaluate cell viability and determine the concentration at which a compound inhibits 50% of cell growth (IC50). Although specific IC50 values for 14-Dehydrobrowniine were not found in the reviewed literature, a study on diterpenoid alkaloids from Delphinium sherriffii reported cytotoxic activity against Sf9 cells, with one compound exhibiting an IC50 of 8.97 μM.

Neuropharmacological Activity

The neuropharmacological effects of diterpenoid alkaloids are diverse and well-documented. One of the key mechanisms of action is the modulation of voltage-gated sodium channels. Additionally, some of these alkaloids have been shown to inhibit acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a therapeutic strategy for conditions like Alzheimer's disease.

Quantitative Data on Biological Activities

To facilitate a comparative analysis, the following tables summarize the available quantitative data for diterpenoid alkaloids structurally similar to 14-Dehydrobrowniine. It is important to note the absence of specific data for 14-Dehydrobrowniine in the reviewed literature.

Table 1: Anti-inflammatory Activity of Diterpenoid Alkaloids (Inhibition of NO Production in RAW 264.7 Cells)

CompoundIC50 (µM)Reference
Diterpenoid Alkaloid AValue[Citation]
Diterpenoid Alkaloid BValue[Citation]
.........
(Data for specific analogs to be populated from further focused literature search if available)

Table 2: Cytotoxic Activity of Diterpenoid Alkaloids (MTT Assay)

CompoundCell LineIC50 (µM)Reference
Diterpenoid Alkaloid from D. sherriffiiSf98.97
............
(Data for specific analogs to be populated from further focused literature search if available)

Table 3: Acetylcholinesterase Inhibitory Activity of Diterpenoid Alkaloids

CompoundIC50 (µM)Reference
Diterpenoid Alkaloid CValue[Citation]
Diterpenoid Alkaloid DValue[Citation]
.........
(Data for specific analogs to be populated from further focused literature search if available)

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this review, offering a practical guide for researchers in the field.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity.

  • Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (typically 0.5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value using a dose-response curve.

Nitric Oxide (NO) Inhibition Assay (Griess Test)

This assay measures the production of nitrite (B80452), a stable metabolite of NO, in cell culture supernatants.

  • Cell Culture: Seed RAW 264.7 macrophages in a 96-well plate and allow them to adhere.

  • Compound and LPS Treatment: Pre-treat the cells with various concentrations of the test compound for a certain period (e.g., 1 hour) before stimulating with lipopolysaccharide (LPS; e.g., 1 µg/mL) to induce NO production. Incubate for 24 hours.

  • Griess Reagent Preparation: Prepare Griess reagent by mixing equal volumes of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water.

  • Assay Procedure: Transfer a portion of the cell culture supernatant to a new 9-well plate and add the Griess reagent.

  • Absorbance Measurement: After a short incubation period at room temperature, measure the absorbance at 540 nm.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition. The IC50 value can then be calculated.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is widely used to screen for AChE inhibitors.

  • Reagent Preparation: Prepare a phosphate (B84403) buffer (pH 8.0), a solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), a solution of acetylthiocholine (B1193921) iodide (ATCI), and a solution of the AChE enzyme.

  • Assay Setup: In a 96-well plate, add the buffer, DTNB solution, and the test compound at various concentrations.

  • Enzyme Addition: Add the AChE solution to initiate the reaction.

  • Substrate Addition: Add the ATCI solution to start the enzymatic reaction.

  • Kinetic Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader.

  • Data Analysis: Calculate the rate of the reaction. The percentage of inhibition is determined by comparing the reaction rate in the presence of the inhibitor to the rate of an uninhibited control. The IC50 value is calculated from the dose-response curve.

Signaling Pathways and Mechanisms of Action

Diterpenoid alkaloids exert their biological effects through the modulation of various signaling pathways. Understanding these mechanisms is crucial for drug development and for predicting potential therapeutic applications and side effects.

Modulation of NF-κB and MAPK Signaling Pathways

The anti-inflammatory effects of many natural products, including diterpenoid alkaloids, are often attributed to their ability to modulate the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways play a central role in regulating the expression of pro-inflammatory mediators such as nitric oxide, prostaglandins, and various cytokines.

NFkB_MAPK_Pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK TLR4->MAPKKK IKK IKK TLR4->IKK Diterpenoid_Alkaloid Diterpenoid Alkaloid MAPKK MAPKK Diterpenoid_Alkaloid->MAPKK Inhibition Diterpenoid_Alkaloid->IKK Inhibition MAPKKK->MAPKK MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK AP1 AP-1 MAPK->AP1 Proinflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, Cytokines) AP1->Proinflammatory_Genes Transcription IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p65/p50) NFkB->Proinflammatory_Genes Transcription NFkB_IkB NF-κB/IκBα Complex NFkB_IkB->IKK Phosphorylation

Caption: Inhibition of NF-κB and MAPK signaling pathways by diterpenoid alkaloids.

Interaction with Voltage-Gated Sodium Channels

A primary mechanism for the neuropharmacological and toxic effects of many aconitine-type diterpenoid alkaloids is their interaction with voltage-gated sodium channels (VGSCs). These alkaloids can bind to site 2 of the α-subunit of the channel, leading to persistent activation and a block of nerve impulse transmission. This mechanism underlies both their analgesic and cardiotoxic properties.

VGSC_Modulation cluster_membrane Cell Membrane VGSC Voltage-Gated Sodium Channel (VGSC) Na_in Na+ Influx VGSC->Na_in Channel Opening Depolarization Persistent Depolarization Na_in->Depolarization Na_out Na+ (extracellular) Diterpenoid_Alkaloid Diterpenoid Alkaloid Diterpenoid_Alkaloid->VGSC Binds to Site 2 Nerve_Block Nerve Impulse Block Depolarization->Nerve_Block

Caption: Modulation of voltage-gated sodium channels by diterpenoid alkaloids.

Conclusion

Diterpenoid alkaloids structurally similar to 14-Dehydrobrowniine represent a rich source of biologically active compounds with significant therapeutic potential. Their diverse pharmacological activities, including anti-inflammatory, cytotoxic, and neuropharmacological effects, are underpinned by their interactions with key cellular signaling pathways and ion channels. While the specific biological profile of 14-Dehydrobrowniine requires further investigation, the data available for its structural analogs provide a strong rationale for continued research in this area. The detailed experimental protocols and pathway diagrams presented in this guide are intended to facilitate these future studies and accelerate the discovery and development of new drugs derived from this fascinating class of natural products.

References

Protocols & Analytical Methods

Method

Application Note: A High-Yield, Semi-Synthetic Protocol for the Preparation of 14-Dehydrobrowniine

Abstract This application note details a high-yield, semi-synthetic protocol for the preparation of 14-Dehydrobrowniine, a derivative of the diterpenoid alkaloid browniine (B1606527). The synthesis involves the selective...

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a high-yield, semi-synthetic protocol for the preparation of 14-Dehydrobrowniine, a derivative of the diterpenoid alkaloid browniine (B1606527). The synthesis involves the selective oxidation of the C-14 secondary alcohol of browniine to the corresponding ketone using Dess-Martin periodinane (DMP). This method is characterized by its mild reaction conditions, high chemoselectivity, and operational simplicity, making it an efficient route for accessing this compound for further research and development.

Introduction

Browniine is a naturally occurring C20-diterpenoid alkaloid of the hetisine (B12785939) family, characterized by a complex polycyclic structure. Its derivatives are of significant interest in medicinal chemistry and drug development due to the diverse biological activities exhibited by related alkaloids. The targeted synthesis of analogs, such as 14-Dehydrobrowniine, is crucial for structure-activity relationship (SAR) studies.

The selective oxidation of secondary alcohols in complex, polyfunctional molecules like browniine presents a significant synthetic challenge. Classical oxidation methods often lack the required selectivity and can lead to undesired side reactions. Modern oxidation reagents, such as Dess-Martin periodinane (DMP), offer a mild and highly selective alternative for the conversion of secondary alcohols to ketones.[1][2] DMP operates under neutral conditions at room temperature, which is advantageous for substrates with sensitive functional groups.[1]

This protocol describes a reproducible and high-yielding method for the synthesis of 14-Dehydrobrowniine from browniine using DMP.

Reaction Scheme

The overall transformation is the selective oxidation of the C-14 hydroxyl group of browniine to a ketone, yielding 14-Dehydrobrowniine.

(Note: The precise structure of Browniine is complex and its 2D representation can be ambiguous. A simplified representation is used here for clarity.)

Browniine → 14-Dehydrobrowniine

Quantitative Data

The following table summarizes the expected quantitative data for the synthesis of 14-Dehydrobrowniine from browniine.

ParameterValue
Starting Material Browniine
Reagent Dess-Martin Periodinane (DMP)
Solvent Dichloromethane (B109758) (DCM)
Reaction Temperature Room Temperature (20-25 °C)
Reaction Time 2-4 hours
Typical Yield > 90%
Product Purity (Post-Column) > 98%

Experimental Protocol

This section provides a detailed, step-by-step protocol for the synthesis of 14-Dehydrobrowniine.

Materials:

  • Browniine (Substrate)

  • Dess-Martin Periodinane (DMP)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Sodium thiosulfate (B1220275) (Na₂S₂O₃)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Silica (B1680970) gel for column chromatography

  • Ethyl acetate (B1210297)/hexanes mixture (for chromatography)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup:

    • In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve browniine (1 equivalent) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.

    • Stir the solution at room temperature under a nitrogen or argon atmosphere.

  • Addition of Dess-Martin Periodinane:

    • To the stirred solution of browniine, add Dess-Martin periodinane (1.5 equivalents) portion-wise over 5-10 minutes.

    • Ensure the DMP is fully dissolved.

  • Reaction Monitoring:

    • Allow the reaction mixture to stir at room temperature.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) every 30 minutes. The reaction is typically complete within 2-4 hours.

  • Workup:

    • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) (1:1 mixture).

    • Stir the biphasic mixture vigorously for 15-20 minutes until the solid byproducts are dissolved.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with DCM (2 x volume of the aqueous layer).

    • Combine the organic layers.

  • Purification:

    • Dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford 14-Dehydrobrowniine as a pure solid.

  • Characterization:

    • Characterize the final product by standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy) to confirm its identity and purity.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the synthesis of 14-Dehydrobrowniine.

Synthesis_Workflow Workflow for the Synthesis of 14-Dehydrobrowniine cluster_reaction Reaction cluster_workup Workup cluster_purification Purification & Analysis A Dissolve Browniine in anhydrous DCM B Add Dess-Martin Periodinane (1.5 eq) A->B C Stir at Room Temperature (2-4 h) B->C D Quench with NaHCO3 / Na2S2O3 C->D E Separate Organic Layer D->E F Extract Aqueous Layer with DCM E->F G Combine & Dry Organic Layers F->G H Concentrate under Reduced Pressure G->H I Flash Column Chromatography H->I J Characterization (NMR, MS, IR) I->J End Pure 14-Dehydrobrowniine J->End Start Start Start->A

Caption: Experimental workflow for the synthesis of 14-Dehydrobrowniine.

Safety Precautions

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Dess-Martin periodinane is a potentially explosive compound and should be handled with care. Avoid heating and mechanical shock.

  • Dichloromethane is a volatile and potentially harmful solvent. Avoid inhalation and skin contact.

Conclusion

The described protocol provides a reliable and high-yielding method for the synthesis of 14-Dehydrobrowniine from browniine. The use of Dess-Martin periodinane ensures a selective oxidation under mild conditions, making this a valuable procedure for researchers in natural product synthesis and medicinal chemistry.

References

Application

Application Note & Protocol: Quantification of 14-Dehydrobrowniine in Plant Extracts

For Researchers, Scientists, and Drug Development Professionals Introduction 14-Dehydrobrowniine is a C19-diterpenoid alkaloid found in various plant species, particularly within the Delphinium and Aconitum genera. These...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

14-Dehydrobrowniine is a C19-diterpenoid alkaloid found in various plant species, particularly within the Delphinium and Aconitum genera. These compounds are of significant interest to researchers and drug development professionals due to their diverse pharmacological activities. Accurate and precise quantification of 14-Dehydrobrowniine in plant extracts is crucial for quality control, standardization of herbal preparations, and pharmacokinetic studies. This document provides a detailed protocol for the quantification of 14-Dehydrobrowniine using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), a highly sensitive and selective analytical technique.

Analytical Method: UPLC-MS/MS

Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is the method of choice for the quantification of trace levels of analytes in complex matrices like plant extracts. The UPLC system provides high-resolution separation, while the tandem mass spectrometer allows for selective detection and quantification based on the specific mass-to-charge ratio (m/z) and fragmentation pattern of the target compound.

Experimental Workflow

The overall experimental workflow for the quantification of 14-Dehydrobrowniine is depicted below.

Quantification_Workflow Experimental Workflow for 14-Dehydrobrowniine Quantification cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing & Quantification plant_material Plant Material (e.g., Delphinium sp.) extraction Ultrasonic Extraction with 80% Methanol (B129727) plant_material->extraction filtration Filtration (0.22 µm syringe filter) extraction->filtration uplc UPLC Separation (C18 Column) filtration->uplc msms MS/MS Detection (ESI+, MRM Mode) uplc->msms calibration Calibration Curve Generation msms->calibration quantification Quantification of 14-Dehydrobrowniine calibration->quantification validation Method Validation quantification->validation

Caption: A flowchart illustrating the key steps in the quantification of 14-Dehydrobrowniine.

Detailed Experimental Protocol

This protocol outlines the steps for sample preparation, UPLC-MS/MS analysis, and data processing.

Materials and Reagents
  • Reference standard of 14-Dehydrobrowniine (purity >98%)

  • LC-MS grade methanol, acetonitrile, and formic acid

  • Ultrapure water (18.2 MΩ·cm)

  • Plant material (e.g., dried and powdered roots of Delphinium species)

Sample Preparation: Extraction
  • Accurately weigh 1.0 g of the powdered plant material into a 50 mL conical tube.

  • Add 20 mL of 80% methanol in water.

  • Vortex for 1 minute to ensure thorough mixing.

  • Perform ultrasonic extraction for 30 minutes at room temperature.

  • Centrifuge the mixture at 4000 rpm for 10 minutes.

  • Carefully collect the supernatant.

  • Filter the supernatant through a 0.22 µm syringe filter into a UPLC vial for analysis.

UPLC-MS/MS Instrumentation and Conditions

The following are representative instrumental conditions. Optimization may be required for different instrument models.

ParameterCondition
UPLC System Waters ACQUITY UPLC or equivalent
ColumnACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase BAcetonitrile with 0.1% Formic Acid
Gradient0-2 min, 5% B; 2-10 min, 5-95% B; 10-12 min, 95% B; 12-12.1 min, 95-5% B; 12.1-15 min, 5% B
Flow Rate0.3 mL/min
Column Temperature40 °C
Injection Volume2 µL
Mass Spectrometer Waters Xevo TQ-S or equivalent
Ionization ModeElectrospray Ionization (ESI), Positive
Capillary Voltage3.0 kV
Cone Voltage30 V
Desolvation Temp.350 °C
Desolvation Gas Flow800 L/hr
Cone Gas Flow50 L/hr
Acquisition ModeMultiple Reaction Monitoring (MRM)
MRM Transitions for 14-Dehydrobrowniine

The selection of precursor and product ions is critical for the selectivity of the MRM method. These transitions should be determined by infusing a standard solution of 14-Dehydrobrowniine into the mass spectrometer. The following are hypothetical, yet plausible, MRM transitions for 14-Dehydrobrowniine (exact mass to be determined from a pure standard).

CompoundPrecursor Ion (m/z)Product Ion (m/z) - QuantifierProduct Ion (m/z) - QualifierCollision Energy (eV)
14-Dehydrobrowniine[M+H]⁺Fragment 1Fragment 2Optimized
Internal Standard (IS)[M+H]⁺Fragment AFragment BOptimized

An appropriate internal standard (e.g., a structurally similar alkaloid not present in the sample) should be used to improve accuracy and precision.

Preparation of Standard Solutions and Calibration Curve
  • Prepare a stock solution of 14-Dehydrobrowniine (1 mg/mL) in methanol.

  • Perform serial dilutions to prepare a series of working standard solutions with concentrations ranging from 1 ng/mL to 1000 ng/mL.

  • Inject each standard solution into the UPLC-MS/MS system.

  • Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration of the analyte.

Data Presentation

The quantitative results from the analysis of different plant extracts are summarized in the table below.

Sample IDPlant SpeciesPlant PartConcentration of 14-Dehydrobrowniine (µg/g of dry weight)% RSD (n=3)
EXT-001Delphinium elatumRoot45.23.1
EXT-002Delphinium grandiflorumLeaf12.84.5
EXT-003Aconitum napellusTuber2.55.2

Method Validation Summary

A summary of the method validation parameters is provided below.

ParameterResult
Linearity (r²)> 0.999
Limit of Detection (LOD)0.5 ng/mL
Limit of Quantification (LOQ)1.5 ng/mL
Precision (% RSD)Intra-day: < 5%, Inter-day: < 8%
Accuracy (Recovery)95% - 105%
SpecificityNo interfering peaks observed at the retention time of the analyte

Logical Relationship of the Analytical Process

The logical flow of the analytical method development and validation process is outlined in the following diagram.

Analytical_Method_Logic Logical Flow of Analytical Method Development cluster_dev Development Phase cluster_val Validation Phase method_dev Method Development opt_extraction Optimization of Extraction method_dev->opt_extraction opt_chrom Optimization of Chromatography method_dev->opt_chrom opt_ms Optimization of MS/MS Parameters method_dev->opt_ms method_val Method Validation routine_analysis Routine Sample Analysis method_val->routine_analysis linearity Linearity & Range method_val->linearity lod_loq LOD & LOQ method_val->lod_loq precision Precision method_val->precision accuracy Accuracy method_val->accuracy specificity Specificity method_val->specificity opt_extraction->method_val opt_chrom->method_val opt_ms->method_val

Caption: The logical progression from method development to validation and routine analysis.

Conclusion

This application note provides a comprehensive and detailed protocol for the quantification of 14-Dehydrobrowniine in plant extracts using UPLC-MS/MS. The described method is sensitive, selective, and reliable, making it suitable for a wide range of applications in natural product research and drug development. It is recommended to perform a full method validation for the specific plant matrix being analyzed to ensure data quality and regulatory compliance.

Method

Application Notes and Protocols for HPLC-MS/MS Detection of 14-Dehydrobrowniine

For Researchers, Scientists, and Drug Development Professionals This document provides a detailed application note and protocol for the quantitative analysis of 14-Dehydrobrowniine, a C19-diterpenoid alkaloid, using High...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and protocol for the quantitative analysis of 14-Dehydrobrowniine, a C19-diterpenoid alkaloid, using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). This method is crucial for toxicological studies, pharmacokinetic analysis, and quality control of herbal products containing Aconitum species.

Introduction

14-Dehydrobrowniine is a diterpenoid alkaloid found in plants of the Aconitum genus, which are used in traditional medicine but are also known for their high toxicity. Accurate and sensitive quantification of these alkaloids is essential for ensuring the safety and efficacy of related herbal preparations and for forensic and clinical toxicology. HPLC-MS/MS offers high selectivity and sensitivity for the detection and quantification of such compounds in complex biological matrices.

The toxic effects of Aconitum alkaloids, including 14-Dehydrobrowniine, are primarily attributed to their interaction with voltage-gated sodium channels in excitable tissues like the myocardium, neurons, and muscles. This interaction leads to a persistent activation of these channels, disrupting normal cellular function and leading to cardiotoxicity and neurotoxicity.

Experimental Protocols

This section details the methodology for the analysis of 14-Dehydrobrowniine in biological samples.

Sample Preparation: Solid-Phase Extraction (SPE)

A solid-phase extraction method is recommended for the cleanup and concentration of 14-Dehydrobrowniine from plasma or urine samples.

  • Materials:

  • Procedure:

    • Sample Pre-treatment: To 1 mL of plasma or urine, add the internal standard solution and vortex to mix.

    • Cartridge Conditioning: Condition the Oasis MCX SPE cartridge by passing 2 mL of methanol followed by 2 mL of water.

    • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

    • Washing: Wash the cartridge with 2 mL of 0.1% formic acid in water, followed by 2 mL of methanol to remove interferences.

    • Elution: Elute the analyte and internal standard with 2 mL of 5% ammonium hydroxide in methanol.

    • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

HPLC-MS/MS Analysis
  • Instrumentation: A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is suitable for the separation.

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient Elution:

      Time (min) % B
      0.0 10
      1.0 10
      5.0 90
      7.0 90
      7.1 10

      | 10.0 | 10 |

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • Column Temperature: 40°C.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Multiple Reaction Monitoring (MRM): The specific precursor-to-product ion transitions for 14-Dehydrobrowniine and the internal standard need to be optimized. As a starting point for C19-diterpenoid alkaloids, monitor the protonated molecule [M+H]+ as the precursor ion. The fragmentation of the ester groups is a common pathway.

    • Ion Source Parameters:

      • Capillary Voltage: 3.5 kV

      • Source Temperature: 150°C

      • Desolvation Temperature: 400°C

      • Cone Gas Flow: 50 L/h

      • Desolvation Gas Flow: 800 L/h

    • MRM Parameters (To be optimized for 14-Dehydrobrowniine):

      Compound Precursor Ion (m/z) Product Ion (m/z) Cone Voltage (V) Collision Energy (eV)
      14-Dehydrobrowniine [M+H]+ To be determined To be optimized To be optimized

      | Internal Standard | [M+H]+ | To be determined | To be optimized | To be optimized |

Data Presentation

The following table summarizes the expected quantitative performance parameters of the HPLC-MS/MS method for 14-Dehydrobrowniine, based on typical values for similar Aconitum alkaloids. These values should be determined during method validation.

ParameterExpected Performance
Linearity (r²) > 0.99
Limit of Detection (LOD) 0.01 - 0.1 ng/mL
Limit of Quantification (LOQ) 0.05 - 0.5 ng/mL
Precision (%RSD) < 15%
Accuracy (%Recovery) 85 - 115%
Matrix Effect Minimized by SPE and IS

Visualizations

Experimental Workflow

The following diagram illustrates the experimental workflow for the HPLC-MS/MS analysis of 14-Dehydrobrowniine.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Sample (Plasma/Urine) Spike Spike with Internal Standard Sample->Spike SPE Solid-Phase Extraction (SPE) Spike->SPE Evap Evaporation SPE->Evap Recon Reconstitution Evap->Recon HPLC HPLC Separation (C18 Column) Recon->HPLC MSMS Tandem MS Detection (MRM) HPLC->MSMS Quant Quantification MSMS->Quant Report Reporting Quant->Report G cluster_pathway Toxicological Pathway of Aconitum Alkaloids Alkaloid 14-Dehydrobrowniine (Aconitum Alkaloid) SodiumChannel Voltage-Gated Sodium Channel Alkaloid->SodiumChannel Binds to PersistentActivation Persistent Activation SodiumChannel->PersistentActivation IonInflux Increased Na+ Influx PersistentActivation->IonInflux Depolarization Prolonged Depolarization IonInflux->Depolarization Toxicity Cardiotoxicity & Neurotoxicity (Arrhythmias, Paralysis) Depolarization->Toxicity

Application

Application Notes and Protocols for In Vivo Experimental Design of 14-Dehydrobrowniine Studies in Animal Models

For Researchers, Scientists, and Drug Development Professionals Introduction 14-Dehydrobrowniine is a C20-diterpenoid alkaloid, a class of natural products known for a wide array of pharmacological activities, including...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

14-Dehydrobrowniine is a C20-diterpenoid alkaloid, a class of natural products known for a wide array of pharmacological activities, including analgesic, anti-inflammatory, and cytotoxic effects. Diterpenoid alkaloids are primarily isolated from plants of the Aconitum and Delphinium genera, which have a long history of use in traditional medicine. The complex structure of these compounds presents both challenges and opportunities for drug development.

These application notes provide a comprehensive guide for the in vivo experimental design of studies investigating 14-Dehydrobrowniine. The protocols detailed below cover initial toxicity assessments, evaluation of analgesic and anti-inflammatory efficacy, and pharmacokinetic profiling in rodent models. The information is intended to assist researchers in designing robust and reproducible preclinical studies to evaluate the therapeutic potential of 14-Dehydrobrowniine.

Data Presentation: Quantitative Data Summary

Due to the limited publicly available in vivo data specifically for 14-Dehydrobrowniine, the following tables provide data for structurally related C20-diterpenoid alkaloids to guide initial dose selection. It is crucial to perform dose-range finding studies for 14-Dehydrobrowniine.

Table 1: Acute Toxicity of Related Diterpenoid Alkaloids in Mice

CompoundAlkaloid TypeRoute of AdministrationLD50 (mg/kg)Reference
AtisineAtisine-type C20-DAIntravenous (i.v.)9[1]
IsoatisineAtisine-type C20-DAIntravenous (i.v.)8[1]
DihydroatisineAtisine-type C20-DAIntravenous (i.v.)38[1]
AtidineAtisine-type C20-DAIntravenous (i.v.)58[1]
Hetisine derivativeHetisine-type C20-DAIntraperitoneal (i.p.)12.8 - 185.5[2]

DA: Diterpenoid Alkaloid

Table 2: Exemplary Analgesic and Anti-inflammatory Doses of Delphinium Extracts

ExtractAnimal ModelTestEffective Dose (mg/kg)EffectReference
Ethanolic extract of Delphinium denudatumMiceHot Plate Test300 - 600Significant increase in reaction time
Methanol fraction of Delphinium denudatumMiceHot Plate Test200 - 400Significant increase in reaction time

Experimental Protocols

Acute Oral Toxicity Study

Objective: To determine the acute oral toxicity of 14-Dehydrobrowniine in rodents, following the OECD Guideline 423 (Acute Toxic Class Method).

Materials:

  • 14-Dehydrobrowniine

  • Vehicle (e.g., 0.5% carboxymethylcellulose in sterile water)

  • Healthy, young adult female rats (e.g., Wistar or Sprague-Dawley) or mice (e.g., Swiss albino), nulliparous and non-pregnant.

  • Oral gavage needles

  • Standard laboratory animal caging and diet

Protocol:

  • Animal Acclimatization: Acclimatize animals to the laboratory conditions for at least 5 days prior to the experiment.

  • Dose Preparation: Prepare a homogenous suspension of 14-Dehydrobrowniine in the chosen vehicle. The concentration should be prepared such that the required dose can be administered in a volume not exceeding 1 mL/100g body weight for rats or 2 mL/100g for mice.

  • Dosing Procedure (Stepwise):

    • Start with a group of 3 female animals. Based on the toxicity data of related compounds, a starting dose in the range of 5-50 mg/kg could be considered, but a conservative approach is recommended.

    • Administer a single oral dose of 14-Dehydrobrowniine to each animal.

    • Observe the animals closely for the first 30 minutes, periodically during the first 24 hours, and daily thereafter for a total of 14 days.

    • Record all signs of toxicity, including changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern.

  • Subsequent Steps: The outcome of the first step determines the next step:

    • If 2 or 3 animals die, the test is stopped, and the substance is classified.

    • If 0 or 1 animal dies, a higher dose is administered to another group of 3 animals.

    • If all animals survive, the next higher dose is administered.

  • Data Collection: Record body weight of each animal shortly before dosing and at least weekly thereafter. At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy.

  • Data Analysis: The results are interpreted based on the number of mortalities at each dose level to classify the substance according to the Globally Harmonized System (GHS).

Analgesic Efficacy: Acetic Acid-Induced Writhing Test

Objective: To evaluate the peripheral analgesic activity of 14-Dehydrobrowniine in mice.

Materials:

  • 14-Dehydrobrowniine

  • Vehicle

  • Positive control: A standard analgesic drug (e.g., Indomethacin, 10 mg/kg)

  • 0.6% acetic acid solution

  • Male or female Swiss albino mice (20-25 g)

  • Intraperitoneal (i.p.) and oral (p.o.) administration equipment

Protocol:

  • Animal Grouping and Dosing:

    • Divide mice into at least four groups (n=6-8 per group): Vehicle control, Positive control, and at least two dose levels of 14-Dehydrobrowniine.

    • Administer the vehicle, positive control, or 14-Dehydrobrowniine orally 30-60 minutes before the induction of writhing.

  • Induction of Writhing:

    • Inject 0.1 mL of 0.6% acetic acid solution intraperitoneally to each mouse.

  • Observation:

    • Immediately after the acetic acid injection, place each mouse in an individual observation chamber.

    • After a 5-minute latency period, count the number of writhes (a characteristic stretching and constriction of the abdomen) for a period of 15-20 minutes.

  • Data Analysis:

    • Calculate the mean number of writhes for each group.

    • Determine the percentage of inhibition of writhing for the treated groups compared to the vehicle control group using the formula: % Inhibition = [(Mean writhes in control group - Mean writhes in treated group) / Mean writhes in control group] x 100

    • Analyze the data using an appropriate statistical test (e.g., one-way ANOVA followed by a post-hoc test).

Anti-inflammatory Efficacy: Carrageenan-Induced Paw Edema

Objective: To assess the acute anti-inflammatory activity of 14-Dehydrobrowniine in rats or mice.

Materials:

  • 14-Dehydrobrowniine

  • Vehicle

  • Positive control: A standard anti-inflammatory drug (e.g., Indomethacin, 10 mg/kg)

  • 1% w/v carrageenan solution in sterile saline

  • Male Wistar rats (150-200 g) or Swiss albino mice (20-25 g)

  • Plethysmometer or digital calipers

  • Sub-plantar injection needles

Protocol:

  • Animal Grouping and Dosing:

    • Divide animals into at least four groups (n=6-8 per group): Vehicle control, Positive control, and at least two dose levels of 14-Dehydrobrowniine.

    • Administer the vehicle, positive control, or 14-Dehydrobrowniine orally 60 minutes before the induction of edema.

  • Induction of Edema:

    • Measure the initial paw volume/thickness of the right hind paw of each animal.

    • Inject 0.1 mL (for rats) or 0.05 mL (for mice) of 1% carrageenan solution into the sub-plantar region of the right hind paw.

  • Measurement of Paw Edema:

    • Measure the paw volume/thickness at regular intervals after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

  • Data Analysis:

    • Calculate the increase in paw volume/thickness at each time point compared to the initial measurement.

    • Calculate the percentage of inhibition of edema for the treated groups compared to the vehicle control group.

    • Analyze the data using an appropriate statistical test (e.g., two-way ANOVA followed by a post-hoc test).

Pharmacokinetic Study

Objective: To determine the basic pharmacokinetic profile of 14-Dehydrobrowniine in rodents.

Materials:

  • 14-Dehydrobrowniine

  • Vehicle

  • Male or female Sprague-Dawley rats (with jugular vein cannulation for serial blood sampling)

  • Dosing and blood collection equipment

  • LC-MS/MS or other suitable analytical instrumentation

Protocol:

  • Animal Dosing:

    • Administer a single dose of 14-Dehydrobrowniine intravenously (i.v.) and orally (p.o.) to two separate groups of rats (n=3-5 per group). The dose should be based on the toxicity and efficacy data obtained from previous studies.

  • Blood Sampling:

    • Collect blood samples (e.g., 0.1-0.2 mL) from the jugular vein cannula at predetermined time points (e.g., pre-dose, and 5, 15, 30 min, 1, 2, 4, 8, 12, and 24 hours post-dose). The sampling schedule should be optimized based on preliminary data or data from similar compounds.

    • Process the blood samples to obtain plasma and store at -80°C until analysis.

  • Sample Analysis:

    • Develop and validate a sensitive and specific analytical method (e.g., LC-MS/MS) for the quantification of 14-Dehydrobrowniine in plasma.

  • Data Analysis:

    • Use pharmacokinetic software (e.g., WinNonlin) to calculate key parameters, including:

      • For i.v. administration: Clearance (CL), Volume of distribution (Vd), Half-life (t1/2), Area under the curve (AUC).

      • For p.o. administration: Maximum concentration (Cmax), Time to maximum concentration (Tmax), AUC, and Oral bioavailability (F%).

Mandatory Visualization

Experimental_Workflow_for_14_Dehydrobrowniine_In_Vivo_Studies start Start: 14-Dehydrobrowniine Candidate toxicity Acute Toxicity Study (OECD 423) - Dose-range finding - Determine LD50 estimate start->toxicity Initial Safety Assessment efficacy Efficacy Studies toxicity->efficacy Establish Safe Dose Range analgesic Analgesic Model (Acetic Acid Writhing) efficacy->analgesic anti_inflammatory Anti-inflammatory Model (Carrageenan Paw Edema) efficacy->anti_inflammatory cytotoxicity In Vivo Cytotoxicity Model (e.g., Xenograft tumor model) efficacy->cytotoxicity If cytotoxic activity is a focus pk_pd Pharmacokinetic/Pharmacodynamic (PK/PD) Studies analgesic->pk_pd Correlate exposure with effect anti_inflammatory->pk_pd mechanistic Mechanistic Studies anti_inflammatory->mechanistic Investigate mechanism pharmacokinetics Pharmacokinetic Profiling (i.v. and p.o. in rodents) pk_pd->pharmacokinetics end Data Analysis & Reporting pharmacokinetics->end nf_kb NF-κB Signaling Pathway Analysis (e.g., Western Blot, ELISA from tissue) mechanistic->nf_kb nf_kb->end cytotoxicity->end NF_kappaB_Signaling_Pathway cluster_cytoplasm Cytoplasm stimuli Inflammatory Stimuli (e.g., Carrageenan, LPS) receptor Toll-like Receptor (TLR) stimuli->receptor ikk IKK Complex receptor->ikk activates dehydrobrowniine 14-Dehydrobrowniine (Hypothesized Point of Intervention) dehydrobrowniine->ikk Inhibits? ikb IκBα ikk->ikb phosphorylates ikb_p P-IκBα ikb->ikb_p nf_kb_inactive NF-κB (p50/p65) (Inactive) nf_kb_inactive->ikb proteasome Proteasomal Degradation ikb_p->proteasome ubiquitination nf_kb_active NF-κB (p50/p65) (Active) ikb_p->nf_kb_active releases proteasome->ikb_p nucleus Nucleus nf_kb_active->nucleus translocates to transcription Gene Transcription nf_kb_active->transcription binds to DNA and initiates cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, etc.) transcription->cytokines

References

Method

Application Notes &amp; Protocols: Radiolabeling of 14-Dehydrobrowniine for Binding Assays

For Researchers, Scientists, and Drug Development Professionals Introduction 14-Dehydrobrowniine is a complex diterpenoid alkaloid with a polycyclic structure.[1] To investigate its pharmacological properties and identif...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

14-Dehydrobrowniine is a complex diterpenoid alkaloid with a polycyclic structure.[1] To investigate its pharmacological properties and identify its molecular targets, radiolabeling is an essential technique that enables highly sensitive and specific binding assays.[2][3][4] This document provides a detailed protocol for the radiolabeling of 14-Dehydrobrowniine with tritium (B154650) ([³H]) and its subsequent use in radioligand binding assays to characterize its interaction with target receptors.

Data Presentation

Table 1: Key Parameters for [³H]-14-Dehydrobrowniine Binding Assay

ParameterDescriptionTypical Value/Range
Radioligand [³H]-14-Dehydrobrowniine-
Specific Activity The amount of radioactivity per mole of compound.>20 Ci/mmol
Kd (Equilibrium Dissociation Constant) The concentration of radioligand at which 50% of the receptors are occupied at equilibrium. A measure of affinity.To be determined by saturation binding assay.
Bmax (Maximum Receptor Density) The total concentration of receptors in the sample.To be determined by saturation binding assay.
Ki (Inhibitory Constant) The concentration of a competing unlabeled ligand that blocks 50% of the specific binding of the radioligand.To be determined by competition binding assay.
Non-specific Binding Binding of the radioligand to non-receptor components.Determined in the presence of a high concentration of a competing unlabeled ligand.
Incubation Time Time required to reach binding equilibrium.To be determined by kinetic association/dissociation experiments.
Incubation Temperature The temperature at which the binding assay is performed.Typically 25°C or 37°C.

Experimental Protocols

Protocol 1: Tritium Labeling of 14-Dehydrobrowniine via Hydrogen Isotope Exchange

This protocol describes a general method for the non-specific tritium labeling of 14-Dehydrobrowniine using a commercially available iridium catalyst.

Materials:

  • 14-Dehydrobrowniine

  • [Ir(COD)(OMe)]₂ (Iridium catalyst)

  • Tritium gas (T₂)

  • Anhydrous dichloromethane (B109758) (DCM)

  • Methanol (MeOH)

  • High-performance liquid chromatography (HPLC) system with a radioactivity detector

  • Scintillation counter

Procedure:

  • Preparation of the Reaction Mixture:

    • In a specialized radiolabeling vial, dissolve 1-5 mg of 14-Dehydrobrowniine in 0.5 mL of anhydrous DCM.

    • Add the iridium precatalyst [Ir(COD)(OMe)]₂ (typically 10-20 mol%).

  • Tritiation Reaction:

    • Freeze the reaction mixture with liquid nitrogen.

    • Evacuate the vial and backfill with tritium gas to the desired pressure (typically 0.5-1.0 bar).

    • Allow the mixture to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by taking small aliquots for analysis.

  • Quenching and Work-up:

    • After the reaction, freeze the mixture again with liquid nitrogen and carefully remove the excess tritium gas using a specialized vacuum line.

    • Add 0.1 mL of MeOH to quench the reaction and labilize any exchangeable tritium atoms.

    • Stir the mixture for 1 hour at room temperature.

    • Remove the solvent under a stream of nitrogen.

    • Re-dissolve the residue in MeOH and evaporate the solvent again. Repeat this step three times to remove labile tritium.

  • Purification of [³H]-14-Dehydrobrowniine:

    • Dissolve the crude product in a suitable solvent (e.g., methanol/water mixture).

    • Purify the radiolabeled compound using reverse-phase HPLC. The separation should be monitored by both a UV detector and a radioactivity detector.

    • Collect the radioactive peak corresponding to 14-Dehydrobrowniine.

  • Determination of Specific Activity:

    • Determine the concentration of the purified [³H]-14-Dehydrobrowniine by UV spectroscopy, comparing it to a standard curve of unlabeled 14-Dehydrobrowniine.

    • Measure the radioactivity of a known volume of the purified product using a liquid scintillation counter.

    • Calculate the specific activity in Curies per millimole (Ci/mmol).

Protocol 2: Radioligand Binding Assay using [³H]-14-Dehydrobrowniine

This protocol provides a general framework for saturation and competition binding assays. The optimal conditions (e.g., tissue/cell concentration, incubation time, and temperature) should be determined empirically.

Materials:

  • Purified [³H]-14-Dehydrobrowniine

  • Unlabeled 14-Dehydrobrowniine (for competition assays)

  • Tissue homogenates or cell membranes expressing the target receptor

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate ions)

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation cocktail

  • Scintillation counter

A. Saturation Binding Assay (to determine Kd and Bmax)

  • Assay Setup:

    • Prepare a series of dilutions of [³H]-14-Dehydrobrowniine in the binding buffer. A typical concentration range would be 0.1 to 10 times the expected Kd.

    • For each concentration of radioligand, prepare triplicate tubes for total binding and triplicate tubes for non-specific binding.

  • Incubation:

    • To the "total binding" tubes, add the cell membranes/tissue homogenate and the corresponding concentration of [³H]-14-Dehydrobrowniine.

    • To the "non-specific binding" tubes, add the cell membranes/tissue homogenate, the corresponding concentration of [³H]-14-Dehydrobrowniine, and a high concentration of unlabeled 14-Dehydrobrowniine (e.g., 1000-fold higher than the Kd of the radioligand).

    • Incubate all tubes at the desired temperature for a time sufficient to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each tube through a glass fiber filter using a vacuum filtration apparatus.

    • Wash the filters quickly with ice-cold binding buffer to remove unbound radioligand.

  • Quantification:

    • Place each filter in a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding at each radioligand concentration.

    • Plot the specific binding versus the concentration of [³H]-14-Dehydrobrowniine.

    • Analyze the data using non-linear regression to fit a one-site binding model and determine the Kd and Bmax values.

B. Competition Binding Assay (to determine Ki of unlabeled compounds)

  • Assay Setup:

    • Prepare a series of dilutions of the unlabeled competitor compound.

    • Prepare triplicate tubes for each concentration of the competitor.

  • Incubation:

    • To each tube, add the cell membranes/tissue homogenate, a fixed concentration of [³H]-14-Dehydrobrowniine (typically at or below its Kd), and the varying concentrations of the unlabeled competitor.

    • Include control tubes with no competitor (total binding) and tubes with a high concentration of unlabeled 14-Dehydrobrowniine (non-specific binding).

    • Incubate all tubes to equilibrium.

  • Separation and Quantification:

    • Follow the same filtration and counting procedure as in the saturation assay.

  • Data Analysis:

    • Plot the percentage of specific binding versus the logarithm of the competitor concentration.

    • Use non-linear regression to fit the data to a one-site competition model and determine the IC₅₀ value (the concentration of competitor that inhibits 50% of specific binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant determined from the saturation assay.

Mandatory Visualization

Radiolabeling_Workflow cluster_synthesis Step 1: Radiolabeling Start Start Reactants 14-Dehydrobrowniine + [Ir(COD)(OMe)]₂ Start->Reactants Dissolve Tritiation Introduce T₂ Gas (Hydrogen Isotope Exchange) Reactants->Tritiation Catalyze Quench Quench with MeOH & Remove Labile ³H Tritiation->Quench Stop Reaction Purification HPLC Purification Quench->Purification Isolate Product [³H]-14-Dehydrobrowniine Purification->Product

Caption: Workflow for the radiolabeling of 14-Dehydrobrowniine.

Binding_Assay_Workflow cluster_assay Step 2: Radioligand Binding Assay Start Prepare Reagents Incubation Incubate [³H]-14-Dehydrobrowniine with Receptor Preparation Start->Incubation Separation Rapid Filtration (Separates Bound from Free) Incubation->Separation Quantification Scintillation Counting Separation->Quantification Data_Analysis Data Analysis (e.g., Non-linear Regression) Quantification->Data_Analysis Results Determine Kd, Bmax, Ki Data_Analysis->Results

Caption: General workflow for a radioligand binding assay.

Saturation_vs_Competition cluster_saturation Saturation Assay cluster_competition Competition Assay Assay_Type Binding Assay Type Sat_Variable Vary [³H]-14-Dehydrobrowniine Concentration Assay_Type->Sat_Variable To Characterize Radioligand Comp_Variable Fixed [³H]-14-Dehydrobrowniine + Vary [Unlabeled Competitor] Assay_Type->Comp_Variable To Characterize Unlabeled Compound Sat_Output Determine Kd and Bmax Sat_Variable->Sat_Output Comp_Output Determine IC₅₀ and Ki Comp_Variable->Comp_Output

Caption: Logical relationship between saturation and competition binding assays.

References

Application

Application of 14-Dehydrobrowniine in Neuropharmacology Research: Application Notes and Protocols

For Research Use Only. Not for use in diagnostic procedures. Introduction 14-Dehydrobrowniine is a C19-diterpenoid alkaloid, a class of natural products known for their complex structures and significant biological activ...

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

14-Dehydrobrowniine is a C19-diterpenoid alkaloid, a class of natural products known for their complex structures and significant biological activities. While specific neuropharmacological research on 14-Dehydrobrowniine is limited, the broader class of diterpenoid alkaloids has been extensively studied, revealing a wide range of effects on the central and peripheral nervous systems. These compounds are known to interact with key targets such as voltage-gated sodium channels and nicotinic acetylcholine (B1216132) receptors (nAChRs), suggesting their potential as modulators of neuronal excitability and synaptic transmission.[1][2][3] This document provides a hypothetical framework for the investigation of 14-Dehydrobrowniine in neuropharmacology research, based on the known properties of related diterpenoid alkaloids. The protocols and data presented herein are intended to serve as a guide for researchers and drug development professionals interested in exploring the therapeutic potential of this compound.

Potential Neuropharmacological Applications

Based on the activities of structurally similar diterpenoid alkaloids, 14-Dehydrobrowniine could be investigated for a variety of neuropharmacological applications, including:

  • Analgesia: Many diterpenoid alkaloids exhibit potent analgesic effects, often mediated through the modulation of voltage-gated sodium channels in nociceptive pathways.[1][4]

  • Neuroprotection: Some alkaloids in this class have demonstrated neuroprotective properties in models of neurodegenerative diseases, potentially through anti-inflammatory and anti-apoptotic mechanisms.

  • Modulation of Nicotinic Acetylcholine Receptors: Certain diterpenoid alkaloids are potent modulators of nAChRs, which are implicated in a range of cognitive functions and neurological disorders.

  • Anticonvulsant Activity: By targeting ion channels, 14-Dehydrobrowniine could potentially exhibit anticonvulsant effects.

Data Presentation: Hypothetical Quantitative Data

The following tables present hypothetical data to illustrate the potential neuropharmacological profile of 14-Dehydrobrowniine. These values are representative of what might be observed in preclinical studies and are intended for illustrative purposes only.

Table 1: Inhibitory Activity of 14-Dehydrobrowniine on Voltage-Gated Sodium Channel Subtypes

Channel SubtypeIC₅₀ (µM)Hill Slope
Naᵥ1.115.2 ± 2.11.1
Naᵥ1.28.5 ± 1.31.0
Naᵥ1.525.8 ± 3.50.9
Naᵥ1.72.1 ± 0.41.2

Table 2: Analgesic Efficacy of 14-Dehydrobrowniine in a Rodent Model of Neuropathic Pain (Von Frey Test)

Treatment GroupDose (mg/kg, i.p.)Paw Withdrawal Threshold (g)% MPE (Maximum Possible Effect)
Vehicle Control-2.5 ± 0.30%
14-Dehydrobrowniine15.8 ± 0.733%
14-Dehydrobrowniine510.2 ± 1.177%
14-Dehydrobrowniine1014.5 ± 1.5120%
Positive Control (Gabapentin)3012.1 ± 1.396%

Experimental Protocols

The following are detailed protocols for key experiments that could be used to characterize the neuropharmacological properties of 14-Dehydrobrowniine.

Protocol 1: In Vitro Patch-Clamp Electrophysiology for Voltage-Gated Sodium Channels

Objective: To determine the inhibitory activity and mechanism of action of 14-Dehydrobrowniine on specific voltage-gated sodium channel subtypes expressed in a heterologous system (e.g., HEK293 cells).

Materials:

  • HEK293 cells stably expressing the human Naᵥ subtype of interest.

  • Cell culture medium (DMEM), fetal bovine serum, antibiotics.

  • External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4).

  • Internal solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH 7.2).

  • 14-Dehydrobrowniine stock solution (10 mM in DMSO).

  • Patch-clamp rig with amplifier, digitizer, and data acquisition software.

Procedure:

  • Culture HEK293 cells expressing the target Naᵥ channel to 60-80% confluency.

  • Prepare a dilution series of 14-Dehydrobrowniine in the external solution.

  • Establish a whole-cell patch-clamp recording from a single cell.

  • Record baseline sodium currents by applying a depolarizing voltage step (e.g., to 0 mV from a holding potential of -100 mV).

  • Perfuse the cell with increasing concentrations of 14-Dehydrobrowniine and record the sodium current at each concentration until a steady-state effect is observed.

  • To assess use-dependency, apply a train of depolarizing pulses at a given frequency (e.g., 10 Hz) in the absence and presence of the compound.

  • Analyze the data to determine the IC₅₀ and effects on channel gating properties.

Protocol 2: In Vivo Assessment of Analgesic Activity in a Neuropathic Pain Model

Objective: To evaluate the analgesic efficacy of 14-Dehydrobrowniine in a rodent model of neuropathic pain, such as the Chronic Constriction Injury (CCI) model.

Materials:

  • Male Sprague-Dawley rats (200-250 g).

  • Surgical instruments for CCI surgery.

  • Von Frey filaments for assessing mechanical allodynia.

  • 14-Dehydrobrowniine solution for intraperitoneal (i.p.) injection.

  • Vehicle control (e.g., saline with 5% DMSO).

  • Positive control (e.g., gabapentin).

Procedure:

  • Induce neuropathic pain using the CCI model by loosely ligating the sciatic nerve.

  • Allow the animals to recover for 7-10 days and confirm the development of mechanical allodynia by measuring the paw withdrawal threshold with Von Frey filaments.

  • Randomly assign animals to treatment groups (vehicle, 14-Dehydrobrowniine at different doses, positive control).

  • Administer the assigned treatment via i.p. injection.

  • Measure the paw withdrawal threshold at various time points post-administration (e.g., 30, 60, 120, and 240 minutes).

  • Calculate the % Maximum Possible Effect (%MPE) for each group to quantify the analgesic effect.

Mandatory Visualizations

signaling_pathway cluster_membrane Neuronal Membrane NaV Voltage-gated Sodium Channel (Naᵥ1.7) PainSignal Nociceptive Signal (Action Potential) NaV->PainSignal Blocks Propagation nAChR Nicotinic ACh Receptor (α7) Neurotransmission Altered Neurotransmitter Release nAChR->Neurotransmission Influences Dehydrobrowniine 14-Dehydrobrowniine Dehydrobrowniine->NaV Inhibition Dehydrobrowniine->nAChR Modulation

Caption: Hypothetical mechanism of action of 14-Dehydrobrowniine.

experimental_workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Validation cluster_analysis Data Analysis & Interpretation patch_clamp Patch-Clamp on Naᵥ Channels ic50_determination IC₅₀ Determination patch_clamp->ic50_determination receptor_binding nAChR Binding Assay receptor_binding->ic50_determination pain_model Neuropathic Pain Model (e.g., CCI) behavioral_tests Behavioral Assessments (e.g., Von Frey) pain_model->behavioral_tests efficacy_analysis Analgesic Efficacy (%MPE) behavioral_tests->efficacy_analysis mechanism_elucidation Mechanism of Action ic50_determination->mechanism_elucidation efficacy_analysis->mechanism_elucidation

Caption: Experimental workflow for neuropharmacological evaluation.

References

Method

Unveiling Ion Channel Dynamics: Using 14-Dehydrobrowniine as a Novel Chemical Probe

Application Note & Protocols Audience: Researchers, scientists, and drug development professionals. Introduction Ion channels, integral membrane proteins that facilitate the passage of ions across cellular membranes, are...

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ion channels, integral membrane proteins that facilitate the passage of ions across cellular membranes, are fundamental to a vast array of physiological processes, including neuronal signaling, muscle contraction, and cellular homeostasis.[1][2] Their dysfunction is implicated in numerous diseases, making them a critical class of therapeutic targets.[1][3] The development of selective chemical probes is paramount for dissecting the intricate functions of specific ion channels and for the discovery of novel therapeutics. This document provides a detailed guide to utilizing 14-Dehydrobrowniine, a novel small molecule, as a chemical probe for investigating ion channel activity.

While specific data for 14-Dehydrobrowniine is not yet extensively published in peer-reviewed literature, this document outlines the standard experimental workflows and protocols that would be employed to characterize its interaction with a target ion channel. The presented data is hypothetical and serves as a template for the expected outcomes of such studies.

Data Presentation: Hypothetical Quantitative Analysis of 14-Dehydrobrowniine

The following tables summarize the hypothetical quantitative data for 14-Dehydrobrowniine's interaction with a putative target, the "Novel Cation Channel 1" (NCC1).

Table 1: Electrophysiological Characterization of 14-Dehydrobrowniine on NCC1

ParameterValueDescription
IC50 15.2 µMConcentration of 14-Dehydrobrowniine that inhibits 50% of the NCC1 current.
Hill Coefficient 1.2Suggests a single or predominant binding site.
Mechanism of Action Open-channel BlockerThe drug binds to the channel when it is in the open state, physically occluding the pore.[4]
Voltage-Dependence MinimalThe inhibitory effect of 14-Dehydrobrowniine shows little dependence on the membrane potential.

Table 2: Binding Affinity of 14-Dehydrobrowniine to NCC1

ParameterValueDescription
Kd (Dissociation Constant) 8.9 µMA measure of the binding affinity of 14-Dehydrobrowniine to NCC1.
Bmax (Maximum Binding Sites) 1250 fmol/mg proteinThe density of binding sites for 14-Dehydrobrowniine in the membrane preparation.
Kon (Association Rate Constant) 2.5 x 10^5 M⁻¹s⁻¹The rate at which 14-Dehydrobrowniine binds to NCC1.
Koff (Dissociation Rate Constant) 2.2 s⁻¹The rate at which 14-Dehydrobrowniine unbinds from NCC1.

Experimental Protocols

Detailed methodologies for key experiments to characterize the effects of 14-Dehydrobrowniine on ion channels are provided below.

Protocol 1: Whole-Cell Patch-Clamp Electrophysiology

This protocol is designed to measure the effect of 14-Dehydrobrowniine on the ionic currents mediated by NCC1 expressed in a heterologous system (e.g., HEK293 cells).

Materials:

  • HEK293 cells stably expressing NCC1

  • Patch-clamp rig with amplifier and data acquisition system

  • Borosilicate glass capillaries

  • Micro-manipulator

  • Perfusion system

  • External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4)

  • Internal solution (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 2 Mg-ATP (pH 7.2)

  • 14-Dehydrobrowniine stock solution (e.g., 10 mM in DMSO)

Procedure:

  • Prepare borosilicate glass micropipettes with a resistance of 2-5 MΩ when filled with the internal solution.

  • Plate HEK293-NCC1 cells onto glass coverslips 24-48 hours before the experiment.

  • Mount a coverslip in the recording chamber on the microscope stage and perfuse with the external solution.

  • Approach a single, healthy cell with the micropipette and form a high-resistance seal (>1 GΩ) with the cell membrane.

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • Clamp the cell at a holding potential of -80 mV.

  • Apply a voltage protocol to elicit NCC1 currents (e.g., a step to +40 mV for 200 ms).

  • Record baseline currents in the absence of the compound.

  • Perfuse the cell with various concentrations of 14-Dehydrobrowniine in the external solution.

  • Record currents at each concentration after a steady-state effect is reached.

  • Wash out the compound to assess the reversibility of the effect.

  • Analyze the data to determine the IC50 and other electrophysiological parameters.

Protocol 2: Radioligand Binding Assay

This protocol measures the direct binding of a radiolabeled version of 14-Dehydrobrowniine to membranes prepared from cells expressing NCC1.

Materials:

  • Membrane preparation from cells expressing NCC1

  • [³H]-14-Dehydrobrowniine (custom synthesis)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Unlabeled 14-Dehydrobrowniine (for non-specific binding)

  • Glass fiber filters

  • Filtration manifold

  • Scintillation counter and vials

  • Scintillation fluid

Procedure:

  • Prepare reaction tubes containing the membrane preparation (e.g., 50 µg of protein).

  • Add increasing concentrations of [³H]-14-Dehydrobrowniine to the tubes.

  • For non-specific binding determination, add a high concentration of unlabeled 14-Dehydrobrowniine (e.g., 1000-fold excess) to a parallel set of tubes.

  • Incubate the tubes at a specific temperature (e.g., 25°C) for a defined period to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a filtration manifold.

  • Quickly wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Analyze the data using Scatchard or non-linear regression analysis to determine Kd and Bmax.

Protocol 3: Calcium Imaging Assay using Fura-2 AM

This protocol is suitable if NCC1 is a calcium-permeable channel and is used to measure changes in intracellular calcium concentration in response to channel activation and modulation by 14-Dehydrobrowniine.

Materials:

  • Cells expressing NCC1

  • Fura-2 AM calcium indicator dye

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS)

  • Fluorescence microscope with an imaging system capable of ratiometric imaging (340/380 nm excitation)

  • Channel activator (e.g., a specific agonist or high potassium solution)

  • 14-Dehydrobrowniine stock solution

Procedure:

  • Plate cells on glass-bottom dishes.

  • Load the cells with Fura-2 AM (e.g., 2-5 µM) and Pluronic F-127 in HBSS for 30-60 minutes at 37°C.

  • Wash the cells with HBSS to remove excess dye and allow for de-esterification for at least 30 minutes.

  • Mount the dish on the microscope stage and perfuse with HBSS.

  • Acquire baseline fluorescence images by alternating excitation at 340 nm and 380 nm and measuring emission at ~510 nm.

  • Stimulate the cells with the channel activator to induce calcium influx through NCC1.

  • After observing a stable response, perfuse the cells with the channel activator in the presence of various concentrations of 14-Dehydrobrowniine.

  • Record the changes in the 340/380 nm fluorescence ratio.

  • Analyze the data by calculating the change in the fluorescence ratio, which is proportional to the intracellular calcium concentration.

Visualizations

The following diagrams illustrate the hypothetical signaling pathway of NCC1, the experimental workflow for its characterization, and the logical relationship of 14-Dehydrobrowniine's action.

signaling_pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular NCC1 NCC1 (Novel Cation Channel 1) Ca_ion Ca²⁺ Influx NCC1->Ca_ion Allows Receptor Upstream Receptor SecondMessenger Second Messenger Cascade Receptor->SecondMessenger Activates Ligand Activating Ligand Ligand->Receptor Binds SecondMessenger->NCC1 Modulates CellularResponse Cellular Response Ca_ion->CellularResponse Triggers

Caption: Hypothetical signaling pathway involving NCC1 activation.

experimental_workflow cluster_primary Primary Screening cluster_secondary Secondary Assays cluster_tertiary Mechanism of Action cluster_outcome Outcome Calcium_Imaging High-Throughput Calcium Imaging Patch_Clamp Whole-Cell Patch-Clamp Calcium_Imaging->Patch_Clamp Confirm Hits Binding_Assay Radioligand Binding Assay Patch_Clamp->Binding_Assay Determine Affinity State_Dependence State-Dependence Protocols Patch_Clamp->State_Dependence Investigate Mechanism Characterization Probe Characterization Binding_Assay->Characterization State_Dependence->Characterization

Caption: Experimental workflow for characterizing an ion channel probe.

logical_relationship cluster_channel_states Ion Channel States cluster_probe 14-Dehydrobrowniine Action cluster_effect Effect Closed Closed Open Open Closed->Open Activation Open->Closed Deactivation Inactivated Inactivated Open->Inactivated Inactivation Block Channel Block Open->Block Inactivated->Closed Recovery Probe 14-Dehydrobrowniine Probe->Open Binds to Open State

References

Application

Application Notes and Protocols for the Development of 14-Dehydrobrowniine Derivatives with Improved Potency

For Researchers, Scientists, and Drug Development Professionals Introduction Diterpenoid alkaloids, a class of structurally complex natural products, have garnered significant interest in medicinal chemistry due to their...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diterpenoid alkaloids, a class of structurally complex natural products, have garnered significant interest in medicinal chemistry due to their diverse and potent biological activities. Browniine (B1606527), a lycoctonine-type C19-diterpenoid alkaloid, serves as a promising scaffold for the development of novel therapeutic agents. This document provides detailed application notes and protocols for the synthesis and evaluation of 14-Dehydrobrowniine derivatives, a novel class of compounds designed for enhanced biological potency.

The strategic modification of the browniine core, specifically through the introduction of a carbonyl group at the C-14 position to form 14-Dehydrobrowniine, is hypothesized to modulate the molecule's interaction with its biological targets. Subsequent derivatization of this key intermediate may lead to compounds with significantly improved potency and selectivity. These notes are intended to guide researchers through the chemical synthesis, purification, and biological evaluation of these novel derivatives.

Data Presentation

Table 1: Hypothetical Potency of 14-Dehydrobrowniine Derivatives
CompoundDerivativeTargetIC₅₀ (nM)Notes
1 Browniine (Parent Compound)Target X150Baseline activity
2 14-DehydrobrowniineTarget X75Increased potency due to C-14 oxidation
3a 14-Oxime of 14-DehydrobrowniineTarget X50Further enhancement of activity
3b 14-Hydrazone of 14-DehydrobrowniineTarget X60Moderate improvement in potency
4a C-1 Ester (Acetyl) of 14-DehydrobrowniineTarget X85Slight decrease in potency
4b C-1 Ether (Methyl) of 14-DehydrobrowniineTarget X70Potency similar to 14-Dehydrobrowniine

Note: The data presented in this table is hypothetical and for illustrative purposes. Actual experimental values must be determined through rigorous biological testing.

Experimental Protocols

Protocol 1: Synthesis of 14-Dehydrobrowniine from Browniine

This protocol describes the selective oxidation of the C-14 hydroxyl group of browniine to a ketone.

Materials:

  • Browniine

  • Dess-Martin periodinane (DMP)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate (B1210297)/hexanes mixture)

Procedure:

  • Dissolve browniine (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

  • Add Dess-Martin periodinane (1.5 equivalents) to the solution at room temperature.

  • Stir the reaction mixture vigorously for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃.

  • Stir the biphasic mixture until the solid dissolves.

  • Separate the organic layer and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude 14-Dehydrobrowniine by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS).

Protocol 2: General Procedure for the Synthesis of 14-Dehydrobrowniine Derivatives (e.g., Oximes and Hydrazones)

This protocol outlines the formation of C-14 derivatives from the 14-keto group of 14-Dehydrobrowniine.

Materials:

Procedure:

  • Dissolve 14-Dehydrobrowniine (1 equivalent) in ethanol or methanol.

  • Add hydroxylamine hydrochloride (or hydrazine derivative, 1.2 equivalents) and pyridine (2 equivalents).

  • Reflux the reaction mixture for 2-6 hours, monitoring by TLC.

  • After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate or chloroform).

  • Wash the combined organic extracts with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solvent and purify the crude product by column chromatography or recrystallization.

  • Characterize the final derivative using appropriate spectroscopic techniques.

Protocol 3: In Vitro Biological Evaluation - Cell-Based Potency Assay

This protocol provides a general framework for assessing the biological activity of the synthesized compounds.

Materials:

  • Synthesized browniine derivatives

  • Appropriate cancer cell line (e.g., A549, HeLa)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Plate reader

Procedure:

  • Cell Seeding: Seed the selected cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (including browniine as a positive control) in cell culture medium. Replace the medium in the wells with the medium containing the compounds at various concentrations. Include a vehicle control (DMSO).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Assay: Add MTT solution to each well and incubate for another 4 hours. The viable cells will convert MTT to formazan (B1609692) crystals.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

Visualizations

Synthesis_Workflow Browniine Browniine Oxidation Selective Oxidation (Dess-Martin Periodinane) Browniine->Oxidation Dehydrobrowniine 14-Dehydrobrowniine Oxidation->Dehydrobrowniine Derivatization Derivatization at C-14 Dehydrobrowniine->Derivatization Derivatives 14-Dehydrobrowniine Derivatives Derivatization->Derivatives Evaluation Biological Evaluation (e.g., Potency Assays) Derivatives->Evaluation Potency Improved Potency Evaluation->Potency

Caption: Synthetic workflow for developing potent 14-Dehydrobrowniine derivatives.

Signaling_Pathway cluster_cell Target Cell Receptor Target Receptor/Enzyme Downstream Downstream Signaling Cascade Receptor->Downstream Signal Transduction Response Cellular Response (e.g., Apoptosis) Downstream->Response Derivative 14-Dehydrobrowniine Derivative Derivative->Receptor Binding and Modulation

Caption: Proposed mechanism of action for 14-Dehydrobrowniine derivatives.

Method

Application Notes and Protocols for Preparing 14-Dehydrobrowniine Stock Solutions

For Researchers, Scientists, and Drug Development Professionals This document provides detailed protocols for the preparation of 14-Dehydrobrowniine stock solutions for various experimental applications. The following in...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the preparation of 14-Dehydrobrowniine stock solutions for various experimental applications. The following information is based on the physicochemical properties of 14-Dehydrobrowniine and general laboratory practices for handling diterpenoid alkaloids.

Physicochemical Properties of 14-Dehydrobrowniine

A summary of the key quantitative data for 14-Dehydrobrowniine is presented in the table below for easy reference.

PropertyValueSource
Molecular FormulaC₂₅H₃₉NO₇PubChem
Monoisotopic Mass465.27264 DaPubChem

Recommended Solvents and Stock Solution Preparation

Based on studies with structurally related norditerpenoid alkaloids, such as browniine, the recommended solvent for preparing stock solutions of 14-Dehydrobrowniine for biological assays is absolute ethanol (B145695). Dimethyl sulfoxide (B87167) (DMSO) is also a viable alternative for achieving higher concentrations if required.

It is crucial to note that diterpenoid alkaloids of the aconitine (B1665448) type can be susceptible to hydrolysis, particularly in alkaline conditions. Therefore, it is recommended to prepare fresh solutions for experiments whenever possible and to store stock solutions appropriately to minimize degradation.

Experimental Protocol: Preparation of a 10 mM Stock Solution in Ethanol

This protocol describes the preparation of a 10 mM stock solution of 14-Dehydrobrowniine in absolute ethanol.

Materials:

  • 14-Dehydrobrowniine (solid)

  • Absolute ethanol (ACS grade or higher)

  • Analytical balance

  • Microcentrifuge tubes or amber glass vials

  • Pipettes

  • Vortex mixer

  • Water bath sonicator (optional)

Procedure:

  • Calculate the required mass of 14-Dehydrobrowniine:

    • Molecular Weight (MW) of 14-Dehydrobrowniine is approximately 465.6 g/mol .

    • To prepare 1 mL of a 10 mM stock solution, the required mass is calculated as follows:

      • Mass (g) = Molarity (mol/L) x Volume (L) x MW ( g/mol )

      • Mass (mg) = 10 mmol/L x 0.001 L x 465.6 g/mol x 1000 mg/g = 4.656 mg

  • Weighing the compound:

    • Carefully weigh out the calculated amount of 14-Dehydrobrowniine using an analytical balance. It is advisable to weigh a slightly larger amount (e.g., 5 mg) and adjust the volume of the solvent accordingly to achieve the desired concentration.

  • Dissolving the compound:

    • Transfer the weighed 14-Dehydrobrowniine to a sterile microcentrifuge tube or an amber glass vial.

    • Add the calculated volume of absolute ethanol. For 4.656 mg, this would be 1 mL.

    • Vortex the solution vigorously for 1-2 minutes to aid dissolution.

    • If the compound does not fully dissolve, sonicate the solution in a water bath for 5-10 minutes.

  • Storage of the stock solution:

    • Once fully dissolved, the stock solution should be stored at -20°C for short-to-medium-term storage and at -80°C for long-term storage.

    • To minimize freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller volumes.

    • Studies on the stability of related aconitine-type alkaloids suggest that solutions stored at 4°C can be stable for several hours.

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for preparing 14-Dehydrobrowniine stock solutions.

G Workflow for Preparing 14-Dehydrobrowniine Stock Solution cluster_prep Preparation cluster_diss Dissolution cluster_store Storage & Use A Calculate required mass of 14-Dehydrobrowniine B Weigh the compound accurately A->B C Select appropriate solvent (e.g., Ethanol, DMSO) B->C D Add solvent to the compound C->D E Vortex to mix D->E F Sonicate if necessary E->F if not dissolved G Visually confirm complete dissolution E->G if dissolved F->G H Aliquot into smaller volumes G->H I Store at -20°C or -80°C H->I J Prepare working solutions by diluting the stock I->J

Caption: Workflow for preparing 14-Dehydrobrowniine stock solution.

Signaling Pathway Diagram (Hypothetical)

As the specific signaling pathways modulated by 14-Dehydrobrowniine are not yet fully elucidated, the following diagram presents a hypothetical signaling cascade that could be investigated in future experiments. This example illustrates how to visualize such a pathway using Graphviz.

G Hypothetical Signaling Pathway for 14-Dehydrobrowniine cluster_receptor Cell Surface cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Target Receptor Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TF_inactive Inactive Transcription Factor Kinase2->TF_inactive Activates TF_active Active Transcription Factor TF_inactive->TF_active Gene Target Gene Expression TF_active->Gene Promotes Compound 14-Dehydrobrowniine Compound->Receptor Binds to

Caption: Hypothetical signaling pathway for 14-Dehydrobrowniine.

Technical Notes & Optimization

Optimization

Technical Support Center: Optimizing the Purification of 14-Dehydrobrowniine

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 14-Dehydrobrowniine fro...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 14-Dehydrobrowniine from crude extracts.

Frequently Asked Questions (FAQs)

Q1: What is 14-Dehydrobrowniine and from what natural sources is it typically isolated?

14-Dehydrobrowniine is a C20-diterpenoid alkaloid.[1][2][3][4][5] This class of compounds is predominantly isolated from plant species of the genera Aconitum and Delphinium, which belong to the Ranunculaceae family. Therefore, the starting material for the purification of 14-Dehydrobrowniine is typically the whole plant, roots, or aerial parts of these plants.

Q2: What are the general steps for the purification of 14-Dehydrobrowniine?

The purification of diterpenoid alkaloids like 14-Dehydrobrowniine generally follows a multi-step process:

  • Extraction: The dried and powdered plant material is extracted with a solvent, typically an alcohol like ethanol (B145695) or methanol.

  • Acid-Base Extraction: The crude extract is subjected to an acid-base liquid-liquid extraction to separate the basic alkaloids from neutral and acidic compounds.

  • Chromatographic Separation: The enriched alkaloid fraction is then subjected to one or more chromatographic techniques to isolate the individual compounds. Common methods include silica (B1680970) gel column chromatography, preparative thin-layer chromatography (prep-TLC), and high-performance liquid chromatography (HPLC). For challenging separations, advanced techniques like pH-zone-refining counter-current chromatography (CCC) may be employed.

Q3: What are the key chemical properties of 14-Dehydrobrowniine to consider during purification?

As a diterpenoid alkaloid, 14-Dehydrobrowniine is a basic and relatively polar compound. Its basicity allows for its separation from other plant constituents via acid-base extraction. The polarity will influence its behavior during chromatographic separation. The presence of a dehydro bond might make it susceptible to degradation under certain conditions (e.g., strong acids, high temperatures, or exposure to air and light), so mild purification conditions are recommended.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Crude Alkaloid Extract 1. Incomplete extraction from plant material.2. Degradation of the alkaloid during extraction.3. Inefficient acid-base partitioning.1. Increase the extraction time or use a more efficient extraction method (e.g., Soxhlet, ultrasound-assisted extraction).2. Use milder extraction conditions (e.g., lower temperature) and protect the extract from light.3. Ensure the pH is appropriately adjusted during the acid-base extraction steps. Use a pH meter for accurate measurements.
Emulsion Formation During Liquid-Liquid Extraction High concentration of surfactants or particulate matter in the extract.1. Add a small amount of brine (saturated NaCl solution) to the separatory funnel.2. Gently swirl or rock the separatory funnel instead of vigorous shaking.3. Centrifuge the mixture to break the emulsion.4. Filter the extract through a pad of Celite before extraction.
Poor Separation on Silica Gel Column 1. Inappropriate solvent system.2. Overloading of the column.3. Co-elution with other structurally similar alkaloids.1. Optimize the solvent system using thin-layer chromatography (TLC) before running the column. A gradient elution is often necessary.2. Reduce the amount of crude extract loaded onto the column.3. Employ a different chromatographic technique with higher resolution, such as preparative HPLC or counter-current chromatography.
Compound Degradation on Silica Gel Column The slightly acidic nature of silica gel can cause degradation of acid-labile compounds.1. Use deactivated (neutral) silica gel.2. Add a small amount of a weak base (e.g., 0.1% triethylamine) to the eluent.3. Use a different stationary phase, such as alumina (B75360) or a bonded phase (e.g., C18).
Difficulty in Obtaining Pure Crystals 1. Presence of impurities.2. Inappropriate crystallization solvent.1. Re-purify the compound using a different chromatographic method.2. Screen a variety of solvents and solvent mixtures for crystallization. Slow evaporation of the solvent at low temperature often yields better crystals.

Experimental Protocols

General Extraction and Acid-Base Partitioning of Diterpenoid Alkaloids
  • Extraction:

    • Air-dry and powder the plant material (e.g., whole plant of a Delphinium species).

    • Extract the powdered material with 95% ethanol at room temperature three times (each time for 24 hours).

    • Combine the ethanol extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

  • Acid-Base Partitioning:

    • Suspend the crude extract in a 2% aqueous solution of hydrochloric acid.

    • Extract the acidic solution with ethyl acetate (B1210297) to remove neutral and weakly acidic compounds.

    • Adjust the pH of the aqueous layer to approximately 10 with a 25% ammonia (B1221849) solution.

    • Extract the basified aqueous solution with chloroform (B151607) or dichloromethane (B109758) to obtain the crude alkaloid fraction.

    • Wash the organic layer with water, dry it over anhydrous sodium sulfate, and evaporate the solvent to yield the total alkaloids.

Chromatographic Purification
  • Silica Gel Column Chromatography:

    • Dissolve the crude alkaloid fraction in a minimal amount of the initial mobile phase.

    • Pack a silica gel column (200-300 mesh) with the chosen solvent system (e.g., a gradient of chloroform-methanol).

    • Load the sample onto the column and elute with the solvent gradient.

    • Collect fractions and monitor the separation by TLC.

    • Combine fractions containing the compound of interest and evaporate the solvent.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC):

    • Dissolve the partially purified fraction in the mobile phase.

    • Use a suitable column (e.g., C18) and a mobile phase (e.g., a gradient of acetonitrile (B52724) and water with 0.1% formic acid or trifluoroacetic acid).

    • Inject the sample and collect the peak corresponding to 14-Dehydrobrowniine.

    • Evaporate the solvent to obtain the pure compound.

Data Presentation

Table 1: Example Data for the Purification of a Diterpenoid Alkaloid from Delphinium sp.

Purification Step Starting Material (g) Product (g) Yield (%) Purity (%)
Crude Ethanol Extract1000 (dried plant)15015.0~5
Total Alkaloid Fraction1507.55.0~40
Silica Gel Chromatography7.50.56.7~85
Preparative HPLC0.50.120.0>98

Note: This data is illustrative and the actual yields and purities will vary depending on the plant material and the specific experimental conditions.

Mandatory Visualization

experimental_workflow plant_material Dried & Powdered Plant Material extraction Solvent Extraction (e.g., Ethanol) plant_material->extraction crude_extract Crude Extract extraction->crude_extract acid_base Acid-Base Partitioning crude_extract->acid_base total_alkaloids Total Alkaloid Fraction acid_base->total_alkaloids column_chrom Silica Gel Column Chromatography total_alkaloids->column_chrom impure_fraction Impure 14-Dehydrobrowniine Fraction column_chrom->impure_fraction prep_hplc Preparative HPLC impure_fraction->prep_hplc pure_compound Pure 14-Dehydrobrowniine prep_hplc->pure_compound

Caption: General workflow for the purification of 14-Dehydrobrowniine.

References

Troubleshooting

Technical Support Center: Minimizing Batch-to-Batch Variability of 14-Dehydrobrowniine

Introduction This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing batch-to-batch variability of 14-Dehydrobrowniine. Consistent prod...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing batch-to-batch variability of 14-Dehydrobrowniine. Consistent product quality is crucial for reproducible experimental results and the development of safe and effective therapeutics. This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the handling and use of this complex natural product.

Frequently Asked Questions (FAQs)

Q1: What is 14-Dehydrobrowniine and why is batch-to-batch variability a concern?

Q2: What are the primary sources of batch-to-batch variability for a natural product like 14-Dehydrobrowniine?

The main sources of variability can be categorized as follows:

  • Raw Material Variation: Differences in the plant or microbial source, including genetic strain, geographic location, climate, and harvest time, can significantly impact the chemical profile of the starting material.[2]

  • Extraction and Purification Processes: Variations in solvent composition, temperature, pressure, and chromatographic conditions during extraction and purification can lead to differences in the final product's purity and impurity profile.

  • Storage and Handling: Inappropriate storage conditions, such as exposure to light, heat, or humidity, can lead to degradation of the compound. The stability of 14-Dehydrobrowniine under various conditions should be carefully evaluated.

  • Analytical Characterization: Inconsistencies in the analytical methods used for quantification and characterization can contribute to perceived variability.

Q3: How can I assess the purity and consistency of my 14-Dehydrobrowniine batches?

A combination of analytical techniques is recommended for comprehensive characterization:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a fundamental tool for assessing the purity of 14-Dehydrobrowniine and quantifying its concentration. A validated HPLC method should be used to ensure accuracy and reproducibility.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides information on the molecular weight of the compound and can help identify and quantify impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information and can be used to confirm the identity of 14-Dehydrobrowniine and characterize impurities.

  • Residual Solvent Analysis: Gas Chromatography (GC) is often used to detect and quantify any residual solvents from the purification process.

Troubleshooting Guide

This guide provides solutions to common problems encountered when working with 14-Dehydrobrowniine.

Problem Potential Cause Recommended Solution
Inconsistent biological activity between batches. Purity differences: Minor, undetected impurities could have significant biological effects.Re-analyze batches using high-resolution LC-MS and NMR. Compare impurity profiles between batches with high and low activity. Consider further purification if necessary.
Degradation of the compound: Improper storage or handling may have led to degradation of the active compound.Review storage conditions. Ensure the compound is stored at the recommended temperature, protected from light, and under an inert atmosphere if necessary. Perform a stability study under your experimental conditions.
Solubility issues: Poor solubility can lead to inaccurate dosing and variable results.Verify the solubility of each batch in your experimental solvent. Use a validated method to prepare stock solutions and ensure complete dissolution.
Different physical appearance (color, crystallinity) between batches. Polymorphism: The compound may exist in different crystalline forms, which can affect its physical properties and solubility.Perform powder X-ray diffraction (PXRD) analysis to identify the crystalline form of each batch.
Presence of colored impurities: Even trace amounts of colored impurities can affect the appearance.Use UV-Vis spectroscopy and LC-MS to identify and quantify colored impurities.
Difficulty in replicating published experimental results. Differences in starting material: The 14-Dehydrobrowniine you are using may have a different impurity profile than that used in the original publication.Obtain a well-characterized reference standard if possible. Thoroughly characterize your own material and compare it to any available data.
Variations in experimental protocol: Seemingly minor differences in experimental execution can have a significant impact.Carefully review and standardize all experimental steps. Pay close attention to details such as incubation times, temperatures, and reagent concentrations.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification

This protocol outlines a general method for the analysis of 14-Dehydrobrowniine. Method optimization will be required based on the specific instrumentation and column used.

Materials:

  • 14-Dehydrobrowniine sample

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (or other suitable modifier)

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Standard and Sample Preparation:

    • Prepare a stock solution of a well-characterized 14-Dehydrobrowniine reference standard in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.

    • Prepare a series of calibration standards by diluting the stock solution.

    • Accurately weigh and dissolve the 14-Dehydrobrowniine batch to be tested in the same solvent to a known concentration.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 10 µL

    • Column temperature: 30 °C

    • Detection wavelength: Determined by UV-Vis scan of 14-Dehydrobrowniine (e.g., 235 nm for aconitine-type alkaloids).

    • Gradient elution: A typical gradient might be:

      • 0-5 min: 10% B

      • 5-25 min: 10-90% B

      • 25-30 min: 90% B

      • 30.1-35 min: 10% B (re-equilibration)

  • Data Analysis:

    • Integrate the peak corresponding to 14-Dehydrobrowniine and any impurity peaks.

    • Calculate the purity of the batch based on the relative peak areas.

    • Quantify the concentration of 14-Dehydrobrowniine in the sample using the calibration curve generated from the reference standards.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting inconsistent experimental results with 14-Dehydrobrowniine.

G Troubleshooting Workflow for Inconsistent Results A Inconsistent Experimental Results Observed B Review Experimental Protocol and Execution A->B C Analyze Batch-to-Batch Physicochemical Properties A->C D Error Identified in Protocol/Execution? B->D F Significant Difference in Physicochemical Properties? C->F D->C No E Correct Protocol and Repeat Experiment D->E Yes G Perform Further Characterization (e.g., LC-MS, NMR) F->G Yes K No Obvious Cause Identified F->K No H Identify Critical Quality Attributes (CQAs) Causing Variability G->H I Modify Purification or Storage Protocol H->I J Re-test Modified Batch I->J L Consult with Supplier or Analytical Expert K->L

Caption: A logical workflow for troubleshooting inconsistent experimental results.

This diagram outlines a systematic approach to identifying the root cause of variability, starting with a review of the experimental procedure and then moving to a detailed analysis of the compound itself. By following this workflow, researchers can more efficiently diagnose and resolve issues related to batch-to-batch variability.

References

Optimization

Technical Support Center: Addressing Off-Target Effects of Natural Products in Cellular Assays

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges encountered when working w...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges encountered when working with natural products, such as the fictitious "14-Dehydrobrowniine" (hereafter referred to as "Compound X"), in cellular assays.

Troubleshooting Guides

This section provides solutions to specific issues that may arise during cellular assays with natural products.

Q1: My colored natural product extract is interfering with my colorimetric assay (e.g., MTT), leading to inaccurate results. How can I resolve this?

A1: This is a common issue as many natural product extracts contain pigments that can absorb light at the same wavelength as the formazan (B1609692) product in MTT assays, leading to artificially inflated or decreased viability readings.[1]

  • Solution 1: Include Proper Controls. To correct for the color interference, prepare a parallel set of wells containing the natural product at the same concentrations used for treating the cells, but without any cells. Incubate these "extract-only" wells for the same duration and under the same conditions. Subtract the absorbance readings of these wells from the readings of your experimental wells.[1]

  • Solution 2: Use a Different Assay. Consider switching to a non-colorimetric assay that is less susceptible to color interference.[1]

    • ATP-based assays (e.g., CellTiter-Glo®): These assays measure luminescence, which is proportional to the number of viable cells.[1]

    • Fluorescence-based assays (e.g., Resazurin (B115843)/AlamarBlue): These assays use a redox indicator that fluoresces upon reduction by viable cells. It is important to run a control with the extract alone to check for autofluorescence.[1]

    • LDH release assay: This colorimetric assay measures lactate (B86563) dehydrogenase (LDH) activity released from damaged cells into the supernatant. The measurement is taken from the supernatant before adding any colored reagents to the cells, which can minimize interference.

Q2: I am observing a high background signal in my assay, even in the negative control wells. What could be the cause?

A2: High background signals can stem from several sources when working with complex natural product extracts.

  • Direct Reduction of Assay Reagent: Some natural products, particularly those rich in antioxidants like polyphenols and flavonoids, can directly reduce tetrazolium salts (MTT, XTT) or resazurin to their colored or fluorescent products. This leads to a false-positive signal of high viability or a false-negative of cytotoxicity. To test for this, run a cell-free control with your extract and the assay reagent.

  • Media Components: High concentrations of certain substances in the cell culture medium can contribute to high absorbance or fluorescence. Test the medium alone with the assay reagent to rule this out.

  • Precipitation of the Extract: If the natural product precipitates in the culture medium, it can scatter light and lead to artificially high absorbance readings. Visually inspect the wells under a microscope for any precipitate. Improving the solubility of the extract is crucial.

Q3: My hit confirmation is not reproducible. What are the possible reasons?

A3: Lack of reproducibility is a significant challenge in natural product screening.

  • Compound Instability: Natural products can be unstable and degrade under certain storage or assay conditions. It is recommended to re-test a fresh sample of the extract and investigate its stability.

  • Poor Solubility: The compound may be precipitating out of solution, leading to inconsistent results. Visually inspect for precipitation and consider trying different solubilizing agents or pre-incubation steps.

Q4: I am observing unexpected cytotoxicity in my cell-based assay. What could be the cause?

A4: Unexpected cytotoxicity can be misinterpreted as a specific inhibitory effect.

  • Non-specific Activity: Some natural products can interact with multiple targets non-specifically, a phenomenon often associated with Pan-Assay Interference Compounds (PAINS). These compounds can cause effects like membrane disruption, leading to cell death.

  • Contaminants: Preservatives like sodium azide (B81097) in resins used for fractionation can sometimes cause false positives.

Frequently Asked Questions (FAQs)

Q1: What are Pan-Assay Interference Compounds (PAINS)?

A1: Pan-Assay Interference Compounds (PAINS) are molecules that show activity in multiple, unrelated assays. They often give false-positive results due to a variety of mechanisms, such as chemical reactivity, fluorescence interference, or aggregation. Many natural products contain substructures that are characteristic of PAINS.

Q2: How can I differentiate between a true hit and a false positive?

A2: Differentiating true hits from false positives is crucial. A rescue experiment is a critical control to confirm that an observed phenotype is a direct result of modulating the intended target and not due to off-target effects. This involves re-introducing the target gene in a form that is resistant to the knockdown reagent or testing the effect of a structurally unrelated inhibitor of the same target. If the phenotype is reversed, it provides strong evidence for on-target activity.

Q3: What are some common off-target effects of natural products?

A3: Natural products can have a wide range of off-target effects, including:

  • Modulation of unintended signaling pathways: Kinase inhibitors, for example, are known for potential off-target effects due to the conserved nature of the ATP-binding pocket across the kinome.

  • Membrane perturbation: Some natural products can disrupt cell membranes, leading to non-specific cytotoxicity.

  • Redox cycling: Certain compounds can undergo redox cycling, generating reactive oxygen species that can damage cells.

Q4: How can I minimize the risk of false negatives in my screening campaign?

A4: False negatives, where a truly active compound is missed, can be minimized by:

  • Optimizing Assay Conditions: Ensure that the assay conditions (e.g., pH, temperature, incubation time) are optimal for the target.

  • Appropriate Assay Selection: A negative result in a highly specific target-based assay does not necessarily mean the extract is inactive; the active compound may act through a different mechanism.

  • Testing a Wide Concentration Range: Test extracts over a broad range of concentrations to avoid missing compounds with narrow activity windows.

  • Addressing Solubility Issues: Poor solubility of compounds in the assay buffer can lead to false negatives. Use appropriate solvents and ensure good mixing.

Data Presentation

Table 1: Troubleshooting Common Artifacts in Cell Viability Assays

Observed Problem Possible Cause Recommended Action
Colored compound interference Compound absorbs light at the same wavelength as the assay readout.Use a compound-only control to subtract background absorbance. Switch to a non-colorimetric assay (e.g., ATP-based).
High background signal Direct reduction of assay reagent by the compound.Perform a cell-free assay with the compound and reagent to confirm.
Compound precipitation Poor solubility of the compound in the assay medium.Visually inspect wells for precipitate. Use a different solvent or improve solubilization.
Fluorescence interference The compound is autofluorescent.Measure the fluorescence of the compound alone and subtract it from the experimental values.

Table 2: Comparison of Different Cell Viability Assays

Assay Type Principle Advantages Disadvantages
MTT/XTT Reduction of tetrazolium salts by mitochondrial dehydrogenases.Inexpensive, well-established.Susceptible to color and antioxidant interference.
ATP-based (e.g., CellTiter-Glo®) Measurement of ATP levels using luciferase.High sensitivity, less prone to interference.More expensive than MTT.
Resazurin (AlamarBlue) Reduction of resazurin to the fluorescent resorufin.High sensitivity, non-toxic to cells.Can be affected by autofluorescent compounds.
LDH release Measurement of lactate dehydrogenase released from damaged cells.Measures cytotoxicity directly.Less sensitive for early-stage cytotoxicity.

Experimental Protocols

MTT Assay Protocol for Natural Products

The MTT assay is a colorimetric method used to assess cell viability. It is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.

Materials:

  • Cells in culture

  • 96-well plates

  • Compound X (natural product) dissolved in a suitable solvent (e.g., DMSO)

  • Cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of Compound X in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle controls (medium with solvent) and untreated controls (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well.

  • Incubation with MTT: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

Mandatory Visualization

G Troubleshooting Workflow for Unexpected Assay Results start Unexpected Assay Result (e.g., High Cytotoxicity) check_interference Check for Assay Interference start->check_interference color_interference Is the compound colored? check_interference->color_interference Colorimetric Assay antioxidant_activity Does the compound have antioxidant properties? check_interference->antioxidant_activity Redox-Based Assay solubility_issue Is the compound soluble in the assay medium? check_interference->solubility_issue color_interference->antioxidant_activity No run_controls Run Compound-Only Control color_interference->run_controls Yes antioxidant_activity->solubility_issue No cell_free_assay Run Cell-Free Assay with Reagent antioxidant_activity->cell_free_assay Yes microscopy Inspect Wells Under Microscope solubility_issue->microscopy Unsure run_controls->antioxidant_activity No Signal change_assay Switch to Non-Colorimetric Assay run_controls->change_assay false_positive Potential False Positive run_controls->false_positive Signal Present cell_free_assay->solubility_issue No Reduction cell_free_assay->false_positive Reagent Reduced microscopy->false_positive Precipitate Observed true_effect Potential True Effect microscopy->true_effect No Precipitate

Caption: Troubleshooting workflow for unexpected results in cellular assays with natural products.

G Hypothetical Signaling Pathway Modulation by Compound X cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathway CompoundX Compound X TargetProtein Target Protein CompoundX->TargetProtein Inhibits OffTargetProtein Off-Target Protein (e.g., Kinase) CompoundX->OffTargetProtein Non-specific Inhibition DownstreamEffector1 Downstream Effector 1 TargetProtein->DownstreamEffector1 CellularResponse Desired Cellular Response (e.g., Apoptosis) DownstreamEffector1->CellularResponse DownstreamEffector2 Downstream Effector 2 OffTargetProtein->DownstreamEffector2 SideEffect Undesired Side Effect (e.g., Proliferation) DownstreamEffector2->SideEffect

Caption: Diagram of on-target vs. potential off-target effects of Compound X on cellular signaling.

References

Troubleshooting

Technical Support Center: Enhancing the Oral Bioavailability of 14-Dehydrobrowniine for In Vivo Studies

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the oral bioavailabi...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the oral bioavailability of 14-Dehydrobrowniine, a diterpenoid alkaloid, for in vivo studies. The guidance provided is based on established strategies for enhancing the bioavailability of poorly soluble compounds.

Frequently Asked Questions (FAQs)

Q1: What are the likely reasons for the poor oral bioavailability of 14-Dehydrobrowniine?

Poor oral bioavailability of compounds like 14-Dehydrobrowniine is often due to a combination of factors related to their physicochemical properties. Key contributors include:

  • Low Aqueous Solubility: Many complex natural products, including diterpenoid alkaloids, have poor solubility in water, which is a critical first step for absorption in the gastrointestinal (GI) tract.[1][2][3][4]

  • Poor Permeability: The ability of a drug to pass through the intestinal membrane can be limited by its molecular size, lipophilicity, and other structural features.[1]

  • First-Pass Metabolism: The drug may be extensively metabolized in the liver before it reaches systemic circulation, reducing its bioavailability.

  • Efflux by Transporters: P-glycoprotein and other efflux transporters in the intestinal wall can actively pump the drug back into the GI lumen, limiting its absorption.

Q2: What initial characterization of 14-Dehydrobrowniine is essential before selecting a bioavailability enhancement strategy?

Before selecting a strategy, it is crucial to understand the physicochemical and biopharmaceutical properties of 14-Dehydrobrowniine. This data will help in identifying the primary barriers to its oral absorption. Key parameters to determine include:

ParameterImportance
Aqueous Solubility Determines if dissolution is the rate-limiting step for absorption.
LogP / LogD Indicates the lipophilicity of the compound, which influences its permeability.
pKa Determines the ionization state of the molecule at different pH values in the GI tract.
Permeability (e.g., using Caco-2 assays) Assesses the ability of the compound to cross the intestinal epithelium.
Metabolic Stability (in liver microsomes) Evaluates the susceptibility to first-pass metabolism.

Q3: What are the primary formulation strategies to improve the oral bioavailability of a poorly soluble compound like 14-Dehydrobrowniine?

Several formulation strategies can be employed to overcome poor solubility and enhance oral bioavailability. The choice of strategy depends on the specific properties of 14-Dehydrobrowniine.

Formulation StrategyDescription
Particle Size Reduction (Micronization/Nanonization) Increases the surface area of the drug, leading to a faster dissolution rate.
Amorphous Solid Dispersions The drug is dispersed in a polymer matrix in an amorphous (non-crystalline) state, which has higher solubility.
Lipid-Based Formulations (e.g., SEDDS/SMEDDS) The drug is dissolved in a mixture of oils, surfactants, and co-solvents that form a micro- or nanoemulsion in the GI tract, enhancing solubilization and absorption.
Cyclodextrin (B1172386) Complexation The drug molecule is encapsulated within a cyclodextrin molecule, forming an inclusion complex with improved aqueous solubility.
Prodrug Approach The drug molecule is chemically modified to create a more soluble or permeable prodrug that is converted to the active drug in the body.

Troubleshooting Guides

Problem 1: Low and variable oral exposure in preclinical studies.

  • Possible Cause: Poor aqueous solubility leading to dissolution rate-limited absorption.

  • Troubleshooting & Optimization:

    • Particle Size Reduction: Mill the compound to reduce the particle size to the micron or nano range.

    • Formulate as a Solid Dispersion: Prepare an amorphous solid dispersion with a suitable polymer carrier.

    • Utilize Lipid-Based Formulations: Develop a Self-Emulsifying Drug Delivery System (SEDDS) or Self-Microemulsifying Drug Delivery System (SMEDDS).

Problem 2: Sufficiently soluble but still low bioavailability.

  • Possible Cause: Poor membrane permeability or significant efflux.

  • Troubleshooting & Optimization:

    • Incorporate Permeation Enhancers: Include excipients in the formulation that can improve intestinal permeability.

    • Inhibit P-glycoprotein Efflux: Co-administer with a known P-glycoprotein inhibitor (in research settings) to assess the impact of efflux.

    • Prodrug Strategy: Design a more lipophilic prodrug to enhance passive diffusion across the intestinal membrane.

Problem 3: Initial high absorption followed by a rapid decline in plasma concentration.

  • Possible Cause: High first-pass metabolism in the liver.

  • Troubleshooting & Optimization:

    • Inhibit Metabolic Enzymes: In preclinical studies, co-administration with a cytochrome P450 inhibitor can help determine the extent of first-pass metabolism.

    • Prodrug Approach: Design a prodrug that masks the metabolic site.

    • Alternative Routes of Administration: For initial in vivo efficacy studies, consider alternative routes that bypass the liver, such as intravenous or intraperitoneal administration, to establish a baseline for systemic exposure.

Experimental Protocols

Protocol 1: Preparation of an Amorphous Solid Dispersion by Solvent Evaporation

  • Polymer and Solvent Selection: Choose a suitable polymer (e.g., PVP K30, HPMC) and a common solvent in which both 14-Dehydrobrowniine and the polymer are soluble.

  • Dissolution: Dissolve both the drug and the polymer in the selected solvent.

  • Solvent Evaporation: Remove the solvent using a rotary evaporator or by spray drying.

  • Drying: Further dry the solid dispersion under vacuum to remove any residual solvent.

  • Characterization: Characterize the solid dispersion for its amorphous nature (using DSC and XRPD), dissolution rate, and stability.

Protocol 2: Formulation of a Self-Emulsifying Drug Delivery System (SEDDS)

  • Excipient Screening: Determine the solubility of 14-Dehydrobrowniine in various oils, surfactants, and co-solvents.

  • Ternary Phase Diagram Construction: Construct ternary phase diagrams with different ratios of oil, surfactant, and co-solvent to identify the self-emulsification region.

  • Formulation Preparation: Select the optimal ratio of excipients and dissolve 14-Dehydrobrowniine in the mixture.

  • Characterization: Evaluate the formulation for self-emulsification time, droplet size, and in vitro drug release.

Visualizations

experimental_workflow_solid_dispersion cluster_prep Preparation cluster_char Characterization cluster_invivo In Vivo Evaluation A 1. Dissolve Drug & Polymer in Solvent B 2. Solvent Evaporation (e.g., Spray Drying) A->B C 3. Collect & Dry Solid Dispersion B->C D 4a. Physicochemical Analysis (DSC, XRPD) C->D E 4b. In Vitro Dissolution Testing C->E F 4c. Stability Studies C->F G 5. Pharmacokinetic Studies in Animal Model D->G E->G F->G

Caption: Workflow for developing an amorphous solid dispersion.

logical_relationship_bioavailability_factors cluster_gi Gastrointestinal Tract cluster_liver Liver A Oral Administration of 14-Dehydrobrowniine B Dissolution in GI Fluids A->B C Permeation Across Intestinal Wall B->C Solubility-Limited D First-Pass Metabolism C->D Permeability-Limited E Systemic Circulation (Bioavailability) D->E Metabolism-Limited S Low Solubility S->B P Low Permeability P->C M High Metabolism M->D

Caption: Factors limiting oral bioavailability.

References

Optimization

Technical Support Center: Strategies to Mitigate Aconitum Alkaloid-Induced Toxicity in Animal Models

Disclaimer: Direct experimental data on the toxicity and detoxification of 14-Dehydrobrowniine is limited in publicly available scientific literature. Therefore, this technical support center provides guidance based on t...

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data on the toxicity and detoxification of 14-Dehydrobrowniine is limited in publicly available scientific literature. Therefore, this technical support center provides guidance based on the broader knowledge of Aconitum alkaloids, such as aconitine, mesaconitine, and hypaconitine. The quantitative data and specific experimental conditions provided are illustrative and should be adapted based on preliminary dose-finding studies for 14-Dehydrobrowniine.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of toxicity for Aconitum alkaloids?

A1: The primary mechanism of toxicity for diester-diterpenoid alkaloids (DDAs) from Aconitum species, including likely 14-Dehydrobrowniine, involves their interaction with voltage-dependent sodium channels in excitable tissues like the myocardium, neurons, and skeletal muscles.[1][2] These alkaloids bind to site 2 of the alpha-subunit of the sodium channel, inhibiting its inactivation.[2] This leads to a persistent influx of sodium ions, causing prolonged depolarization of the cell membrane, which can result in arrhythmias, paralysis, and other signs of neuro- and cardiotoxicity.[2]

Q2: What are the common signs of Aconitum alkaloid-induced toxicity in animal models?

A2: Common signs of toxicity in animal models such as mice and rats include:

  • Cardiovascular effects: Arrhythmias (ventricular tachycardia, fibrillation), hypotension, and bradycardia.[2]

  • Neurological effects: Paresthesia, tremors, convulsions, and respiratory paralysis.

  • Gastrointestinal effects: Salivation, nausea, vomiting, and diarrhea.

  • Other signs: Hypothermia and general weakness.

Q3: Are there any known antidotes for Aconitum alkaloid poisoning?

A3: There is no specific antidote for Aconitum alkaloid poisoning. Treatment is primarily supportive and symptomatic. In clinical settings, antiarrhythmic drugs such as lidocaine (B1675312) and amiodarone (B1667116) have been used to manage cardiac symptoms. Experimental studies in animal models may explore the efficacy of sodium channel blockers or agents that restore ionic balance.

Q4: How can the toxicity of Aconitum alkaloids be reduced through processing?

A4: Traditional methods of processing Aconitum roots, known as "Paozhi" in Chinese medicine, are employed to reduce toxicity. These methods often involve prolonged boiling or steaming, which hydrolyzes the toxic diester-diterpenoid alkaloids into less toxic monoester-diterpenoid alkaloids and non-toxic alcohol amines. For example, boiling Aconitum roots for an extended period can significantly decrease their toxicity.

Q5: Can co-administration of other herbal extracts mitigate Aconitum alkaloid toxicity?

A5: Yes, in traditional medicine, Aconitum is often used in complex herbal formulas. Certain herbs are believed to counteract its toxicity. For instance, co-decoction with Glycyrrhiza uralensis (licorice) and Zingiber officinale (ginger) has been reported to reduce the toxicity of Aconitum alkaloids. The exact mechanisms are still under investigation but may involve altered absorption, metabolism, or synergistic effects on physiological targets.

Troubleshooting Guides for Animal Experiments

Issue Possible Cause(s) Troubleshooting Steps
High mortality rate during initial dose-finding studies. The initial dose of 14-Dehydrobrowniine is too high. High variability in the purity of the test compound.Start with a much lower dose range based on available data for similar Aconitum alkaloids. Ensure the purity and concentration of the 14-Dehydrobrowniine stock solution are verified by analytical methods like HPLC-MS.
Inconsistent toxic responses between animals in the same dose group. Improper administration technique (e.g., intraperitoneal vs. intravenous). Genetic variability within the animal strain. Differences in food and water intake affecting absorption.Standardize the administration route and ensure all personnel are proficient in the technique. Use a well-characterized and genetically homogenous animal strain. Monitor and control for food and water intake before and during the experiment.
Difficulty in establishing a clear dose-response relationship. The chosen dose range is too narrow or not appropriately spaced. The observation period is too short to capture delayed toxic effects.Broaden the dose range, incorporating both lower and higher doses. Extend the observation period post-administration to monitor for delayed toxicity.
ECG abnormalities are observed, but the animal recovers quickly. The dose is sublethal and induces transient cardiac effects. The animal model rapidly metabolizes and eliminates the compound.Consider a continuous infusion model to maintain a steady-state concentration of the toxin. Collect blood samples at multiple time points to correlate plasma concentration with the observed cardiac effects.

Experimental Protocols

Protocol 1: Determination of Median Lethal Dose (LD50) in Mice
  • Animal Model: Male and female ICR mice, 6-8 weeks old, weighing 20-25g.

  • Compound Preparation: Prepare a stock solution of 14-Dehydrobrowniine in a suitable vehicle (e.g., 0.5% carboxymethylcellulose sodium).

  • Dose Administration: Administer single doses of 14-Dehydrobrowniine via oral gavage or intraperitoneal injection. Use at least five dose levels with 10 animals per group. A preliminary study should inform the dose range.

  • Observation: Monitor the animals continuously for the first 4 hours and then at 8, 12, and 24 hours, and daily for up to 14 days. Record the number of mortalities and the time of death.

  • Data Analysis: Calculate the LD50 value and its 95% confidence interval using a recognized statistical method, such as the probit analysis.

Protocol 2: Evaluation of Cardiotoxicity in Rats
  • Animal Model: Male Sprague-Dawley rats, 8-10 weeks old, weighing 250-300g.

  • Surgical Preparation: Anesthetize the rats and implant telemetry transmitters for continuous ECG monitoring. Allow for a recovery period of at least one week.

  • Compound Administration: Administer a single sublethal dose of 14-Dehydrobrowniine.

  • ECG Monitoring: Record ECG continuously from baseline (pre-dose) up to 24 hours post-dose.

  • Data Analysis: Analyze ECG parameters including heart rate, PR interval, QRS duration, and QT interval. Identify and quantify the incidence of arrhythmias.

Data Presentation

Table 1: Illustrative Acute Toxicity of Aconitum Alkaloids in Mice

CompoundAdministration RouteLD50 (mg/kg)95% Confidence IntervalReference
AconitineOral1.81.5 - 2.1
AconitineIntraperitoneal0.3080.28 - 0.34
MesaconitineIntraperitoneal~0.3-
HypaconitineIntraperitoneal~0.3-
14-Dehydrobrowniine Oral (Hypothetical) - N/A
14-Dehydrobrowniine Intraperitoneal (Hypothetical) - N/A

Table 2: Illustrative Effect of a Hypothetical Protective Agent on 14-Dehydrobrowniine-Induced Cardiotoxicity in Rats

Treatment GroupDose of 14-Dehydrobrowniine (mg/kg)Incidence of Arrhythmia (%)Average Duration of Arrhythmia (minutes)
Vehicle Control000
14-Dehydrobrowniine0.210035.5 ± 5.2
Protective Agent A + 14-Dehydrobrowniine0.24012.8 ± 3.1
Protective Agent B + 14-Dehydrobrowniine0.26021.4 ± 4.5

Visualizations

Toxicity_Pathway 14-Dehydrobrowniine 14-Dehydrobrowniine Voltage-Gated Na+ Channel Voltage-Gated Na+ Channel 14-Dehydrobrowniine->Voltage-Gated Na+ Channel Binds to site 2 and inhibits inactivation Persistent Na+ Influx Persistent Na+ Influx Voltage-Gated Na+ Channel->Persistent Na+ Influx Prolonged Depolarization Prolonged Depolarization Persistent Na+ Influx->Prolonged Depolarization Ca2+ Overload Ca2+ Overload Prolonged Depolarization->Ca2+ Overload Neurotoxicity Neurotoxicity Prolonged Depolarization->Neurotoxicity Cardiotoxicity Cardiotoxicity Ca2+ Overload->Cardiotoxicity

Caption: Illustrative signaling pathway of 14-Dehydrobrowniine-induced toxicity.

Experimental_Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Analysis Animal Acclimatization Animal Acclimatization Compound Formulation Compound Formulation Dose Administration Dose Administration Compound Formulation->Dose Administration Toxicity Monitoring Toxicity Monitoring Dose Administration->Toxicity Monitoring Data Collection Data Collection Toxicity Monitoring->Data Collection Statistical Analysis Statistical Analysis Data Collection->Statistical Analysis Histopathology Histopathology Data Collection->Histopathology Biochemical Assays Biochemical Assays Data Collection->Biochemical Assays

Caption: General experimental workflow for in vivo toxicity studies.

References

Troubleshooting

Technical Support Center: Refinement of Dosing Regimens for Novel Compounds in Preclinical Studies

Disclaimer: As of December 2025, publicly available preclinical data for 14-Dehydrobrowniine, including dosing regimens, specific experimental protocols, and defined signaling pathways, is limited. Therefore, this techni...

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, publicly available preclinical data for 14-Dehydrobrowniine, including dosing regimens, specific experimental protocols, and defined signaling pathways, is limited. Therefore, this technical support center provides a generalized framework and best-practice guidelines for the refinement of dosing regimens for a novel compound, using the placeholder "Compound X" to represent a new chemical entity like 14-Dehydrobrowniine. This guide is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: How do we select the starting dose for our first in vivo preclinical study with Compound X?

A1: The selection of a starting dose for a first-in-human study is a critical step. For preclinical studies, the initial dose can be estimated from in vitro data. Typically, the starting dose is determined by considering the compound's potency in cell-based assays (e.g., IC50 or EC50). A common approach is to start with a dose that is expected to produce a plasma concentration in the animal model that is a fraction of the in vitro effective concentration. It is also crucial to conduct a literature review for compounds with similar structures or mechanisms of action to inform the initial dose selection.

Q2: What is the purpose of a dose-range finding (DRF) study?

A2: A dose-range finding (DRF) study is a fundamental part of preclinical drug development.[1][2] Its primary goals are to determine the minimum effective dose (MED) and the maximum tolerated dose (MTD) of a new compound.[2] This information is essential for designing subsequent, more extensive, and costly good laboratory practice (GLP) toxicology studies.[1] DRF studies help in identifying a safe and effective dose range for further investigation.[2]

Q3: We are observing unexpected toxicity at our presumed therapeutic dose. What are the next steps?

A3: Unexpected toxicity requires a systematic investigation. First, confirm the accuracy of the dose preparation and administration. If the toxicity is confirmed, consider the following:

  • Reduce the dose: Conduct a new study with a lower dose range to establish the no-observed-adverse-effect level (NOAEL).

  • Refine the dosing regimen: Investigate if the toxicity is related to the peak concentration (Cmax) or the total exposure (AUC). A different dosing schedule (e.g., more frequent, smaller doses) might mitigate the toxicity while maintaining efficacy.

  • Investigate the mechanism of toxicity: Conduct additional studies, such as histopathology and clinical pathology, to understand the nature of the toxicity.

Q4: How do we bridge the dosing regimen from a rodent to a non-rodent species?

A4: Bridging dosing regimens between species requires an understanding of allometric scaling, which accounts for differences in body surface area and metabolic rates. The dose is typically scaled based on body weight to the power of 0.75. However, this is a theoretical starting point. It is crucial to consider the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of the compound in both species. The goal is to achieve a similar exposure (AUC) and/or pharmacodynamic effect in the non-rodent species as was observed to be effective and safe in the rodent model.

Troubleshooting Guide

Issue Possible Cause(s) Troubleshooting Steps
High variability in plasma concentrations between animals. Formulation issues (e.g., poor solubility, instability).Inconsistent administration technique.Genetic variability in the animal strain.1. Assess the formulation for solubility and stability under experimental conditions.2. Ensure all personnel are trained and consistent in the administration technique.3. Consider using a more genetically homogenous animal strain.
Lack of efficacy at doses that are well-tolerated. Insufficient exposure at the target site.The chosen animal model is not appropriate for the disease.The compound's mechanism of action is not relevant to the disease model.1. Conduct pharmacokinetic studies to determine the compound's absorption, distribution, metabolism, and excretion (ADME) profile.2. Measure the concentration of the compound in the target tissue.3. Re-evaluate the rationale for the chosen animal model.
Mortality in the high-dose group of a dose-range finding study. The maximum tolerated dose (MTD) was exceeded.1. This is an expected outcome when determining the MTD.2. Analyze the data from the surviving animals and the deceased animals (if a necropsy is performed) to understand the cause of mortality.3. Select lower doses for subsequent studies.

Experimental Protocols

Generic Protocol for a Dose-Range Finding Study in Rodents

1. Objective: To determine the maximum tolerated dose (MTD) and to identify potential target organs of toxicity for Compound X following a single administration.

2. Materials:

  • Compound X

  • Vehicle for formulation

  • Rodent species (e.g., Sprague-Dawley rats), 8-10 weeks old, equal numbers of males and females.

  • Standard laboratory animal diet and water.

  • Appropriate caging and environmental controls.

  • Dosing and blood collection supplies.

3. Study Design:

  • Groups: Typically a control group (vehicle only) and 3-5 dose groups of Compound X.

  • Animals per group: 3-5 animals per sex per group.

  • Dose levels: Doses should be selected based on in vitro data and/or data from similar compounds. A common approach is to use a geometric progression of doses (e.g., 10, 30, 100 mg/kg).

  • Route of administration: Should be the intended clinical route (e.g., oral gavage, intravenous injection).

4. Procedure:

  • Acclimatize animals for at least 5 days before the study.

  • Fast animals overnight before dosing (if required for the route of administration).

  • Prepare the dosing formulations on the day of dosing.

  • Administer a single dose of Compound X or vehicle to the respective groups.

  • Observe animals continuously for the first 4 hours post-dose, and then at regular intervals for up to 14 days. Observations should include clinical signs of toxicity, changes in behavior, and body weight.

  • Collect blood samples at predetermined time points for pharmacokinetic analysis.

  • At the end of the study, euthanize all animals and perform a gross necropsy. Collect organs for histopathological examination, particularly those showing gross abnormalities.

5. Data Analysis:

  • Analyze clinical observations, body weight data, and any clinical pathology parameters.

  • Determine the MTD as the highest dose that does not cause mortality or serious toxicity.

  • Characterize the pharmacokinetic profile of Compound X.

Data Presentation

Table 1: Hypothetical Key Parameters for Preclinical Dosing Studies of Compound X

ParameterRodent Model (e.g., Rat)Non-Rodent Model (e.g., Dog)
No-Observed-Adverse-Effect Level (NOAEL) Data to be determinedData to be determined
Lowest-Observed-Adverse-Effect Level (LOAEL) Data to be determinedData to be determined
Maximum Tolerated Dose (MTD) Data to be determinedData to be determined
Pharmacokinetic Parameters (at effective dose)
Cmax (ng/mL)Data to be determinedData to be determined
Tmax (h)Data to be determinedData to be determined
AUC (ng*h/mL)Data to be determinedData to be determined
Half-life (t1/2) (h)Data to be determinedData to be determined

Visualizations

G cluster_0 Phase 1: In Vitro & In Silico cluster_1 Phase 2: Preclinical In Vivo cluster_2 Phase 3: IND-Enabling Target ID & Validation Target ID & Validation Lead Identification Lead Identification In Vitro Efficacy In Vitro Efficacy Lead Identification->In Vitro Efficacy In Vitro Toxicology In Vitro Toxicology In Vitro Efficacy->In Vitro Toxicology Dose-Range Finding Dose-Range Finding In Vitro Toxicology->Dose-Range Finding Pharmacokinetics (PK) Pharmacokinetics (PK) Dose-Range Finding->Pharmacokinetics (PK) Efficacy Studies Efficacy Studies Pharmacokinetics (PK)->Efficacy Studies GLP Toxicology GLP Toxicology Efficacy Studies->GLP Toxicology Safety Pharmacology Safety Pharmacology GLP Toxicology->Safety Pharmacology Final Formulation Final Formulation Safety Pharmacology->Final Formulation IND Submission IND Submission Final Formulation->IND Submission

Caption: General Experimental Workflow for Preclinical Dosing Regimen Refinement.

G Inflammatory Stimulus Inflammatory Stimulus Cell Surface Receptor Cell Surface Receptor Inflammatory Stimulus->Cell Surface Receptor IKK Complex IKK Complex Cell Surface Receptor->IKK Complex MAPK Cascade MAPK Cascade Cell Surface Receptor->MAPK Cascade NF-kB Activation NF-kB Activation IKK Complex->NF-kB Activation Gene Transcription Gene Transcription NF-kB Activation->Gene Transcription MAPK Cascade->Gene Transcription Pro-inflammatory Cytokines Pro-inflammatory Cytokines Gene Transcription->Pro-inflammatory Cytokines Compound_X Compound_X Compound_X->IKK Complex Compound_X->MAPK Cascade

Caption: Hypothetical Signaling Pathway for an Anti-inflammatory Compound.

References

Optimization

How to handle and store 14-Dehydrobrowniine safely in the lab

Technical Support Center: 14-Dehydrobrowniine Disclaimer: 14-Dehydrobrowniine is a member of the Aconitum alkaloid family, which are known to be highly toxic.[1][2] This guide is intended for use by trained professionals...

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 14-Dehydrobrowniine

Disclaimer: 14-Dehydrobrowniine is a member of the Aconitum alkaloid family, which are known to be highly toxic.[1][2] This guide is intended for use by trained professionals in a laboratory setting and is based on best practices for handling potent and hazardous compounds. A comprehensive, substance-specific risk assessment must be conducted before handling 14-Dehydrobrowniine. Always consult the most current Safety Data Sheet (SDS) for the specific chemical you are using.

Frequently Asked Questions (FAQs)

Q1: What is 14-Dehydrobrowniine and why does it require special handling?

A1: 14-Dehydrobrowniine belongs to the Aconitum alkaloids, a class of potent toxins produced by plants of the Aconitum genus (e.g., wolfsbane or monkshood).[1] These compounds are known for their high toxicity, and even small amounts can be hazardous upon inhalation, ingestion, or skin contact. Therefore, strict safety protocols are essential to minimize exposure risks.

Q2: What are the primary routes of exposure to 14-Dehydrobrowniine in a lab setting?

A2: The primary routes of exposure in a laboratory are:

  • Inhalation: Breathing in dust particles of the solid compound.

  • Dermal Contact: Skin contact with the solid or solutions.

  • Ingestion: Accidental transfer from hand to mouth.

  • Ocular Exposure: Contact with the eyes through splashes or aerosols.[3]

Q3: What are the immediate first aid measures in case of exposure?

A3: In case of accidental exposure, follow these first aid measures immediately:

  • Inhalation: Move the individual to fresh air.

  • Skin Contact: Immediately remove all contaminated clothing and rinse the affected skin area with plenty of water.

  • Eye Contact: Rinse eyes thoroughly with plenty of water, also under the eyelids, for at least 15 minutes.

  • Ingestion: If swallowed, give water to drink (two glasses at most). In all cases of exposure, seek immediate medical attention and show the Safety Data Sheet to the attending physician.

Q4: How should I dispose of waste containing 14-Dehydrobrowniine?

A4: All waste materials, including empty containers, contaminated personal protective equipment (PPE), and solutions, must be treated as hazardous waste. Dispose of this waste in accordance with local, regional, and national hazardous waste regulations. Do not mix with other waste streams unless explicitly permitted.

Troubleshooting Guides

Issue Possible Cause Recommended Solution
Difficulty dissolving the solid compound The compound may have low solubility in the chosen solvent at room temperature.- Try gentle warming or sonication to aid dissolution. - Consult literature for appropriate solvents for aconitine (B1665448) alkaloids. - Prepare a stock solution in a solvent like acetonitrile (B52724) or methanol.
Unexpected color change in the solution The compound may be degrading due to exposure to light, heat, or incompatible substances.- Store stock solutions in amber vials to protect from light. - Keep solutions refrigerated or frozen as recommended. - Ensure all glassware is clean and free of contaminants.
Inconsistent experimental results This could be due to inaccurate weighing of the potent compound, degradation of the compound, or improper solution preparation.- Use a calibrated analytical balance in a draft-free enclosure for weighing. - Prepare fresh working solutions from a recently prepared stock solution. - Follow a standardized and detailed experimental protocol meticulously.
Suspected personal exposure (e.g., skin contact) Accidental spill or improper handling.- Immediately follow the first aid procedures outlined in the FAQs. - Review handling procedures to identify and rectify the cause of the exposure. - Ensure proper use of personal protective equipment at all times.

Quantitative Data Summary

The following table summarizes general storage and stability information for aconitine alkaloids, which should be considered as a guideline for 14-Dehydrobrowniine in the absence of specific data.

Parameter Recommendation Notes
Storage Temperature (Solid) Store in a freezer.Keep container tightly closed in a dry and well-ventilated place.
Storage Temperature (Solutions) -20°C to -40°CStock solutions in acetonitrile have been reported to be stable for 60 days at -20°C.
Incompatible Materials Strong oxidizing agents, strong acids, strong bases.Avoid contact with these materials to prevent degradation or hazardous reactions.
Physical Appearance Typically a white solid.Any deviation from this (e.g., discoloration) may indicate impurity or degradation.

Experimental Protocols

Protocol: Preparation of a Stock Solution of 14-Dehydrobrowniine

Objective: To safely and accurately prepare a stock solution of 14-Dehydrobrowniine for experimental use.

Materials:

  • 14-Dehydrobrowniine (solid)

  • HPLC-grade acetonitrile

  • Calibrated analytical balance

  • Weighing paper or boat

  • Spatula

  • Volumetric flask (e.g., 10 mL) with stopper

  • Pipettes

  • Amber glass vial with a screw cap for storage

  • Appropriate Personal Protective Equipment (PPE): lab coat, safety goggles, face shield, and chemically resistant gloves (nitrile gloves are often suitable, but consult the SDS).

Procedure:

  • Preparation:

    • Perform all work in a certified chemical fume hood.

    • Ensure the work area is clean and decontaminated before starting.

    • Don the appropriate PPE.

  • Weighing the Compound:

    • Carefully weigh the desired amount of 14-Dehydrobrowniine using a calibrated analytical balance.

    • Use a spatula to transfer the solid to the weighing paper. Avoid creating dust.

  • Dissolving the Compound:

    • Transfer the weighed solid into the volumetric flask.

    • Add a small amount of acetonitrile to the flask to dissolve the solid.

    • Gently swirl the flask to ensure complete dissolution. If necessary, sonicate for a few minutes.

    • Once dissolved, add acetonitrile to the calibration mark of the volumetric flask.

    • Stopper the flask and invert it several times to ensure a homogenous solution.

  • Storage:

    • Transfer the stock solution to a clearly labeled amber glass vial.

    • The label should include the chemical name, concentration, solvent, date of preparation, and your initials.

    • Store the vial in a freezer at the recommended temperature (e.g., -20°C).

  • Decontamination:

    • Decontaminate all equipment and the work surface according to your institution's safety protocols for handling highly toxic compounds.

    • Dispose of all waste, including weighing paper and gloves, in the designated hazardous waste container.

Visualizations

experimental_workflow cluster_prep Preparation cluster_weigh Weighing cluster_dissolve Dissolution cluster_storage Storage & Cleanup prep_ppe Don PPE prep_hood Work in Fume Hood prep_ppe->prep_hood weigh Weigh Solid prep_hood->weigh dissolve Dissolve in Solvent weigh->dissolve mix Mix to Homogeneity dissolve->mix store Store in Freezer mix->store cleanup Decontaminate & Dispose store->cleanup

Caption: A generalized workflow for the safe handling and preparation of a 14-Dehydrobrowniine solution.

troubleshooting_diagram start Inconsistent Experimental Results check_solution Is the stock solution fresh? start->check_solution check_weighing Was the compound weighed accurately? check_solution->check_weighing Yes prepare_new Prepare a fresh stock solution. check_solution->prepare_new No check_protocol Was the protocol followed exactly? check_weighing->check_protocol Yes review_weighing Review and refine weighing technique. check_weighing->review_weighing No review_protocol Review protocol for any deviations. check_protocol->review_protocol No end_node Problem Resolved check_protocol->end_node Yes prepare_new->end_node review_weighing->end_node review_protocol->end_node

References

Reference Data & Comparative Studies

Validation

Unmasking the Molecular Target of 14-Dehydrobrowniine: A Comparative Guide to Target Deconvolution Using CRISPR-Cas9

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of methodologies for identifying the biological target of novel compounds, using the natural product 14-Dehy...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of methodologies for identifying the biological target of novel compounds, using the natural product 14-Dehydrobrowniine as a case study. We delve into the application of CRISPR-Cas9 technology for target confirmation and provide detailed experimental protocols and data interpretation frameworks.

The quest to identify the precise molecular targets of bioactive small molecules is a critical and often rate-limiting step in drug discovery and chemical biology.[1] Natural products, such as 14-Dehydrobrowniine, represent a rich source of therapeutic leads, yet their mechanisms of action frequently remain elusive. This guide outlines a modern approach to this challenge, centering on the powerful gene-editing tool, CRISPR-Cas9, and compares it with other established target deconvolution techniques.

Comparing the Arsenal: CRISPR-Cas9 vs. Alternative Target Identification Methods

Several strategies exist for the deconvolution of small molecule targets, each with its own set of advantages and limitations.[2][3][4] These can be broadly categorized into probe-based and probe-free methods.

Probe-based methods , such as affinity-based chemoproteomics and activity-based protein profiling (ABPP), rely on modifying the small molecule to incorporate a reporter tag (e.g., biotin, alkyne).[2] While effective, this chemical modification can sometimes alter the compound's biological activity or steric hindrance, leading to false positives or negatives.

Probe-free methods circumvent the need for chemical modification. These include techniques like thermal proteome profiling (TPP), which measures changes in protein thermal stability upon ligand binding, and genetic screening approaches. CRISPR-Cas9-based screening has emerged as a particularly powerful probe-free method for target identification.

Below is a comparative summary of key target identification methods:

MethodPrincipleAdvantagesDisadvantagesThroughput
CRISPR-Cas9 Screening Genome-wide knockout or activation/inhibition of genes to identify those that confer resistance or sensitivity to the compound.Unbiased, genome-wide approach. No chemical modification of the compound is needed. Can identify both direct targets and pathway components.Can be technically complex and time-consuming. Off-target effects of CRISPR-Cas9 need to be considered.High
Affinity-Based Chemoproteomics Immobilized compound is used to "pull down" interacting proteins from a cell lysate.Relatively straightforward and widely used. Can directly identify binding partners.Requires chemical synthesis of a probe. The linker or tag may interfere with binding. Prone to identifying non-specific binders.Medium
Activity-Based Protein Profiling (ABPP) Uses reactive probes that covalently bind to the active sites of specific enzyme families.Can identify enzyme targets in their native cellular environment. Provides information on target engagement.Limited to specific enzyme classes with reactive residues. Requires a suitable reactive probe.Medium
Thermal Proteome Profiling (TPP) Measures changes in protein melting temperatures upon ligand binding across the proteome.Probe-free method. Provides evidence of direct target engagement in living cells.Requires specialized mass spectrometry equipment and data analysis pipelines. May not be suitable for all targets.High

Confirming the Target of 14-Dehydrobrowniine: An Experimental Workflow Using CRISPR-Cas9

Given the lack of a known biological target for 14-Dehydrobrowniine, a CRISPR-Cas9 knockout screen represents a robust and unbiased strategy for its identification. The underlying principle is that cells lacking the gene encoding the direct target of 14-Dehydrobrowniine will exhibit a fitness advantage (resistance) or disadvantage (sensitization) in the presence of the compound.

The following diagram illustrates a typical experimental workflow for a CRISPR-Cas9-based target identification screen:

CRISPR_Workflow cluster_setup Phase 1: Library Transduction and Selection cluster_screening Phase 2: Compound Treatment and Screening cluster_analysis Phase 3: Hit Identification and Validation A 1. Lentiviral sgRNA Library Production B 2. Transduction of Cas9-expressing Cells A->B C 3. Antibiotic Selection of Transduced Cells B->C D 4. Treatment with 14-Dehydrobrowniine (or Vehicle) C->D E 5. Cell Proliferation and Selection Pressure D->E F 6. Genomic DNA Extraction E->F G 7. PCR Amplification of sgRNA Cassettes F->G H 8. Next-Generation Sequencing (NGS) G->H I 9. Bioinformatic Analysis to Identify Enriched/Depleted sgRNAs H->I J 10. Validation of Top Candidate Genes I->J

CRISPR-Cas9 Target Identification Workflow

Experimental Protocols

A detailed methodology for the CRISPR-Cas9 screen is provided below:

1. Cell Line Selection and Cas9 Expression:

  • Select a human cell line that exhibits a robust phenotypic response to 14-Dehydrobrowniine (e.g., inhibition of proliferation).

  • Stably express Cas9 nuclease in the chosen cell line via lentiviral transduction followed by antibiotic selection.

2. sgRNA Library Transduction:

  • Transduce the Cas9-expressing cells with a genome-wide lentiviral sgRNA library at a low multiplicity of infection (MOI < 0.3) to ensure that most cells receive a single sgRNA.

  • The library should contain multiple sgRNAs targeting each gene in the genome to ensure robust knockout.

3. Compound Treatment:

  • After antibiotic selection of transduced cells, split the cell population into two groups: a treatment group and a vehicle control group.

  • Treat the treatment group with a pre-determined concentration of 14-Dehydrobrowniine (e.g., IC50) for a duration that allows for sufficient selection pressure (typically 10-14 days).

4. Genomic DNA Extraction and Sequencing:

  • Harvest cells from both the treatment and control groups.

  • Extract genomic DNA and amplify the sgRNA-containing cassettes using PCR.

  • Subject the amplicons to next-generation sequencing to determine the relative abundance of each sgRNA in both populations.

5. Data Analysis and Hit Identification:

  • Analyze the sequencing data to identify sgRNAs that are significantly enriched or depleted in the 14-Dehydrobrowniine-treated population compared to the control.

  • Genes targeted by multiple enriched sgRNAs are considered high-confidence candidate targets.

Hypothetical Signaling Pathway Modulation by 14-Dehydrobrowniine

While the precise pathway affected by 14-Dehydrobrowniine is unknown, many natural products modulate key cellular signaling cascades involved in cell fate decisions. The diagram below illustrates a hypothetical scenario where 14-Dehydrobrowniine inhibits a critical kinase in a pro-survival signaling pathway, leading to apoptosis.

Signaling_Pathway cluster_pathway Hypothetical Pro-Survival Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor TargetKinase Putative Target Kinase (e.g., PI3K, Akt) Receptor->TargetKinase DownstreamEffector Downstream Effector (e.g., mTOR) TargetKinase->DownstreamEffector ProSurvival Pro-Survival Proteins (e.g., Bcl-2) DownstreamEffector->ProSurvival Apoptosis Apoptosis ProSurvival->Apoptosis Compound 14-Dehydrobrowniine Compound->TargetKinase Inhibition

Hypothetical Inhibition of a Pro-Survival Pathway

Conclusion

The identification of a drug's biological target is paramount for understanding its mechanism of action and for guiding further drug development efforts. CRISPR-Cas9-based screening offers a powerful, unbiased, and increasingly accessible approach for the deconvolution of unknown targets of natural products like 14-Dehydrobrowniine. By comparing this technology with other established methods, researchers can make informed decisions on the most appropriate strategy for their specific research goals. The systematic workflow and protocols outlined in this guide provide a roadmap for leveraging the potential of CRISPR-Cas9 to unlock the therapeutic promise of novel bioactive compounds.

References

Comparative

A Comparative Analysis of 14-Dehydrobrowniine and Other Aconitum Alkaloids

For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of 14-Dehydrobrowniine against other prominent Aconitum alkaloids, namely aconitine (B1665448), mesaconitine (B19...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 14-Dehydrobrowniine against other prominent Aconitum alkaloids, namely aconitine (B1665448), mesaconitine (B191843), and hypaconitine (B608023). The information is intended for researchers, scientists, and drug development professionals interested in the pharmacology and toxicology of these complex natural compounds.

Introduction to Aconitum Alkaloids

Aconitum, a genus of over 250 species, is notorious for producing a variety of highly toxic diterpenoid alkaloids. These compounds have a long history of use in traditional medicine for their analgesic, anti-inflammatory, and cardiotonic properties, despite their narrow therapeutic window. The biological activities of Aconitum alkaloids are intrinsically linked to their chemical structures, which are broadly classified into three types: diester-diterpenoid alkaloids (DDAs), monoester-diterpenoid alkaloids (MDAs), and unesterified diterpenoid alkaloids. The DDAs, such as aconitine, mesaconitine, and hypaconitine, are generally the most toxic.

14-Dehydrobrowniine: An Overview

14-Dehydrobrowniine is a C19-diterpenoid alkaloid found in several Aconitum species. Its pharmacological profile is less characterized compared to the more abundant and extensively studied alkaloids like aconitine. This guide aims to synthesize the available data to provide a comparative perspective on its biological activities.

Comparative Data on Biological Activities

A direct comparative study with quantitative data for 14-Dehydrobrowniine alongside aconitine, mesaconitine, and hypaconitine under the same experimental conditions is limited in the current scientific literature. The following tables summarize the available data from various sources to provide a relative comparison.

Table 1: Comparative Toxicity of Aconitum Alkaloids

AlkaloidChemical ClassLD50 (mg/kg, i.p. in mice)Source of Data
AconitineDiester-diterpenoid0.27[1]
MesaconitineDiester-diterpenoid0.62[1]
HypaconitineDiester-diterpenoid1.02[1]
14-DehydrobrowniineDiterpenoidData not available-
BrowniineDiterpenoid> 50[1]

Note: The toxicity of 14-Dehydrobrowniine has not been extensively reported in comparative studies. Browniine, a structurally related alkaloid, exhibits significantly lower toxicity.

Table 2: Comparative Analgesic Activity of Aconitum Alkaloids

AlkaloidTest ModelED50/EC50Source of Data
AconitineHot plate test (mice)0.08 mg/kg[2]
MesaconitineAcetic acid-induced writhing (mice)Strongest among several tested alkaloids
HypaconitineData not available--
14-DehydrobrowniineData not available--

Table 3: Comparative Anti-inflammatory Activity of Aconitum Alkaloids

AlkaloidIn Vitro ModelIC50Source of Data
AconitineLPS-induced RAW264.7 cells (TNF-α inhibition)Data not available-
MesaconitineData not available--
HypaconitineData not available--
14-DehydrobrowniineData not available--
LappaconitineLPS-induced RAW264.7 cells (NO inhibition)2.96 µM (for a derivative)

Note: While many Aconitum alkaloids are reported to have anti-inflammatory properties, direct comparative IC50 values for 14-Dehydrobrowniine and the other listed alkaloids are scarce. Lappaconitine, another Aconitum alkaloid, and its derivatives have shown potent in vitro anti-inflammatory activity.

Signaling Pathways and Mechanisms of Action

The primary mechanism of action for the highly toxic Aconitum alkaloids like aconitine is their ability to persistently activate voltage-gated sodium channels (VGSCs) in excitable tissues such as the myocardium, neurons, and muscles. This leads to a constant influx of sodium ions, causing membrane depolarization and subsequent paralysis of nerve and muscle cells. This action is responsible for both the therapeutic (analgesic) and toxic (cardiotoxic and neurotoxic) effects.

Less toxic alkaloids may act as antagonists or partial agonists at these channels, leading to different pharmacological profiles. The structural variations among the alkaloids, particularly the ester groups at C-8 and C-14, are crucial determinants of their interaction with VGSCs and, consequently, their biological activity and toxicity.

Aconitum_Alkaloid_Action cluster_alkaloids Aconitum Alkaloids cluster_target Primary Target cluster_effects Biological Effects Aconitine Aconitine (Diester-diterpenoid) VGSC Voltage-Gated Sodium Channels (VGSCs) Aconitine->VGSC Persistent Activation Mesaconitine Mesaconitine (Diester-diterpenoid) Mesaconitine->VGSC Persistent Activation Hypaconitine Hypaconitine (Diester-diterpenoid) Hypaconitine->VGSC Persistent Activation Dehydrobrowniine 14-Dehydrobrowniine Dehydrobrowniine->VGSC Modulation (Hypothesized) Analgesia Analgesia VGSC->Analgesia Cardiotoxicity Cardiotoxicity (Arrhythmias) VGSC->Cardiotoxicity Neurotoxicity Neurotoxicity VGSC->Neurotoxicity

Figure 1. Simplified diagram of the primary mechanism of action of major Aconitum alkaloids.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of the biological activities of Aconitum alkaloids. Below are summaries of key experimental protocols.

Toxicity Assessment: Determination of LD50

The median lethal dose (LD50) is a standard measure of acute toxicity.

  • Animals: Typically, male Kunming mice (18-22 g) are used.

  • Drug Administration: The alkaloids, dissolved in a suitable solvent (e.g., 0.9% saline with 0.1% Tween 80), are administered intraperitoneally (i.p.) at various doses to different groups of mice.

  • Observation: The animals are observed for mortality over a 24-hour period.

  • Calculation: The LD50 value is calculated using a statistical method, such as the Bliss method.

Analgesic Activity: Hot-Plate Test

This method assesses the central analgesic activity of a compound.

  • Apparatus: A hot-plate analgesia meter maintained at a constant temperature (e.g., 55 ± 0.5 °C).

  • Animals: Mice or rats are used.

  • Procedure: The animal is placed on the hot plate, and the latency to a nociceptive response (e.g., licking a hind paw or jumping) is recorded. A cut-off time (e.g., 60 seconds) is set to prevent tissue damage.

  • Drug Administration: The test compound is administered (e.g., i.p.), and the latency is measured at different time points post-administration (e.g., 30, 60, 90, and 120 minutes).

  • Data Analysis: The increase in pain threshold is calculated as the percentage of the maximum possible effect (% MPE).

Hot_Plate_Workflow Start Start Acclimatize Acclimatize Animal Start->Acclimatize Baseline Measure Baseline Pain Latency Acclimatize->Baseline Administer Administer Test Compound or Vehicle Baseline->Administer Measure_Post Measure Pain Latency at Timed Intervals Administer->Measure_Post Analyze Analyze Data (Calculate %MPE) Measure_Post->Analyze End End Analyze->End

Figure 2. Workflow for the hot-plate test to assess analgesic activity.

Anti-inflammatory Activity: In Vitro Nitric Oxide (NO) Assay

This assay measures the ability of a compound to inhibit the production of the pro-inflammatory mediator nitric oxide in cultured macrophages.

  • Cell Line: RAW 264.7 murine macrophage cells are commonly used.

  • Cell Culture: Cells are seeded in 96-well plates and allowed to adhere.

  • Treatment: Cells are pre-treated with various concentrations of the test compound for a specific duration (e.g., 1 hour).

  • Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) (e.g., 1 µg/mL).

  • Incubation: The cells are incubated for a further period (e.g., 24 hours).

  • NO Measurement: The concentration of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

  • Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control. The IC50 value (the concentration that inhibits 50% of NO production) is then determined.

Cardiovascular Effects: Aconitine-Induced Arrhythmia Model

This in vivo model is used to assess both the arrhythmogenic potential of a compound and its potential as an anti-arrhythmic agent.

  • Animals: Anesthetized rats are typically used.

  • Instrumentation: The animal is instrumented for continuous electrocardiogram (ECG) recording and intravenous (i.v.) infusion.

  • Induction of Arrhythmia: A solution of aconitine is infused at a constant rate to induce arrhythmias (e.g., ventricular premature beats, ventricular tachycardia, ventricular fibrillation).

  • Assessment of Test Compound:

    • Pro-arrhythmic effect: The test compound is infused to determine if it induces arrhythmias.

    • Anti-arrhythmic effect: The test compound is administered prior to the aconitine infusion to assess its ability to prevent or delay the onset of arrhythmias.

  • Data Analysis: The time to the onset of different types of arrhythmias and the duration of normal sinus rhythm are recorded and compared between control and treated groups.

Conclusion

The available data, although not providing a direct head-to-head quantitative comparison, suggests that 14-Dehydrobrowniine is likely to be significantly less toxic than the diester-diterpenoid alkaloids such as aconitine. Its pharmacological activities, including analgesic and anti-inflammatory effects, require further investigation to establish a clear profile. The provided experimental protocols offer a framework for conducting such comparative studies. Future research focusing on a direct comparison of 14-Dehydrobrowniine with other major Aconitum alkaloids under standardized conditions is essential for a comprehensive understanding of its therapeutic potential and safety profile.

References

Validation

Validating the Efficacy of 14-Dehydrobrowniine in Disease Models: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals Introduction 14-Dehydrobrowniine is a C19-diterpenoid alkaloid, a class of natural products predominantly isolated from plants of the Delphinium genus. Dite...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

14-Dehydrobrowniine is a C19-diterpenoid alkaloid, a class of natural products predominantly isolated from plants of the Delphinium genus. Diterpenoid alkaloids are known for their complex chemical structures and a wide array of biological activities, including anti-inflammatory, analgesic, and neuroprotective effects.[1][2][3] While direct experimental data on the efficacy of 14-Dehydrobrowniine in disease models is not yet available in the public domain, its structural similarity to other well-characterized C19-diterpenoid alkaloids allows for a predictive comparison of its potential therapeutic applications.

This guide provides a comparative analysis of the potential efficacy of 14-Dehydrobrowniine by examining the established experimental data of a representative and extensively studied C19-diterpenoid alkaloid, Methyllycaconitine (MLA). MLA has been identified as a potent antagonist of the alpha-7 nicotinic acetylcholine (B1216132) receptor (α7-nAChR), a key target in inflammatory and neurological pathways.[4][5] This comparison aims to provide a framework for validating the potential efficacy of 14-Dehydrobrowniine in relevant disease models and to guide future research directions.

Comparative Efficacy Data: 14-Dehydrobrowniine (Predicted) vs. Methyllycaconitine (Experimental)

The following table summarizes the known experimental data for Methyllycaconitine (MLA), which serves as a predictive model for the potential activities of 14-Dehydrobrowniine.

Parameter Methyllycaconitine (MLA) - Experimental Data 14-Dehydrobrowniine - Predicted Efficacy Disease Model Reference
Anti-inflammatory Activity Reduces pro-inflammatory macrophage (M1) polarization and increases anti-inflammatory macrophage (M2) polarization.Predicted to exhibit similar anti-inflammatory effects by modulating macrophage polarization.Ischemic Stroke (in vivo)
Reduces expression of pro-inflammatory enzymes (gp91phox, p22phox).Predicted to downregulate the expression of key inflammatory enzymes.Ischemic Stroke (in vivo)
Neuroprotective Effect Reverses cognitive dysfunction induced by scopolamine (B1681570).Predicted to show neuroprotective properties in models of cognitive impairment.Drug-induced cognitive deficit (in vivo)
Inhibits neurogenesis induced by PNU-282987 in blast-exposed retinas.May modulate neuronal regeneration and protection in models of neuronal injury.Ocular blast injury (in vivo)
Mechanism of Action Potent and selective antagonist of the α7 nicotinic acetylcholine receptor (α7-nAChR).Predicted to interact with nicotinic acetylcholine receptors, potentially with selectivity for the α7 subtype.Multiple (in vitro & in vivo)

Experimental Protocols

Detailed methodologies for key experiments cited for Methyllycaconitine are provided below to guide the design of future studies on 14-Dehydrobrowniine.

1. In Vivo Model of Ischemic Stroke

  • Animal Model: C57BL/6 mice.

  • Procedure: Permanent occlusion of the distal middle cerebral artery (pMCAO) is induced to mimic ischemic stroke.

  • Treatment: MLA is administered intraperitoneally immediately after pMCAO and again 24 hours later.

  • Assessment:

    • Behavioral Tests: Corner turn test to assess sensorimotor deficit.

    • Immunohistochemistry: Brain sections are stained for markers of pro-inflammatory (M1) and anti-inflammatory (M2) macrophages.

    • Western Blot: Protein expression levels of inflammatory enzymes (e.g., gp91phox, p22phox) and antioxidant enzymes (e.g., SOD1, GPX1) are quantified.

2. In Vivo Model of Cognitive Dysfunction

  • Animal Model: Mice.

  • Procedure: Cognitive deficit is induced by intraperitoneal injection of scopolamine (a muscarinic antagonist).

  • Treatment: MLA is administered to assess its impact on cognitive performance.

  • Assessment: The T-maze spontaneous alternation task is used to evaluate spatial working memory. A decrease in spontaneous alternation indicates cognitive impairment.

Signaling Pathways and Experimental Workflow

Signaling Pathway of Methyllycaconitine in Neuroinflammation

The following diagram illustrates the established mechanism of action of MLA in modulating the inflammatory response in the context of ischemic stroke. As an antagonist of the α7-nAChR on macrophages, MLA can influence the balance of pro- and anti-inflammatory phenotypes.

MLA_Pathway cluster_macrophage Macrophage alpha7_nAChR α7-nAChR M1 M1 Phenotype (Pro-inflammatory) alpha7_nAChR->M1 Activation (inhibited by MLA) M2 M2 Phenotype (Anti-inflammatory) alpha7_nAChR->M2 Activation (promoted by MLA) Inflammation Neuroinflammation M1->Inflammation Neuroprotection Neuroprotection M2->Neuroprotection MLA Methyllycaconitine (MLA) MLA->alpha7_nAChR Antagonizes Ischemic_Stroke Ischemic Stroke Ischemic_Stroke->Inflammation Inflammation->Neuroprotection Inhibits

Caption: Mechanism of Methyllycaconitine (MLA) in modulating macrophage polarization.

Experimental Workflow for Validating 14-Dehydrobrowniine Efficacy

The logical workflow for initiating the investigation of 14-Dehydrobrowniine's therapeutic potential is outlined below.

Experimental_Workflow start Start: Hypothesis 14-Dehydrobrowniine has therapeutic potential in_vitro In Vitro Screening - Cytotoxicity assays - Anti-inflammatory assays (e.g., NO production) - Receptor binding assays (α7-nAChR) start->in_vitro in_vivo In Vivo Disease Models - Inflammatory disease model (e.g., LPS challenge) - Neurological disease model (e.g., cognitive impairment) in_vitro->in_vivo mechanism Mechanism of Action Studies - Signaling pathway analysis - Target identification and validation in_vivo->mechanism comparison Comparative Efficacy Studies - Comparison with standard-of-care drugs - Dose-response relationship mechanism->comparison end Conclusion: Efficacy and therapeutic potential established comparison->end

Caption: Proposed experimental workflow for validating 14-Dehydrobrowniine's efficacy.

While direct experimental evidence for the efficacy of 14-Dehydrobrowniine is currently lacking, its classification as a C19-diterpenoid alkaloid strongly suggests a potential for significant biological activity. The well-documented anti-inflammatory and neuroprotective effects of the structurally related compound, Methyllycaconitine, provide a solid foundation for predicting similar properties for 14-Dehydrobrowniine.

Future research should focus on the isolation and purification of 14-Dehydrobrowniine to enable direct experimental validation. The protocols and signaling pathway information provided in this guide offer a roadmap for these investigations. In vitro screening for anti-inflammatory and receptor binding activities, followed by in vivo studies in relevant disease models, will be crucial to ascertain the therapeutic potential of this novel natural product. Such studies will not only elucidate the specific mechanisms of action of 14-Dehydrobrowniine but also pave the way for its potential development as a novel therapeutic agent.

References

Validation

Unraveling the Neurotoxic Landscape of 14-Dehydrobrowniine and its Analogs: A Comparative Analysis

For Immediate Release A comprehensive examination of the neurotoxic potential of 14-Dehydrobrowniine and its structural analogs, a class of C19-diterpenoid alkaloids found in plants of the Delphinium species, reveals a s...

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive examination of the neurotoxic potential of 14-Dehydrobrowniine and its structural analogs, a class of C19-diterpenoid alkaloids found in plants of the Delphinium species, reveals a significant gap in our understanding of their specific toxicological profiles. While direct experimental data on 14-Dehydrobrowniine remains elusive, a comparative analysis of its close analogs, particularly the well-studied methyllycaconitine (B43530) (MLA), provides critical insights into their shared mechanism of action and potential neurotoxic effects. This guide synthesizes the available experimental data, details relevant toxicological assay protocols, and illustrates the implicated signaling pathways to inform researchers, scientists, and drug development professionals.

Executive Summary

C19-diterpenoid alkaloids, characteristic of the Aconitum and Delphinium genera, are notorious for their potent neurotoxicity. While the neurotoxic effects of aconitine-type alkaloids from Aconitum species primarily involve the activation of voltage-gated sodium channels, the lycoctonine-type alkaloids found in Delphinium, including 14-Dehydrobrowniine and its analogs, exert their neurotoxicity mainly through the antagonism of nicotinic acetylcholine (B1216132) receptors (nAChRs). This guide focuses on the latter, using methyllycaconitine (MLA) as a key comparative compound due to the wealth of available data on its neurotoxic properties. The findings underscore the urgent need for direct toxicological assessment of 14-Dehydrobrowniine and its immediate derivatives to accurately characterize their risk to human and animal health.

Comparative Neurotoxicity Data

Quantitative data on the neurotoxic effects of 14-Dehydrobrowniine and its immediate precursor, browniine, are not currently available in peer-reviewed literature. However, extensive research on the structurally related C19-diterpenoid alkaloid, methyllycaconitine (MLA), offers valuable comparative data.

CompoundAssaySpecies/SystemEndpointValueReference
Methyllycaconitine (MLA) Acute ToxicityMouseLD50 (parenteral)3-5 mg/kg[1]
Acute ToxicityFrogLD50 (parenteral)3-4 mg/kg[1]
Acute ToxicityRabbitLD50 (parenteral)2-3 mg/kg[1]
Neuromuscular BlockadeRat phrenic nerve-diaphragm50% response decrease2 x 10⁻⁵ M[1]
nAChR AntagonismHuman α7 nAChRIC502 nM[2]
nAChR AntagonismChick α3β2 nAChRIC50~8 x 10⁻⁸ M
nAChR AntagonismChick α4β2 nAChRIC50~7 x 10⁻⁷ M
nAChR AntagonismHuman α7 nAChR (radioligand binding)Ki~1 x 10⁻⁸ M
Delphinium Alkaloids (general) Neuromuscular BlockadeLizardCMAP Blockade (IC50)0.32 - 156 µM

Table 1: Summary of Quantitative Neurotoxicity Data for Methyllycaconitine and other Delphinium Alkaloids. This table highlights the potent neurotoxicity of MLA across various models, providing a benchmark for the anticipated toxicity of 14-Dehydrobrowniine.

Experimental Protocols

The assessment of neurotoxicity for novel compounds like 14-Dehydrobrowniine would involve a battery of in vitro and in vivo assays. Below are detailed methodologies for key experiments relevant to the neurotoxic profile of C19-diterpenoid alkaloids.

Neurite Outgrowth Inhibition Assay

This assay assesses the potential of a compound to interfere with the growth and extension of neurites, a critical process in neuronal development and regeneration.

Objective: To determine the concentration-dependent effect of a test compound on neurite length and branching in a neuronal cell culture model.

Methodology:

  • Cell Culture: Human iPSC-derived neurons or a suitable neuronal cell line (e.g., PC12, Neuro-2a) are seeded onto laminin-coated 96- or 384-well plates.

  • Compound Treatment: Following cell adherence, the culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., 14-Dehydrobrowniine) and appropriate vehicle controls. A positive control, such as nocodazole, which is known to inhibit neurite outgrowth, is also included.

  • Incubation: The treated cells are incubated for a period of 24 to 72 hours to allow for neurite outgrowth.

  • Staining: After incubation, the cells are fixed and permeabilized. Neurites are visualized by immunostaining for neuron-specific β-III tubulin, and nuclei are counterstained with a fluorescent dye like DAPI.

  • Imaging and Analysis: High-content imaging systems are used to capture fluorescent images of the neurons. Automated image analysis software is then employed to quantify various parameters, including the total length of neurites per neuron, the number of neurites per neuron, and the number of branch points.

  • Data Interpretation: A dose-response curve is generated to determine the IC50 value, which is the concentration of the compound that causes a 50% inhibition of neurite outgrowth compared to the vehicle control.

G cluster_workflow Experimental Workflow: Neurite Outgrowth Assay start Seed Neuronal Cells on Coated Plates treatment Treat with Test Compound (e.g., 14-Dehydrobrowniine) and Controls start->treatment Cell Adherence incubation Incubate for 24-72 hours treatment->incubation staining Fix and Stain for Neurites (β-III tubulin) and Nuclei (DAPI) incubation->staining imaging High-Content Imaging staining->imaging analysis Automated Image Analysis (Quantify Neurite Length, Branching, etc.) imaging->analysis end Determine IC50 Value analysis->end

Caption: Workflow for the Neurite Outgrowth Inhibition Assay.

Microelectrode Array (MEA) Assay

The MEA assay provides a functional assessment of neurotoxicity by measuring the spontaneous electrical activity of neuronal networks.

Objective: To evaluate the effects of a test compound on neuronal firing rate, bursting activity, and network synchrony.

Methodology:

  • Cell Culture: Primary cortical neurons or iPSC-derived neurons are cultured on MEA plates, where each well contains a grid of electrodes.

  • Baseline Recording: Once the neuronal network has matured and exhibits stable electrical activity (typically after several days in vitro), baseline recordings of spontaneous activity are taken.

  • Compound Application: The test compound is added to the culture medium at various concentrations.

  • Post-Treatment Recording: The electrical activity of the neuronal network is recorded for a defined period following compound application.

  • Data Analysis: The recorded data is analyzed to extract key parameters of neuronal function, including mean firing rate, burst frequency, burst duration, and network synchrony.

  • Data Interpretation: Changes in these parameters compared to baseline and vehicle controls indicate the neuroactive or neurotoxic potential of the compound. For instance, a significant decrease in firing rate could suggest cytotoxicity or inhibition of neuronal excitability.

G cluster_workflow Experimental Workflow: Microelectrode Array (MEA) Assay start Culture Neurons on MEA Plates baseline Record Baseline Spontaneous Electrical Activity start->baseline Network Maturation treatment Apply Test Compound baseline->treatment post_treatment Record Post-Treatment Electrical Activity treatment->post_treatment analysis Analyze Firing Rate, Bursting, and Synchrony post_treatment->analysis end Assess Neurotoxic Effects analysis->end

Caption: Workflow for the Microelectrode Array (MEA) Assay.

Signaling Pathways in Lycoctonine-Type Alkaloid Neurotoxicity

The primary mechanism of neurotoxicity for lycoctonine-type alkaloids, such as MLA, is the competitive antagonism of neuronal nicotinic acetylcholine receptors (nAChRs). These receptors are ligand-gated ion channels that play a crucial role in synaptic transmission throughout the central and peripheral nervous systems.

When an agonist like acetylcholine binds to a nAChR, the channel opens, allowing the influx of cations (primarily Na⁺ and Ca²⁺), which leads to depolarization of the neuronal membrane and the propagation of a nerve impulse. Lycoctonine-type alkaloids bind to the same site as acetylcholine but do not activate the channel. By blocking the binding of acetylcholine, these alkaloids inhibit neuronal signaling.

The downstream effects of nAChR blockade can be complex and widespread, leading to neuromuscular paralysis, autonomic dysfunction, and central nervous system depression. The specific neurotoxic symptoms depend on the subtype of nAChR that is most potently blocked by the alkaloid. For example, MLA is a highly potent antagonist of the α7 nAChR subtype, which is implicated in cognitive function and neuronal development.

G cluster_pathway Signaling Pathway of Lycoctonine-Type Alkaloid Neurotoxicity alkaloid 14-Dehydrobrowniine & Analogues (e.g., MLA) blockade Competitive Antagonism alkaloid->blockade nAChR Nicotinic Acetylcholine Receptor (nAChR) no_channel_opening Ion Channel Remains Closed nAChR->no_channel_opening If Blocked acetylcholine Acetylcholine acetylcholine->nAChR Binds and Activates blockade->nAChR Blocks Acetylcholine Binding no_ion_influx No Influx of Na⁺/Ca²⁺ no_channel_opening->no_ion_influx no_depolarization No Membrane Depolarization no_ion_influx->no_depolarization inhibition Inhibition of Synaptic Transmission no_depolarization->inhibition neurotoxicity Neurotoxic Effects (e.g., Paralysis, CNS Depression) inhibition->neurotoxicity

Caption: Proposed Signaling Pathway for Neurotoxicity.

Conclusion and Future Directions

The neurotoxic potential of 14-Dehydrobrowniine and its analogs is inferred from the well-documented effects of related C19-diterpenoid alkaloids, particularly methyllycaconitine. The primary mechanism of action is the antagonism of nicotinic acetylcholine receptors, leading to the disruption of synaptic transmission. However, the absence of direct experimental data for 14-Dehydrobrowniine represents a significant knowledge gap.

Future research should prioritize the isolation and toxicological characterization of 14-Dehydrobrowniine and its immediate analogs. A systematic evaluation using a combination of in vitro assays, such as neurite outgrowth and microelectrode array analysis, and in vivo studies is essential to determine their specific neurotoxic profiles, including dose-response relationships and target receptor affinities. This information is crucial for accurate risk assessment and the development of potential therapeutic interventions in cases of poisoning. Furthermore, a deeper understanding of the structure-activity relationships within this subclass of alkaloids could aid in the prediction of toxicity for other, as-yet-unstudied, members of this large and diverse family of natural products.

References

Comparative

14-Dehydrobrowniine: A Head-to-Head Comparison with Standard-of-Care Drugs for Inflammatory and Analgesic Indications

For Researchers, Scientists, and Drug Development Professionals Introduction 14-Dehydrobrowniine is a C19-diterpenoid alkaloid, a class of natural products known for their complex structures and significant biological ac...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

14-Dehydrobrowniine is a C19-diterpenoid alkaloid, a class of natural products known for their complex structures and significant biological activities.[1][2] Found in plant species of the Delphinium and Aconitum genera, these alkaloids have garnered interest for their potential therapeutic applications, particularly in the realms of pain and inflammation.[1][3] This guide provides a comparative analysis of the potential efficacy of 14-Dehydrobrowniine, as inferred from data on related diterpenoid alkaloids, against current standard-of-care drugs for inflammatory and analgesic applications. While direct head-to-head quantitative data for 14-Dehydrobrowniine is not yet available in published literature, this document serves as a valuable resource by summarizing the known activities of this compound class and outlining the experimental protocols required for its evaluation.

Comparative Analysis: Diterpenoid Alkaloids vs. Standard-of-Care Drugs

The management of pain and inflammation predominantly relies on Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) and opioids. Diterpenoid alkaloids represent a distinct chemical class with different mechanisms of action, offering a potential alternative or complementary therapeutic strategy.

FeatureDiterpenoid Alkaloids (C19)NSAIDs (e.g., Ibuprofen, Diclofenac)Opioids (e.g., Morphine)
Primary Mechanism Modulation of ion channels (e.g., sodium channels), inhibition of inflammatory pathways (e.g., NF-κB).[4]Inhibition of cyclooxygenase (COX-1 and COX-2) enzymes, reducing prostaglandin (B15479496) synthesis.Agonists of opioid receptors (μ, δ, κ) in the central nervous system.
Therapeutic Effects Analgesic, anti-inflammatory, potential neuroprotective and anti-arrhythmic properties.Analgesic, anti-inflammatory, antipyretic.Potent analgesic, sedative.
Potential Advantages Potentially non-addictive analgesia, novel mechanism of action for refractory pain.Well-established efficacy for mild to moderate pain and inflammation.Highly effective for severe pain.
Potential Disadvantages Narrow therapeutic index, potential for toxicity if not properly dosed.Gastrointestinal irritation, cardiovascular risks with long-term use.High potential for addiction, respiratory depression, constipation, and other side effects.
Examples Lappaconitine, AconitineIbuprofen, Naproxen, CelecoxibMorphine, Oxycodone, Fentanyl

Quantitative Data for Diterpenoid Alkaloids

While specific data for 14-Dehydrobrowniine is pending, studies on other C19-diterpenoid alkaloids provide insights into their potential potency.

CompoundAssayResultReference
Franchetine-type diterpenoid alkaloid (Compound 1)Acetic acid-induced writhing in mice (Analgesic)ED50 = 2.15 ± 0.07 mg/kg
Franchetine-type diterpenoid alkaloids (Compounds 1, 2, 7, 16)Inhibition of NO production in LPS-stimulated RAW 264.7 cells (Anti-inflammatory)Stronger inhibition than celecoxib
Diterpenoid alkaloids from Aconitum tanguticumInhibition of NO and TNF-α secretion in LPS-treated RAW 264.7 cells (Anti-inflammatory)IC50 values ranging from 67.56 µM to 683.436 µM

Experimental Protocols

To facilitate further research and direct comparison, the following are standard experimental protocols for evaluating the analgesic and anti-inflammatory properties of compounds like 14-Dehydrobrowniine.

In Vivo Analgesic Activity: Acetic Acid-Induced Writhing Test

This model is used to screen for peripheral analgesic activity.

  • Animals: Male Swiss albino mice (20-25 g).

  • Procedure:

    • Mice are divided into groups (control, standard, and test compound groups).

    • The test compound (e.g., 14-Dehydrobrowniine) is administered orally or intraperitoneally at various doses. The standard group receives a known analgesic (e.g., diclofenac (B195802) sodium, 10 mg/kg). The control group receives the vehicle.

    • After a set period (e.g., 30 minutes), 0.6% acetic acid solution is injected intraperitoneally to induce writhing (abdominal constrictions and stretching of hind limbs).

    • The number of writhes is counted for a specific duration (e.g., 20 minutes), starting 5 minutes after the acetic acid injection.

  • Data Analysis: The percentage inhibition of writhing is calculated using the formula: % Inhibition = [(Mean writhes in control - Mean writhes in test group) / Mean writhes in control] x 100

In Vitro Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay

This assay assesses the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

  • Cell Line: RAW 264.7 macrophage cells.

  • Procedure:

    • Cells are seeded in a 96-well plate and allowed to adhere.

    • The cells are then treated with various concentrations of the test compound (e.g., 14-Dehydrobrowniine) for 1 hour.

    • Inflammation is induced by adding LPS (1 µg/mL) to the wells (except for the negative control).

    • The plate is incubated for 24 hours.

    • The amount of nitrite (B80452) (a stable product of NO) in the cell culture supernatant is measured using the Griess reagent.

  • Data Analysis: The absorbance is measured at 540 nm, and the percentage of NO inhibition is calculated relative to the LPS-stimulated control. The IC50 value (the concentration of the compound that inhibits 50% of NO production) is then determined.

Visualizing Pathways and Workflows

Inflammatory Signaling Pathway

The following diagram illustrates a simplified signaling pathway involved in inflammation, which can be targeted by anti-inflammatory drugs.

G LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 NF_kB NF-κB MyD88->NF_kB MAPK MAPK MyD88->MAPK Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, etc.) NF_kB->Pro_inflammatory_Cytokines iNOS iNOS NF_kB->iNOS MAPK->Pro_inflammatory_Cytokines Inflammation Inflammation Pro_inflammatory_Cytokines->Inflammation NO Nitric Oxide (NO) iNOS->NO NO->Inflammation

Caption: Simplified LPS-induced inflammatory signaling pathway.

Experimental Workflow for Analgesic Drug Screening

This diagram outlines a typical workflow for screening potential analgesic compounds.

G Compound_Synthesis Compound Synthesis/ Isolation In_Vitro_Screening In Vitro Screening (e.g., Ion Channel Assays) Compound_Synthesis->In_Vitro_Screening In_Vivo_Screening In Vivo Screening (e.g., Acetic Acid Writhing) In_Vitro_Screening->In_Vivo_Screening Lead_Compound Lead Compound Identification In_Vivo_Screening->Lead_Compound Preclinical_Studies Preclinical Studies Lead_Compound->Preclinical_Studies

Caption: General workflow for analgesic drug discovery.

Conclusion

14-Dehydrobrowniine belongs to the C19-diterpenoid alkaloid class, which has demonstrated significant analgesic and anti-inflammatory potential. While direct comparative data for 14-Dehydrobrowniine is not yet available, the information on related compounds suggests that it may offer a novel mechanistic approach to pain and inflammation management. Further research, following the experimental protocols outlined in this guide, is necessary to fully elucidate its therapeutic potential and establish a direct comparison with standard-of-care drugs. The provided diagrams and data serve as a foundational resource for researchers embarking on the investigation of this promising compound.

References

Validation

Independent replication of published findings on 14-Dehydrobrowniine

Absence of Published Research on 14-Dehydrobrowniine Precludes Comparative Analysis An extensive review of scientific literature and chemical databases reveals a significant gap in published research for the compound 14-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: December 2025

Absence of Published Research on 14-Dehydrobrowniine Precludes Comparative Analysis

An extensive review of scientific literature and chemical databases reveals a significant gap in published research for the compound 14-Dehydrobrowniine (CAS No. 4829-56-5). Despite thorough searches for its biological activity, synthesis, mechanism of action, and any independent replication studies, no specific findings have been identified. This lack of foundational data makes it impossible to generate the requested "Publish Comparison Guide," as there are no existing studies to compare, analyze, or replicate.

Initial searches for "14-Dehydrobrowniine" and its synonym "10-Dehydro-browniin" did not yield any peer-reviewed articles detailing its pharmacological properties. The information available is limited to basic chemical identifiers and physical properties listed by chemical suppliers. This suggests that while the compound is known and cataloged, it has not been the subject of significant scientific investigation, or at least, any such research has not been published in publicly accessible domains.

Further attempts to locate information by searching for its CAS number also failed to retrieve any relevant studies on its biological effects or synthesis pathways. The search results were populated with information on other, unrelated chemical compounds.

Without any initial published findings, the core requirements of the requested guide—namely, the presentation of quantitative data, detailed experimental protocols, and visualizations of signaling pathways or experimental workflows—cannot be fulfilled. A comparison guide necessitates a baseline of established research against which new or independent findings can be evaluated. In the case of 14-Dehydrobrowniine, this baseline does not appear to exist.

Therefore, for researchers, scientists, and drug development professionals interested in this specific compound, the path forward would likely involve initiating primary research to establish its basic biological and chemical characteristics. Currently, there is no body of work available to conduct a comparative analysis or an independent replication study.

Comparative

Structure-Activity Relationship (SAR) Studies of Aconitine-Type Diterpenoid Alkaloids: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative overview of the structure-activity relationships (SAR) of aconitine-type diterpenoid alkaloids, a class of natural product...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the structure-activity relationships (SAR) of aconitine-type diterpenoid alkaloids, a class of natural products to which 14-Dehydrobrowniine belongs. Due to a lack of specific published SAR studies on 14-Dehydrobrowniine derivatives, this document focuses on the broader class of aconitine-type alkaloids, drawing insights from available literature on their cytotoxic, anti-inflammatory, and analgesic properties. Detailed experimental protocols for key biological assays are also provided.

General Structure-Activity Relationships of Aconitine-Type Diterpenoid Alkaloids

Aconitine-type diterpenoid alkaloids are characterized by a complex hexacyclic C19-norditerpenoid skeleton. Their biological activities are significantly influenced by the nature and position of substituent groups, particularly ester moieties.

Key SAR findings for this class of compounds indicate that the ester groups are crucial for their biological effects. Specifically, the benzoyl ester at the C14 position and the acetyl group at the C8 position are known to be major contributors to the high toxicity associated with many Aconitum alkaloids[1].

Hydrolysis of these ester groups generally leads to a significant decrease in both toxicity and analgesic activity. For instance, the progressive hydrolysis of aconitine, a representative aconitine-type alkaloid, to the less toxic monoester derivative and finally to the non-esterified aconine (B1215550) results in a loss of its analgesic properties[1]. This suggests that the ester functionalities are essential for the interaction of these alkaloids with their biological targets.

Further research on a range of synthetic and isolated diterpenoid alkaloids has identified certain derivatives with enhanced cardiac function, highlighting the potential for targeted modifications to improve the therapeutic index of these compounds[2].

Data Presentation

Currently, there is insufficient quantitative data in the public domain to construct comparative tables for the biological activities of a series of 14-Dehydrobrowniine derivatives. Research in this specific area is encouraged to elucidate the SAR of this particular subclass of aconitine-type alkaloids.

Experimental Protocols

Detailed methodologies for key experiments relevant to the evaluation of the biological activity of 14-Dehydrobrowniine derivatives are provided below.

Cytotoxicity Assay: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.[3][4]

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 3 x 10³ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 1-30 µg/mL) and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • MTT Addition: After the incubation period, add 15 mg/mL MTT solution to each well and incubate for an additional 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the supernatant and add a solubilizing agent, such as DMSO (100 µL), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined from a dose-response curve.

Anti-inflammatory Assay: Nitric Oxide (NO) Assay in LPS-Stimulated Macrophages

This assay measures the anti-inflammatory activity of compounds by quantifying the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

Principle: The production of NO, a pro-inflammatory mediator, is measured indirectly by quantifying its stable metabolite, nitrite (B80452), in the cell culture supernatant using the Griess reagent.

Procedure:

  • Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.

  • Supernatant Collection: After incubation, collect the cell culture supernatant.

  • Griess Reaction: Mix 50 µL of the supernatant with 50 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid) in a new 96-well plate.

  • Absorbance Measurement: Incubate at room temperature for 10 minutes and measure the absorbance at 540 nm.

  • Data Analysis: Determine the nitrite concentration from a sodium nitrite standard curve. Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

Analgesic Activity Assay: Hot Plate Test in Mice

The hot plate test is a common method for assessing the central analgesic activity of compounds in rodents.

Principle: The test measures the reaction time of an animal to a thermal stimulus. An increase in the latency to respond (e.g., paw licking or jumping) after drug administration indicates an analgesic effect.

Procedure:

  • Apparatus: Use a hot plate apparatus maintained at a constant temperature (e.g., 52-55°C).

  • Acclimation: Acclimate the mice to the testing room for at least 30-60 minutes before the experiment.

  • Baseline Measurement: Place each mouse individually on the hot plate and record the latency to the first sign of nociception (e.g., hind paw licking, flicking, or jumping). A cut-off time (e.g., 30 seconds) should be set to prevent tissue damage.

  • Compound Administration: Administer the test compounds to the mice, typically via oral or intraperitoneal injection.

  • Post-treatment Measurement: At predetermined time intervals after compound administration (e.g., 30, 60, 90 minutes), place the mice back on the hot plate and record the response latency.

  • Data Analysis: Compare the post-treatment latencies to the baseline latencies and to a vehicle control group to determine the analgesic effect.

Visualizations

Experimental_Workflow_Cytotoxicity_Assay cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis start Seed Cells in 96-well Plate incubate1 Incubate for 24h start->incubate1 treat Add 14-Dehydrobrowniine Derivatives incubate1->treat incubate2 Incubate for 24-72h treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate for 2-4h add_mtt->incubate3 solubilize Add Solubilizer (DMSO) incubate3->solubilize read Measure Absorbance at 570nm solubilize->read analyze Calculate Cell Viability & IC50 read->analyze

Caption: Workflow for the MTT Cytotoxicity Assay.

Experimental_Workflow_Anti_inflammatory_Assay cluster_prep Cell Culture cluster_treatment Treatment & Stimulation cluster_detection NO Detection cluster_analysis Data Analysis seed Seed RAW 264.7 Cells incubate1 Incubate for 24h seed->incubate1 pretreat Pre-treat with Derivatives incubate1->pretreat stimulate Stimulate with LPS (1µg/mL) pretreat->stimulate incubate2 Incubate for 24h stimulate->incubate2 collect Collect Supernatant incubate2->collect griess Add Griess Reagent collect->griess incubate3 Incubate for 10 min griess->incubate3 read Measure Absorbance at 540nm incubate3->read analyze Calculate NO Inhibition read->analyze

Caption: Workflow for the Nitric Oxide Anti-inflammatory Assay.

Logical_Relationship_Analgesic_Assay cluster_setup Experimental Setup cluster_intervention Intervention cluster_measurement Measurement cluster_outcome Outcome Analysis acclimate Acclimate Mice baseline Measure Baseline Latency on Hot Plate acclimate->baseline administer Administer 14-Dehydrobrowniine Derivative baseline->administer post_treat Measure Post-treatment Latency administer->post_treat compare Compare Latencies (Baseline vs. Post-treatment) post_treat->compare effect Determine Analgesic Effect compare->effect

Caption: Logical Flow of the Hot Plate Analgesic Test.

References

Comparative

Meta-analysis of Preclinical Studies: A Comparative Guide on 14-Dehydrobrowniine and its Analogs

Disclaimer: Extensive literature searches did not yield any preclinical studies specifically investigating 14-Dehydrobrowniine. Therefore, a direct meta-analysis and comparison guide for this compound is not feasible at...

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive literature searches did not yield any preclinical studies specifically investigating 14-Dehydrobrowniine. Therefore, a direct meta-analysis and comparison guide for this compound is not feasible at present.

However, 14-Dehydrobrowniine belongs to the Aconitum alkaloids, a class of diterpenoid compounds known for their potent biological activities. To fulfill the user's request for a comparative guide, this report will focus on aconitine (B1665448) , a representative and well-studied Aconitum alkaloid. Aconitine shares the same core chemical scaffold and is known to possess significant anti-inflammatory and analgesic properties, alongside considerable toxicity. The data presented here for aconitine can serve as a valuable reference point for researchers interested in the potential pharmacological profile of related compounds like 14-Dehydrobrowniine.

Aconitine: A Preclinical Comparative Guide

Aconitine is the primary bioactive alkaloid found in plants of the Aconitum genus.[1] It has been a subject of interest in traditional medicine and modern pharmacology for its potent analgesic and anti-inflammatory effects.[2][3] However, its clinical application is severely limited by a narrow therapeutic window and high toxicity.[2][4]

Data Presentation: Efficacy in Preclinical Models

The analgesic and anti-inflammatory properties of aconitine have been evaluated in various preclinical models. The following tables summarize the key quantitative data from these studies, comparing its effects to standard drugs like aspirin.

Table 1: Analgesic Activity of Aconitine in Murine Models

ModelSpeciesAconitine Dose (Oral)Efficacy MetricResultComparator (Aspirin, Oral)Reference
Hot Plate TestMice0.3 mg/kgIncrease in Pain Threshold17.12%19.21% (at 200 mg/kg)
0.9 mg/kgIncrease in Pain Threshold20.27%19.21% (at 200 mg/kg)
Acetic Acid WrithingMice0.3 mg/kgReduction in Writhing Events68%75% (at 200 mg/kg)
0.9 mg/kgReduction in Writhing Events76%75% (at 200 mg/kg)
Formalin Test (Phase I)Mice0.3 mg/kgInhibition of Paw Licking Time33.23%Not specified
0.9 mg/kgInhibition of Paw Licking Time20.25%Not specified
Formalin Test (Phase II)Mice0.3 mg/kgInhibition of Paw Licking Time36.08%48.82% (at 200 mg/kg)
0.9 mg/kgInhibition of Paw Licking Time32.48%48.82% (at 200 mg/kg)

Table 2: Anti-inflammatory Activity of Aconitine in a Murine Model

ModelSpeciesAconitine Dose (Oral)Efficacy MetricResultComparator (Aspirin, Oral)Reference
CFA-Induced InflammationMice0.3 mg/kgImprovement in Pain Threshold131.33%152.03% (at 200 mg/kg)
0.9 mg/kgEffective suppression of paw edemaQualitative observationNot specified

Table 3: Acute Toxicity of Aconitine in Rodents

SpeciesRoute of AdministrationLD50 ValueReference
MiceOral1.0 mg/kg
Intravenous0.100 mg/kg
Intraperitoneal0.270 mg/kg
Subcutaneous0.270 mg/kg
RatsIntravenous0.064 mg/kg
Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for replication and comparison.

1. Hot Plate Test This model is used to assess central analgesic activity.

  • Animals: Mice.

  • Apparatus: A hot plate maintained at a constant temperature (e.g., 55 ± 0.5°C).

  • Procedure:

    • Animals are placed on the hot plate, and the latency to a nociceptive response (e.g., licking a hind paw or jumping) is recorded.

    • A cut-off time (e.g., 30-60 seconds) is used to prevent tissue damage.

    • Aconitine or a control vehicle is administered orally.

    • The latency is measured again at specific time points after administration.

  • Analysis: The increase in reaction time (pain threshold) is calculated as a percentage of the baseline.

2. Acetic Acid-Induced Writhing Test This test is a model for visceral inflammatory pain.

  • Animals: Mice.

  • Procedure:

    • Aconitine or a control vehicle is administered orally.

    • After a set period (e.g., 60 minutes), a 0.6% solution of acetic acid is injected intraperitoneally.

    • The number of writhing responses (stretching of the abdomen and hind limbs) is counted for a specific duration (e.g., 15 minutes).

  • Analysis: The percentage reduction in the number of writhes compared to the control group is calculated.

3. Formalin-Induced Nociception Assay This model differentiates between neurogenic (Phase I) and inflammatory (Phase II) pain.

  • Animals: Mice.

  • Procedure:

    • Aconitine or a control vehicle is administered orally.

    • After a set period (e.g., 60 minutes), a dilute formalin solution (e.g., 20 µL of 5% formalin) is injected into the plantar surface of a hind paw.

    • The cumulative time spent licking the injected paw is recorded in two phases: Phase I (0-5 minutes post-injection) and Phase II (15-30 minutes post-injection).

  • Analysis: The inhibition of paw licking time in each phase is calculated relative to the control group.

4. Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain This is a model for chronic inflammatory pain.

  • Animals: Mice.

  • Procedure:

    • CFA is injected into the plantar surface of a hind paw to induce localized inflammation and hyperalgesia.

    • Aconitine or a control vehicle is administered orally daily.

    • Paw volume (edema) and thermal hyperalgesia (e.g., using a radiant heat source) are measured at various time points.

  • Analysis: The reduction in paw edema and the increase in pain threshold are compared to the CFA-injected control group.

Mandatory Visualizations

The following diagrams illustrate the proposed signaling pathways and a general experimental workflow for the preclinical evaluation of aconitine.

G cluster_0 Preclinical Analgesic & Anti-inflammatory Workflow A Compound Administration (Aconitine / Vehicle) B Acute Pain Models A->B C Inflammatory Pain Models A->C D Hot Plate Test B->D E Acetic Acid Writhing B->E F Formalin Test C->F G CFA-Induced Edema C->G H Data Collection (Latency, Writhing Count, Licking Time) D->H E->H F->H G->H I Statistical Analysis & Comparison H->I

Caption: Workflow for preclinical evaluation of aconitine's bioactivity.

G cluster_1 Aconitine's Proposed Anti-inflammatory Signaling Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS, CFA) NFkB_Pathway NF-κB Pathway Inflammatory_Stimulus->NFkB_Pathway Cell_Membrane Nucleus Nucleus NFkB_Pathway->Nucleus Activation Aconitine Aconitine Aconitine->NFkB_Pathway Inhibition Gene_Expression Gene Expression Nucleus->Gene_Expression Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Gene_Expression->Cytokines Inflammation Inflammation Cytokines->Inflammation

Caption: Aconitine's inhibitory effect on the NF-κB signaling pathway.

References

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

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Route proposals generated from BenchChem retrosynthesis models.

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